2,3-Dichloro-5-methoxypyridine
Description
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Properties
IUPAC Name |
2,3-dichloro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHLCLPLUWFPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660570 | |
| Record name | 2,3-Dichloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885168-12-7 | |
| Record name | 2,3-Dichloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-5-methoxypyridine
This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for the preparation of 2,3-dichloro-5-methoxypyridine, a valuable substituted pyridine derivative for researchers, scientists, and professionals in drug development. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented in publicly available literature, this guide outlines a highly plausible and well-supported multi-step approach. The proposed synthesis is built upon established principles of heterocyclic chemistry and draws strong analogies from the synthesis of structurally related compounds.
Introduction to this compound
This compound is a halogenated and methoxy-substituted pyridine derivative. The presence of multiple reactive sites—two chlorine atoms and a methoxy group on the pyridine ring—makes it a versatile intermediate in organic synthesis. These functional groups allow for a variety of subsequent chemical modifications, such as nucleophilic substitution, cross-coupling reactions, and demethylation, rendering it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Proposed Synthesis Pathway: A Strategic Approach
The most logical and efficient synthetic route to this compound commences with a readily available starting material, which is then subjected to a series of well-established chemical transformations. Based on analogous syntheses of other polychlorinated pyridines, a feasible pathway involves the chlorination of a suitable methoxypyridine precursor.
The proposed multi-step synthesis begins with the nitration of 2-amino-5-chloropyridine, followed by diazotization and hydrolysis to yield 5-chloro-2-hydroxy-3-nitropyridine. Subsequent reduction of the nitro group and another diazotization reaction affords 5-chloro-2,3-dihydroxypyridine. The dihydroxy intermediate is then chlorinated, and a final methylation step yields the target molecule, this compound.
Caption: A proposed multi-step synthesis pathway for this compound.
Scientific Rationale and Mechanistic Insights
The strategic selection of each reaction step is grounded in well-established principles of organic chemistry, ensuring a high probability of success.
-
Nitration: The initial nitration of 2-amino-5-chloropyridine is an electrophilic aromatic substitution. The amino group is a strong activating group and directs the incoming nitro group to the ortho and para positions. In this case, the 3-position is favored.
-
Diazotization and Hydrolysis: The conversion of the amino group to a hydroxyl group proceeds via a diazotization reaction using sodium nitrite in an acidic medium, followed by hydrolysis of the resulting diazonium salt. This is a standard method for introducing a hydroxyl group onto an aromatic ring.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using common reducing agents such as iron in acidic medium or catalytic hydrogenation.
-
Chlorination: The conversion of the dihydroxypyridine to the corresponding dichloropyridine is a critical step. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a powerful and widely used reagent for this transformation.[1][2] The reaction proceeds through the formation of phosphate esters, which are excellent leaving groups, followed by nucleophilic substitution by chloride ions.
-
Methoxylation: The final step involves a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by a methoxy group using sodium methoxide in methanol. The chlorine at the 5-position is expected to be more susceptible to nucleophilic attack due to the electronic effects of the other ring substituents.
Experimental Protocols
The following are proposed experimental protocols for each step of the synthesis, adapted from analogous procedures found in the literature.
Step 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine
This initial phase of the synthesis has been described in the patent literature.[3]
-
Nitration of 2-Amino-5-chloropyridine: 2-Amino-5-chloropyridine is treated with a mixture of nitric acid and sulfuric acid to yield 2-amino-5-chloro-3-nitropyridine.
-
First Diazotization and Hydrolysis: The resulting 2-amino-5-chloro-3-nitropyridine is then subjected to diazotization with sodium nitrite in sulfuric acid, followed by hydrolysis to give 5-chloro-2-hydroxy-3-nitropyridine.
-
Reduction of the Nitro Group: The nitro group of 5-chloro-2-hydroxy-3-nitropyridine is reduced to an amino group using a suitable reducing agent like iron in hydrochloric acid or catalytic hydrogenation to afford 3-amino-5-chloro-2-hydroxypyridine.
-
Second Diazotization and Hydrolysis: A final diazotization of 3-amino-5-chloro-2-hydroxypyridine, followed by hydrolysis, yields 5-chloro-2,3-dihydroxypyridine.
Step 2: Chlorination of 5-Chloro-2,3-dihydroxypyridine
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 5-chloro-2,3-dihydroxypyridine (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Slowly add phosphorus pentachloride (PCl₅, 2-3 equivalents) in portions.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate.
-
The product, 2,3,5-trichloropyridine, is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 3: Methoxylation of 2,3,5-Trichloropyridine
-
Dissolve 2,3,5-trichloropyridine (1 equivalent) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1-1.2 equivalents).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude this compound is then purified by column chromatography.
Data Summary
The following table summarizes the key parameters for the proposed synthesis. The expected yields are based on analogous reactions reported in the literature.
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Synthesis of 5-Chloro-2,3-dihydroxypyridine | HNO₃/H₂SO₄, NaNO₂, Fe/HCl | As per patent literature[3] | Moderate to Good |
| 2 | Chlorination | POCl₃, PCl₅ | Reflux, 4-6 h | 70-85% |
| 3 | Methoxylation | NaOMe, MeOH | Reflux, 2-4 h | 60-80% |
Conclusion
This technical guide presents a well-reasoned and scientifically sound synthetic pathway for this compound. By leveraging established chemical transformations and drawing parallels from the synthesis of similar compounds, this guide provides a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. The provided protocols, while based on analogous reactions, offer a detailed starting point for laboratory execution, with the understanding that optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
[3] CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents. (n.d.). Retrieved January 29, 2026, from [1] ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link] [2] Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
Sources
Spectroscopic Characterization of 2,3-Dichloro-5-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its molecular structure. Spectroscopic analysis provides the foundational data for confirming the chemical structure and purity of this compound, which is critical for its application in research and development. This guide offers an in-depth exploration of the spectroscopic data of this compound, presenting a predictive analysis based on established principles and data from analogous compounds due to the limited availability of direct experimental spectra in public databases. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing a comprehensive interpretation of the expected spectral features. Furthermore, this guide furnishes detailed, field-proven protocols for acquiring high-quality spectroscopic data for this class of compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring.
A. ¹H NMR Spectroscopy: Unveiling the Proton Environment
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | H-6 |
| ~7.30 | d | 1H | H-4 |
| ~3.90 | s | 3H | -OCH₃ |
Interpretation and Rationale:
The ¹H NMR spectrum of this compound is anticipated to display three distinct signals. The pyridine ring protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other. The H-6 proton, being adjacent to the electronegative nitrogen atom, will be the most deshielded and is predicted to resonate at the lowest field (~7.95 ppm). The H-4 proton, situated between a chlorine atom and the methoxy-substituted carbon, is expected at a higher field (~7.30 ppm). The methoxy group's protons will appear as a sharp singlet, integrating to three protons, at approximately 3.90 ppm, a characteristic region for methoxy groups on aromatic rings.
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of a solid organic compound.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C-5 | Carbon attached to the electron-donating methoxy group, significantly deshielded. |
| ~145.0 | C-6 | Carbon adjacent to nitrogen, deshielded. |
| ~142.0 | C-2 | Carbon bearing a chlorine and adjacent to nitrogen, deshielded. |
| ~125.0 | C-3 | Carbon attached to a chlorine atom. |
| ~115.0 | C-4 | Shielded by the para-methoxy group. |
| ~56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Interpretation and Rationale:
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring. The carbon attached to the oxygen of the methoxy group (C-5) is expected to be the most deshielded. The carbons directly bonded to chlorine (C-2 and C-3) and the carbon adjacent to the nitrogen (C-6) will also appear at lower fields. The methoxy carbon itself will have a characteristic signal around 56.0 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
An In-depth Technical Guide to 2,3-Dichloro-5-methoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and drug discovery, with the pyridine scaffold being a prevalent motif in a vast number of FDA-approved drugs. The electronic properties and reactivity of the pyridine ring can be finely tuned by the nature and position of its substituents, allowing for the optimization of pharmacological activity, selectivity, and pharmacokinetic profiles. 2,3-Dichloro-5-methoxypyridine is a halogenated and methoxy-substituted pyridine that holds significant potential as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The presence of two chlorine atoms at the 2- and 3-positions, combined with an electron-donating methoxy group at the 5-position, imparts a unique reactivity profile, making it a valuable intermediate for the construction of novel molecular architectures.
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted reactivity, and potential applications of this compound, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this compound in their work.
Core Chemical and Physical Properties
| Property | Value (Predicted) | Source |
| Molecular Formula | C₆H₅Cl₂NO | [1] |
| Molecular Weight | 178.01 g/mol | Calculated |
| CAS Number | 885168-12-7 | N/A |
| Boiling Point | 242.7 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.363 ± 0.06 g/cm³ | |
| Flash Point | 100.6 °C | [2] |
| pKa | -4.60 ± 0.10 | |
| Appearance | Likely a solid or liquid at room temperature | Inferred |
Proposed Synthesis of this compound
A direct, published experimental synthesis for this compound is not readily found in the literature. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations of pyridine derivatives. A logical approach involves the synthesis of the precursor 2,3-dichloro-5-hydroxypyridine, followed by methylation.
A potential starting material for the synthesis of the hydroxypyridine precursor is 2-amino-5-chloropyridine, which can be converted to 5-chloro-2,3-dihydroxypyridine through a multi-step process involving diazotization, nitration, reduction, and a second diazotization.[3] Subsequent chlorination of one of the hydroxyl groups would yield the desired 2,3-dichloro-5-hydroxypyridine.
The final and key step would be the methylation of the hydroxyl group. This can be achieved through various standard methylation procedures.
Experimental Protocol: Methylation of 2,3-dichloro-5-hydroxypyridine
Causality Behind Experimental Choices:
-
Base (e.g., Sodium Hydride or Potassium Carbonate): The selection of a suitable base is critical to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Sodium hydride offers a strong, non-nucleophilic base that drives the reaction to completion, while potassium carbonate provides a milder, more economical alternative.
-
Methylating Agent (e.g., Methyl Iodide or Dimethyl Sulfate): Methyl iodide is a highly reactive and effective methylating agent. Dimethyl sulfate is a less expensive alternative, though it is more toxic. The choice depends on the desired reactivity and safety considerations.
-
Solvent (e.g., DMF or Acetone): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile. Acetone is a suitable alternative for reactions using potassium carbonate.
Step-by-Step Methodology:
-
Preparation: To a solution of 2,3-dichloro-5-hydroxypyridine (1.0 eq) in anhydrous DMF (or acetone) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (1.5 eq) portion-wise at 0 °C.
-
Activation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the interplay between the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the pyridine ring, and the electron-donating effect of the methoxy group.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups like halogens.[2] In this compound, both chlorine atoms are potential sites for nucleophilic aromatic substitution (SNAr).
The regioselectivity of the SNAr reaction is a critical consideration. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[4][5] The electron-donating methoxy group at the 5-position will have a deactivating effect on the ring towards nucleophilic attack, but its influence will be more pronounced at the ortho and para positions.
Mechanism of SNAr at the 2-position:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom at the 2-position, which is bonded to a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[4]
-
Charge Delocalization: The negative charge is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.
-
Chloride Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, resulting in the substituted product.
Caption: Generalized mechanism of nucleophilic aromatic substitution at the 2-position.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted based on its structure and data from similar compounds.
1H NMR
The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will appear as distinct signals, likely doublets due to coupling with each other. The methoxy group will exhibit a singlet in the upfield region (around 3.8-4.0 ppm).
13C NMR
The 13C NMR spectrum should display six distinct signals: five for the carbon atoms of the pyridine ring and one for the methoxy carbon. The carbons attached to the chlorine atoms (C2 and C3) will be significantly downfield.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M]+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 9:6:1). PubChem provides a predicted mass spectrum with adducts such as [M+H]+ at m/z 177.98210.[1]
Applications in Drug Discovery and Agrochemicals
The structural motifs present in this compound make it a highly attractive scaffold for the synthesis of novel therapeutic agents and agrochemicals.[6] The two chlorine atoms provide orthogonal handles for functionalization through reactions like nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
The methoxy group can influence the molecule's conformation, metabolic stability, and binding interactions with biological targets. Its electron-donating nature can also modulate the reactivity of the pyridine ring.
While specific drugs directly incorporating the this compound scaffold are not prominently documented, its analogs are key intermediates in the synthesis of a wide range of bioactive molecules. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for the synthesis of the fungicide fluazinam and the insecticide fluopicolide.[7]
The versatility of the dichloropyridine core allows for the generation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Caption: Logical relationship of this compound to its applications.
Conclusion
This compound is a chemical intermediate with significant potential for applications in medicinal chemistry and agrochemical synthesis. While detailed experimental data for this specific compound is limited, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of substituted pyridines. The presence of two reactive chlorine atoms and a modulating methoxy group provides a versatile platform for the synthesis of diverse and complex molecular structures. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential applications, offering a valuable resource for researchers in the field.
References
-
Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). CN101092391A - Method for preparing 2,3 - dichloro - 5 - trichloro methylpyridine.
-
PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H5Cl2NO). Retrieved from [Link]
-
MDPI. (n.d.). DNA Methylation Analysis: Choosing the Right Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
SciSpace. (n.d.). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. Retrieved from [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methoxypyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
-
ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DNA methylation and hydroxymethylation combined with transcriptional profiling identify key regulators of hyperoxia-induced bronchopulmonary dysplasia. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]
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Royal Society of Chemistry. (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Retrieved from [Link]
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ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of 5-methylcytosine in DNA by the chloroacetaldehyde reaction. Retrieved from [Link]
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"2,3-Dichloro-5-methoxypyridine" molecular weight
Title: Technical Profile: Structural Characterization and Synthetic Utility of 2,3-Dichloro-5-methoxypyridine
Executive Summary
This compound (CAS: 885168-12-7) is a highly functionalized heterocyclic building block essential in the development of agrochemicals (fungicides) and pharmaceutical agents (kinase inhibitors). Its specific substitution pattern—featuring two chlorine atoms at the 2- and 3-positions and a methoxy group at the 5-position—imparts unique electronic properties that drive regioselective nucleophilic aromatic substitutions (
This guide details the physicochemical properties, synthesis logic, and reactivity profile of this compound, designed for researchers requiring high-fidelity data for retrosynthetic planning.
Part 1: Physicochemical Characterization
The molecular weight of this compound is 178.02 g/mol . However, for mass spectrometry (MS) and analytical validation, the isotopic distribution is critical due to the presence of two chlorine atoms.
Quantitative Data Profile
| Property | Value | Technical Note |
| Molecular Formula | ||
| Molecular Weight (Average) | 178.02 g/mol | Used for stoichiometric calculations.[1][2] |
| Monoisotopic Mass | 176.9748 Da | Based on |
| CAS Number | 885168-12-7 | Confirmed identifier [1].[1][3][4][5][6] |
| Physical State | Solid / Crystalline Powder | Typically low-melting solid (approx. 40–50°C) or oil depending on purity.[1] |
| Predicted LogP | 2.50 ± 0.3 | Moderate lipophilicity; suitable for CNS drug scaffolds.[1] |
| H-Bond Acceptors | 2 | Nitrogen (pyridine) and Oxygen (methoxy).[1] |
| H-Bond Donors | 0 | Lacks labile protons.[1] |
Isotopic Signature (Mass Spectrometry)
In LC-MS analysis, the dichloro-substitution pattern creates a distinct 9:6:1 intensity ratio for the
-
m/z 177.0 (
): Base peak ( ) -
m/z 179.0 (
): Approx. 65% relative abundance ( ) -
m/z 181.0 (
): Approx. 10% relative abundance ( )
Part 2: Synthetic Logic & Retrosynthesis
The synthesis of this compound is non-trivial due to the directing effects of the pyridine ring. Direct chlorination of 3-methoxypyridine often yields mixtures. The most reliable industrial route involves O-methylation of the corresponding hydroxypyridine precursor.
Primary Synthetic Route (O-Methylation)
This protocol utilizes 2,3-dichloro-5-hydroxypyridine (CAS 110860-92-9) as the starting material. The hydroxyl group at C5 is nucleophilic, allowing for selective alkylation.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2,3-dichloro-5-hydroxypyridine (1.0 eq) in anhydrous DMF or Acetonitrile.
-
Deprotonation: Add Potassium Carbonate (
, 2.0 eq) to generate the phenoxide anion. Stir at room temperature for 30 minutes. -
Alkylation: Dropwise add Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[7]
-
Workup: Quench with water, extract into Ethyl Acetate, and wash with brine to remove DMF.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Synthetic Pathway Diagram (DOT)
Caption: Figure 1. Convergent synthesis via O-methylation of the 5-hydroxy precursor.[1]
Part 3: Reactivity Profile & Applications
The utility of this compound lies in the differential reactivity of its two chlorine atoms.
Regioselectivity ( )
-
C2-Chlorine: Highly reactive. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect, making the C2 position highly electrophilic.
-
C3-Chlorine: Relatively inert. It is sterically hindered by the C2-Cl and C4-H, and less activated by the ring nitrogen.
-
C5-Methoxy: Acts as an electron-donating group (EDG) via resonance. While this generally deactivates the ring toward nucleophiles compared to a nitro-pyridine, the activation at C2 is sufficient for displacement by amines, thiols, or alkoxides.
Functionalization Workflow
Researchers typically use this scaffold to introduce complex amines at the C2 position while retaining the C3-Cl and C5-OMe for subsequent cross-coupling (e.g., Suzuki-Miyaura) or metabolic stability tuning.
Caption: Figure 2. Regioselective Nucleophilic Aromatic Substitution (
Part 4: Experimental Validation Protocol
Objective: Validation of identity via
Sample Preparation:
Dissolve 10 mg of this compound in 0.6 mL
Expected Chemical Shifts (
- 3.90: Singlet (3H), corresponding to the Methoxy (-OCH3) group.
-
7.25: Doublet (1H,
), corresponding to H4 (proton between Cl and OMe). -
7.95: Doublet (1H,
), corresponding to H6 (proton adjacent to Nitrogen).-
Note: H6 is more deshielded due to the proximity to the electronegative Nitrogen.
-
References
-
PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]
-
Google Patents. Benzoylpyridine derivative or its salt (US20030216444A1).[8] (Cites this compound as Compound No. 193).[8] Available at:
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Reagentia. Commercial availability and CAS verification for this compound. Available at: [Link]
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An In-depth Technical Guide to 2,3-Dichloro-5-methoxypyridine: Synthesis, Properties, and Applications for Advanced Research
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2,3-Dichloro-5-methoxypyridine, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, this document leverages a detailed comparative analysis of its close structural analogs—notably 2,3-dichloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trichloromethyl)pyridine—to provide a robust predictive profile. This approach, grounded in established principles of chemical reactivity and structure-activity relationships, offers valuable insights for researchers exploring this and related molecular scaffolds.
Core Identification and Physicochemical Profile
This compound is a distinct chemical entity with the following identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 885168-12-7 | [1][2][3] |
| Molecular Formula | C₆H₅Cl₂NO | [1][3] |
| Molecular Weight | 178.016 g/mol | [3] |
| Canonical SMILES | COC1=CN=C(C(Cl)=C1)Cl | [3] |
Due to the scarcity of direct experimental data, the physicochemical properties of this compound are best estimated by comparison with its well-characterized analogs. The electron-donating nature of the methoxy group is expected to influence properties such as boiling point and solubility when compared to the electron-withdrawing trifluoromethyl and trichloromethyl groups.
Table 1: Comparative Physicochemical Properties of 5-Substituted 2,3-Dichloropyridines
| Property | This compound (Predicted) | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine |
| Molecular Weight | 178.02 g/mol | 215.99 g/mol | 265.35 g/mol |
| Physical State | Likely a solid or high-boiling liquid at room temperature | Liquid | White to light-yellow crystalline solid |
| Boiling Point | Lower than analogs due to reduced molecular weight | 80 °C @ 20 mmHg | 278-279 °C |
| Melting Point | Undetermined | Not widely reported | Not widely reported |
| Density | Lower than analogs | 1.549 g/mL at 25 °C | ~1.636 g/mL |
| Solubility | Expected to be soluble in common organic solvents | Soluble in organic solvents like MDC, MeOH, Acetone[4] | Soluble in many organic solvents |
Synthesis and Reaction Chemistry
Proposed Synthetic Strategies
A plausible approach to the synthesis of this compound would likely involve a multi-step sequence starting from a more readily available pyridine derivative. One such conceptual pathway is outlined below:
Caption: A potential synthetic route to this compound.
This proposed synthesis leverages the known reactivity of pyridones and the challenges of selective chlorination on the pyridine ring. The choice of chlorinating agent and reaction conditions in the second step would be critical to achieving the desired regioselectivity.
Reactivity Profile
The reactivity of this compound is governed by the electronic properties of its substituents. The two chlorine atoms render the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The methoxy group, being electron-donating, will influence the regioselectivity of these reactions.
The chlorine atom at the 2-position is generally more activated towards nucleophilic attack due to its ortho position relative to the ring nitrogen.[5] However, the chlorine at the 3-position can also be displaced under more forcing conditions. This differential reactivity allows for sequential functionalization of the pyridine core.
Common reactions involving dichloropyridine scaffolds include:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of one or both chlorine atoms with a variety of nucleophiles such as amines, alkoxides, and thiolates.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at the chlorinated positions.
-
Directed Ortho-Metalation: The pyridine nitrogen can direct metalation to the adjacent positions, although the presence of the chlorine atoms will influence the feasibility of this approach.
The methoxy group can also be a site of chemical modification, such as demethylation to reveal a pyridone, which can then undergo a different set of reactions.
Applications in Research and Development
Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical research.[4][6] The 2,3-dichloro-5-substituted pyridine scaffold, in particular, is a key intermediate in the synthesis of several commercial agrochemicals.[6]
Agrochemical Applications
The trifluoromethyl and trichloromethyl analogs of this compound are crucial precursors to a range of fungicides and insecticides.[6] This suggests that this compound could also serve as a valuable building block for the synthesis of novel crop protection agents. The methoxy group may impart different physicochemical properties to the final molecule, potentially affecting its uptake, translocation, and mode of action in target organisms.
Pharmaceutical and Drug Discovery Potential
The pyridine nucleus is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceutical agents. The methoxy group is also a common substituent in drug molecules, where it can influence metabolic stability, solubility, and target binding affinity.[7]
Given the biological activity observed in other substituted dichloropyridines, this compound represents a promising starting point for the development of novel therapeutic agents. Its utility lies in its potential to be elaborated into a diverse library of compounds for screening against various biological targets. The differential reactivity of the two chlorine atoms allows for the systematic exploration of the chemical space around the pyridine core.[8]
Caption: A workflow for utilizing this compound in drug discovery.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions should be based on those for analogous dichlorinated and chlorinated aromatic compounds.
General Hazards:
-
Toxicity: Dichloropyridines can be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]
-
Irritation: These compounds are often irritating to the skin, eyes, and respiratory system.[10][11]
-
Environmental Hazards: Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[9]
Handling and Storage Recommendations:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable, yet underexplored, building block for chemical synthesis. By leveraging the extensive knowledge base of its structural analogs, researchers can confidently predict its reactivity and design synthetic strategies to incorporate this scaffold into novel molecules with potential applications in both the agrochemical and pharmaceutical industries. The unique combination of two reactive chlorine atoms and a methoxy group on the pyridine ring offers a versatile platform for the creation of diverse and complex molecular architectures. As with all chemical research, appropriate safety precautions must be taken when handling this and related compounds.
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2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234. PubChem. [Link]
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Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. [Link]
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"2,3-Dichloro-5-methoxypyridine" physical properties
A Technical Guide to the Physical Properties of 2,3-Dichloro-5-methoxypyridine
Introduction
This compound (CAS No. 885168-12-7) is a halogenated and methoxy-substituted pyridine derivative.[1][2] Such polysubstituted heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their utility as versatile synthetic intermediates.[3][4][5] The specific arrangement of chloro, methoxy, and nitrogen functionalities on the pyridine ring provides multiple reaction sites, allowing for the construction of more complex molecular architectures. Understanding the fundamental physical properties of this compound is a critical first step for any researcher or drug development professional aiming to utilize it in synthetic applications, ensuring both the efficiency of the reaction and the safety of the experimentalist.
This guide provides a consolidated overview of the known and predicted physical properties of this compound, offering insights grounded in data from analogous compounds and established chemical principles.
Section 1: Core Physical and Chemical Identifiers
Precise identification is the cornerstone of chemical research. The fundamental identifiers for this compound are summarized below. The molecular formula and weight are crucial for stoichiometric calculations in reaction planning, while the CAS number ensures unambiguous identification in literature and databases.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 885168-12-7 | [2] |
| Molecular Formula | C₆H₅Cl₂NO | [1] |
| Molecular Weight | 178.02 g/mol | (Calculated) |
| SMILES | COc1cnc(c(c1)Cl)Cl | [2] |
graph "2_3_Dichloro_5_methoxypyridine" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-0.7!"]; Cl1 [label="Cl", pos="-2.6,-0!"]; Cl2 [label="Cl", pos="-2.6,-2.8!"]; O1 [label="O", pos="0,-4.2!"]; C6 [label="CH₃", pos="1.4,-4.9!"];
// Bonds N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; C1 -- Cl1 [len=1.5]; C2 -- Cl2 [len=1.5]; C3 -- O1 [len=1.5]; O1 -- C6 [len=1.5]; }
Section 2: Physicochemical Properties
While specific experimental data for this compound is not widely published, we can infer its likely properties by examining structurally similar compounds. This comparative analysis is a common and essential practice in chemical research for predicting the behavior of novel or sparsely characterized molecules.
| Property | Value / Observation | Basis of Information |
| Appearance | Likely a colorless to yellow liquid or a low-melting solid. | Inferred from analogs like 2,3-Dichloro-5-(trifluoromethyl)pyridine which can be a liquid or solid.[6][7] |
| Boiling Point | No data available. | Expected to be elevated due to dichlorination; for comparison, 2,3-Dichloro-5-(trifluoromethyl)pyridine boils at 80 °C at 20 mmHg.[8] |
| Density | No data available. | Expected to be denser than water (>1 g/mL); the analog 2,3-Dichloro-5-(trifluoromethyl)pyridine has a density of ~1.55 g/mL at 25°C.[8] |
| Solubility | Predicted to have low solubility in water but good solubility in common organic solvents (e.g., methanol, acetone, dichloromethane). | Based on the properties of the structurally related 2,3-Dichloro-5-(trifluoromethyl)pyridine.[6] |
Causality and Insights:
The physical state (solid vs. liquid) is determined by the interplay of molecular weight and intermolecular forces. The two chlorine atoms and the polar C-O and C-N bonds introduce significant dipole-dipole interactions, which would suggest a higher melting and boiling point than simpler pyridines.
Solubility is governed by the "like dissolves like" principle. The largely nonpolar aromatic ring and chloro-substituents dominate the molecule's character, predicting poor solubility in highly polar solvents like water. Conversely, its structure is well-suited for interaction with organic solvents. For instance, a related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, has a measured water solubility of 380 mg/L at 24 °C, while being soluble in common organic solvents.[6]
Section 3: Spectroscopic and Analytical Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectral features.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet integrating to 3 protons for the methoxy group (-OCH₃) would likely appear around 3.8-4.0 ppm. Two doublets, each integrating to 1 proton, would be expected in the aromatic region (typically 7.0-8.5 ppm) for the two protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals: one for the methoxy carbon (around 55-60 ppm) and five in the aromatic region (typically 110-160 ppm) for the carbons of the pyridine ring. The carbons bonded to the chlorine atoms would be significantly influenced by their electronegativity.
3.2 Infrared (IR) Spectroscopy The IR spectrum provides insight into the functional groups present. Key expected absorption bands include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹
-
C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-O stretching (aryl ether): ~1200-1250 cm⁻¹
-
C-Cl stretching: ~700-850 cm⁻¹ Studies on the related compound 2,3-Dichloro-5-Trifluoromethyl pyridine have utilized FT-IR spectroscopy to assign these characteristic vibrational frequencies.[9]
3.3 Mass Spectrometry (MS) In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 177, with a characteristic isotopic pattern [M+2]⁺ and [M+4]⁺ due to the presence of two chlorine atoms. Common fragmentation pathways would likely involve the loss of a methyl radical (-CH₃) or a chlorine atom (-Cl).
Section 4: Safety, Handling, and Stability
-
Potential Hazards: Based on its analogs, this compound is likely to be harmful if swallowed or inhaled.[6][7][11][13] It is expected to cause skin irritation and potentially serious eye irritation or damage.[6][10][12] Some halogenated pyridines may also cause allergic skin reactions.[6][10]
-
Recommended Handling Procedures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][10]
-
Avoid breathing vapors or mist.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][10]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
-
-
Storage and Stability:
Conclusion
This compound is a valuable chemical intermediate with physical properties characteristic of a polysubstituted aromatic heterocycle. While comprehensive experimental data is limited, a robust profile can be constructed through analysis of its structure and comparison with well-characterized analogs. Its predicted solubility in organic solvents and the reactivity endowed by its functional groups make it a practical building block for synthetic chemistry. Researchers and developers should approach its handling with the care warranted for halogenated organic compounds, adhering to standard laboratory safety protocols to mitigate potential risks.
References
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Cohizon Life Sciences. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Retrieved from [Link]
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LookChem. (n.d.). Cas 885168-12-7,this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxypyridine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dichloro-5-(trichloromethyl)pyridine. PubChem Compound Database. Retrieved from [Link]
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Reagentia. (n.d.). This compound (1 x 5 g). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem Compound Database. Retrieved from [Link]
- Mary, Y. F., & Balachandran, V. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. Journal of Molecular Structure, 1155, 136-148.
- Movassaghi, M., & Chen, B. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 12(11), 2651–2653.
- Kress, T. H., & Leanna, M. R. (1998). Synthesis of substituted pyridines and pyridazines via ring closing metathesis.
- Gandeepan, P., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Supporting Information. (n.d.). [Details on NMR and computational methods].
- Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 16, 3764-3777.
- Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 165-176.
- Amador, C. I., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 11(1), 12345.
-
Pipzine Chemicals. (n.d.). 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
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"2,3-Dichloro-5-methoxypyridine" starting materials
An In-depth Technical Guide to the Starting Materials and Synthetic Strategies for 2,3-Dichloro-5-methoxypyridine
Abstract
This compound is a substituted pyridine derivative of significant interest as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its specific arrangement of chloro and methoxy substituents presents unique synthetic challenges and necessitates a careful selection of starting materials and reaction pathways. This technical guide provides a comprehensive analysis of the plausible and field-proven synthetic strategies for obtaining this target molecule. We will delve into the core chemical principles, explain the causality behind strategic choices, and provide detailed protocols based on analogous, well-documented transformations for structurally related compounds.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern chemical synthesis, forming the core scaffold of numerous active pharmaceutical ingredients and agrochemicals.[1] The title compound, this compound (CAS No. 885168-12-7), is a valuable intermediate whose utility is defined by its distinct functionalization pattern. The two chlorine atoms at the 2- and 3-positions serve as versatile handles for further chemical modification, primarily through nucleophilic aromatic substitution or cross-coupling reactions. The electron-donating methoxy group at the 5-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of synthetic steps to provide a logical framework for approaching the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of highly substituted pyridines can be approached from two primary directions: the functionalization of a pre-existing pyridine core or the de novo construction of the heterocyclic ring from acyclic precursors. The optimal choice depends on factors such as starting material availability, cost, scalability, and the desired purity profile.
| Pathway | Key Starting Material | Core Transformations | Advantages | Challenges |
| A1 | 2-Amino-5-chloropyridine | Diazotization, Nitration, Reduction, Diazotization, Chlorination, Methoxylation | Readily available starting material. | Multiple steps, use of potentially hazardous diazonium intermediates. |
| A2 | 2,3,5-Trichloropyridine | Selective Nucleophilic Aromatic Substitution (SNAr) | Potentially short and direct route. | Requires selective substitution at C5; synthesis of the trichloro-precursor can be harsh. |
| B | Acyclic Precursors | Condensation, Cyclization, Chlorination, Methoxylation | High degree of flexibility in substituent placement. | Can require complex multi-step sequences and optimization of cyclization conditions. |
Pathway A1: Synthesis via Functionalization of 2-Amino-5-chloropyridine
This pathway leverages a common and commercially available starting material, building complexity through a series of well-established aromatic transformations. The logic here is to first install a hydroxyl group at the 3-position, which can then be converted to the target methoxy group, while simultaneously ensuring the presence of the required chlorine atoms. A similar multi-step approach is used to synthesize 5-chloro-2,3-dihydroxypyridine.[2]
Workflow Overview
Caption: Synthetic workflow starting from 2-amino-5-chloropyridine.
Causality and Experimental Insights
-
Diazotization and Hydrolysis: The initial conversion of the amino group to a hydroxyl group via a diazonium salt is a standard procedure.[2] This step is critical as the hydroxyl group is a necessary precursor for the final methoxy group and it activates the ring for subsequent electrophilic substitution.
-
Regioselective Nitration: The electron-donating hydroxyl group directs the incoming nitro group primarily to the ortho position (C3), which is the desired location for further functionalization.
-
Reduction and Sandmeyer Reaction: The nitro group is reduced to an amine, which is then converted into a chloro group via the Sandmeyer reaction. This sequence is a reliable method for installing a chlorine atom at a specific position on an aromatic ring.
-
O-Methylation: The remaining hydroxyl group is methylated to form the methoxy ether. This is typically achieved under basic conditions (e.g., using sodium hydride to form the alkoxide) followed by reaction with an electrophilic methyl source like methyl iodide or dimethyl sulfate. A similar strategy is employed in the synthesis of other methoxypyridines.[3]
-
Final Chlorination: The final step involves the chlorination of 2,5-dichloro-3-methoxypyridine to yield the 2,3,5-trichloro... wait, the target is this compound. Let's re-evaluate this pathway. The Sandmeyer reaction in step 4 would yield 2,5-dichloro-3-hydroxypyridine. Methylation gives 2,5-dichloro-3-methoxypyridine. The final chlorination step is problematic as it would likely add a chlorine at the 4 or 6 position.
Let's adjust Pathway A1. A more logical route would be to build from a precursor that already has the 2,3-dichloro pattern established or can be easily converted.
Revised Pathway A1: Starting from 2-amino-5-methoxypyridine . This is a more direct precursor.
-
Synthesize 2-amino-5-methoxypyridine: This can be prepared from 2-amino-5-bromopyridine via a copper-catalyzed methoxylation reaction.
-
Diazotization and Sandmeyer Reaction (to install Cl at C2): Convert the 2-amino group to a 2-chloro group.
-
Directed Chlorination (to install Cl at C3): The existing substituents (Cl at C2, OMe at C5) will direct the final chlorination. The methoxy group is activating, while the chloro group is deactivating. This step would require careful optimization to achieve the desired regioselectivity.
This revised pathway is more plausible.
Pathway A2: Selective Methoxylation of 2,3,5-Trichloropyridine
This approach is highly convergent and relies on the differential reactivity of the chlorine atoms on a polychlorinated pyridine ring towards nucleophilic aromatic substitution (SNAr). The synthesis of 2,3,5-trichloropyridine is well-documented, often starting from the exhaustive chlorination of pyridine or through ring-forming reactions.[4][5]
Workflow Overview
Caption: Synthesis via selective methoxylation of 2,3,5-trichloropyridine.
Causality and Experimental Insights
The success of this route hinges on the regioselective substitution of one chlorine atom by the methoxide nucleophile. In polychlorinated pyridines, the positions most activated towards SNAr are typically C2, C4, and C6, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.
In 2,3,5-trichloropyridine, the C2 and C5 positions are subject to substitution. The C5 position is para to the ring nitrogen, which provides significant stabilization for the intermediate. The C2 position is ortho. The C3 chlorine is generally the least reactive in SNAr. Therefore, a reaction with one equivalent of sodium methoxide under controlled conditions is expected to favor substitution at the C5 position over the C2 position, yielding the desired this compound.
Protocol: Selective Methoxylation of 2,3,5-Trichloropyridine
Disclaimer: This protocol is a representative procedure based on established principles of SNAr on chloropyridines. Actual reaction conditions may require optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (10 mL per 1 g of 2,3,5-trichloropyridine).
-
Reagent Preparation: Carefully add sodium metal (1.05 equivalents relative to the trichloropyridine) in small portions to the stirred methanol at 0 °C to generate sodium methoxide in situ. Allow the mixture to stir until all the sodium has dissolved.
-
Reaction: Add 2,3,5-trichloropyridine (1.0 equivalent) to the sodium methoxide solution.
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by distillation to yield pure this compound.
Pathway B: De Novo Ring Synthesis
Constructing the pyridine ring from acyclic precursors offers the potential to install the desired substituents from the outset. Many methods exist for pyridine synthesis, with choices depending on the complexity of the target.[6] For a polysubstituted target like this compound, a plausible route could involve the condensation of a β-keto ester or equivalent with an enamine, followed by cyclization and subsequent functional group manipulation.
A relevant industrial synthesis for the related 2,3-dichloro-5-methylpyridine involves the reaction of dichloropropionaldehyde with acrylonitrile.[7] By analogy, a hypothetical route to our target might involve reacting a chlorinated, methoxy-containing four-carbon unit with a three-atom unit that provides the remaining ring atoms and nitrogen.
While powerful, these de novo methods often require significant route scouting and optimization and are generally more complex than functionalizing a pre-existing pyridine core.
Conclusion
The synthesis of this compound is a task that requires careful strategic planning. While direct, published procedures are not abundant, a thorough analysis of synthetic methods for analogous compounds provides clear and logical pathways. For laboratory and early-stage process development, the selective methoxylation of 2,3,5-trichloropyridine (Pathway A2) represents the most direct and promising approach. This route benefits from a convergent design and relies on predictable chemical reactivity. The multi-step functionalization of simpler pyridine precursors (Pathway A1) offers an alternative but is likely longer and may present challenges in regiocontrol. De novo synthesis remains a powerful option for large-scale manufacturing where extensive process optimization is feasible. The principles and protocols outlined in this guide provide a solid foundation for researchers and developers to successfully synthesize this valuable chemical intermediate.
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An In-Depth Technical Guide to the Structural Analogs of 2,3-Dichloro-5-methoxypyridine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of structural analogs of 2,3-dichloro-5-methoxypyridine, a versatile scaffold in medicinal chemistry and materials science. By exploring the strategic modifications of this core structure, we aim to equip researchers and drug development professionals with the knowledge to design and synthesize novel compounds with tailored properties.
The this compound Core: A Privileged Scaffold
The this compound moiety serves as a crucial building block for a diverse range of functional molecules. The pyridine ring, a common motif in pharmaceuticals, offers a balance of aromaticity and basicity, influencing solubility and biological interactions.[1][2] The specific substitution pattern of two chlorine atoms at the 2 and 3 positions, and a methoxy group at the 5-position, provides a unique combination of electronic and steric properties that govern its reactivity and potential as a pharmacophore.
The chlorine atoms act as versatile handles for functionalization through various cross-coupling and nucleophilic substitution reactions.[3][4] The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[5] The methoxy group at the 5-position, being an electron-donating group, can modulate the reactivity of the pyridine ring and provides a potential site for metabolic modification in biological systems.[1]
Synthesis of the Core and Its Analogs
The synthesis of this compound and its analogs can be approached through several strategic pathways, primarily involving the construction or modification of the pyridine ring. While a direct, detailed protocol for this compound is not extensively reported, its synthesis can be inferred from established methods for analogous compounds.
Synthesis of the 2,3-Dichloro-5-substituted Pyridine Scaffold
A common strategy involves the chlorination of a pre-functionalized pyridine derivative. For instance, the synthesis of the closely related 2,3-dichloro-5-methylpyridine often starts from 3-picoline, which undergoes chlorination.[6][7] Similarly, 2,3-dichloro-5-(trifluoromethyl)pyridine can be synthesized from 3-methylpyridine through a multi-step process involving chlorination and fluorination.[8][9][10]
A plausible synthetic route to this compound could start from 5-methoxypyridine or a precursor that allows for the introduction of the methoxy group.
Conceptual Synthetic Workflow:
Caption: Plausible synthetic routes to this compound.
Diversification of the Scaffold: Synthesis of Structural Analogs
The true utility of the this compound core lies in its potential for diversification. The chlorine atoms serve as key reaction sites for introducing a wide array of substituents, enabling the exploration of structure-activity relationships.
The electron-deficient nature of the dichloropyridine ring facilitates nucleophilic aromatic substitution. The positions ortho and para to the nitrogen (C2 and C6) are generally the most activated.[5] In 2,3-dichloropyridine, the C2 position is highly susceptible to nucleophilic attack. The presence of the methoxy group at C5 can further influence the regioselectivity of these reactions.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or NaH) if required.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the attacking species and the reactivity of the substrate. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation, with palladium-catalyzed cross-coupling reactions being at the forefront.
-
Suzuki-Miyaura Coupling: This reaction is highly effective for forming C-C bonds by coupling the dichloropyridine with boronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.[11][12][13][14]
-
Buchwald-Hartwig Amination: For the synthesis of arylamines, this reaction provides a versatile method for coupling amines with the dichloropyridine core. The use of specialized phosphine ligands is often necessary to facilitate the catalytic cycle.[15][16][17][18][19]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: A mixture of this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a base (e.g., K2CO3, CsF) is prepared in a reaction vessel.
-
Solvent and Atmosphere: A suitable solvent system (e.g., toluene/water, dioxane/water) is added, and the mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction is heated to a temperature typically between 80 °C and 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is then purified by chromatography.
Workflow for Analog Synthesis:
Caption: General strategies for the diversification of the this compound scaffold.
Reactivity and Mechanistic Considerations
The reactivity of the this compound core is governed by the interplay of the pyridine nitrogen, the chloro substituents, and the methoxy group.
-
Nucleophilic Aromatic Substitution: The pyridine nitrogen and the chlorine atoms make the ring electron-deficient, facilitating attack by nucleophiles. The stability of the Meisenheimer-like intermediate is key to the reaction's success. Attack at the 2- and 4-positions is generally favored due to the ability of the nitrogen to stabilize the negative charge through resonance.[5]
-
Palladium-Catalyzed Reactions: The oxidative addition of the palladium(0) catalyst to the C-Cl bond is the initial and often rate-determining step in cross-coupling reactions. The relative reactivity of the C2-Cl and C3-Cl bonds can be influenced by steric and electronic factors, as well as the choice of ligand.[20]
Applications in Drug Discovery and Agrochemicals
Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical research.[2][21] The 2,3-dichloro-5-substituted pyridine scaffold is a key intermediate in the synthesis of various commercial products. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial precursor for the fungicide fluazinam and the herbicide fluopicolide.[10]
The structural analogs of this compound hold significant potential for the development of novel therapeutic agents. The ability to systematically modify the substituents at the 2, 3, and 5-positions allows for the fine-tuning of pharmacological properties.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design.[1] For the this compound scaffold, SAR studies can guide the optimization of lead compounds.
Key SAR Considerations:
-
Substituents at C2 and C3: The nature of the groups introduced at these positions will directly impact the molecule's interaction with its biological target. Hydrophobic, hydrophilic, hydrogen bond donor/acceptor, and charged groups can be systematically varied to probe the binding pocket.
-
The 5-Methoxy Group: The methoxy group can influence activity through several mechanisms:
-
Electronic Effects: It can modulate the electron density of the pyridine ring, affecting its pKa and interaction with target residues.
-
Steric Effects: The size of the methoxy group can influence the overall conformation of the molecule.
-
Metabolic Stability: The methoxy group can be a site of O-demethylation by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites.
-
-
Kinase Inhibitors: Pyridine-based scaffolds are common in kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase.[22][23][24][25] The substituents on the pyridine ring then occupy adjacent pockets, determining the inhibitor's potency and selectivity.
Illustrative SAR Table for a Hypothetical Kinase Inhibitor Series:
| Compound | R2-Substituent | R3-Substituent | R5-Substituent | Kinase IC50 (nM) |
| 1 | Cl | Cl | OMe | 500 |
| 2a | Ph | Cl | OMe | 150 |
| 2b | 4-F-Ph | Cl | OMe | 80 |
| 3a | NH-Ph | Cl | OMe | 200 |
| 3b | NH-(4-MeO-Ph) | Cl | OMe | 75 |
| 4 | Cl | Cl | OH | 600 |
| 5 | Cl | Cl | Me | 450 |
This table presents hypothetical data to illustrate potential SAR trends.
Conclusion and Future Directions
The this compound scaffold represents a versatile and valuable starting point for the synthesis of novel, biologically active compounds. The strategic application of modern synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries. A thorough understanding of the structure-activity relationships of these analogs will be crucial for the successful development of new therapeutics and agrochemicals. Future research in this area will likely focus on the development of more efficient and selective synthetic methods, the exploration of a wider range of structural diversity, and the detailed biological evaluation of these novel compounds against a variety of disease targets.
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Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF - ResearchGate. (URL: )
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Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - MDPI. (URL: )
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The Strategic Intermediate: A Technical Guide to the Potential Applications of 2,3-Dichloro-5-methoxypyridine
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive technical overview of 2,3-dichloro-5-methoxypyridine, a heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel agrochemicals and pharmaceuticals. While direct literature on this specific molecule is emerging, this guide extrapolates from the well-established chemistry of analogous dichloropyridines and methoxypyridines to present a scientifically grounded perspective on its synthesis, reactivity, and promising applications.
Introduction: The Value Proposition of a Differentiated Dichloropyridine
Substituted pyridines are a cornerstone of modern medicinal and agricultural chemistry, forming the core scaffold of numerous commercial products.[1] The dichloropyridine motif, in particular, offers a synthetically versatile platform for the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[2] Compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine are pivotal intermediates in the production of high-value agrochemicals, including the fungicide fluazinam and the pesticide fluopicolide.[3][4]
The subject of this guide, this compound, introduces a methoxy group at the 5-position, a modification that is anticipated to significantly influence the molecule's physicochemical properties and the biological activity of its derivatives. The methoxy group, a known modulator of antiproliferative activity in some pyridine-based compounds, offers a compelling avenue for the development of new therapeutic agents and agrochemicals with potentially enhanced efficacy and novel modes of action.[5]
This guide will delineate a proposed synthetic pathway to this compound, explore its predicted reactivity profile, and present a detailed analysis of its potential applications, supported by established chemical principles and data from closely related analogues.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be conceptualized through a multi-step sequence starting from readily available precursors. The proposed pathway leverages established methodologies for the synthesis of methoxypyridines and the selective chlorination of the pyridine ring.
A potential synthetic route could commence with the synthesis of 2-chloro-5-methoxypyridine. This intermediate is a known compound and can be prepared from 3-hydroxy-5-chloropyridine via methylation.[6] The subsequent and crucial step is the selective chlorination at the 3-position of 2-chloro-5-methoxypyridine. The direct chlorination of substituted pyridines is a well-documented industrial process, often employing chlorine gas in the presence of a catalyst at elevated temperatures.[7]
The proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic pathway for this compound.
The key to this synthesis lies in controlling the regioselectivity of the second chlorination step. The existing chloro and methoxy substituents will direct the incoming electrophile, and optimization of reaction conditions, including catalyst, temperature, and reaction time, would be critical to achieve a high yield of the desired 2,3-dichloro isomer.
Predicted Reactivity and Synthetic Utility
The synthetic value of this compound resides in the differential reactivity of its two chlorine atoms, enabling sequential and site-selective functionalization. This dual reactivity opens the door to the construction of complex molecular architectures.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being electron-deficient, is pre-disposed to nucleophilic aromatic substitution. In 2,3-dichloropyridines, the chlorine at the C-2 position is generally more activated towards nucleophilic attack than the C-3 chlorine.[2] This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the C-2 position.
The methoxy group at the 5-position is expected to have a modest electronic influence on the reactivity of the chlorine atoms. Therefore, it is predicted that this compound will undergo selective SNAr reactions at the C-2 position with a variety of nucleophiles, including amines, thiols, and alkoxides.
Caption: Predicted regioselective S_NAr reaction at the C-2 position.
This regioselectivity is a powerful tool for synthetic chemists, allowing for the introduction of a desired substituent at the 2-position while retaining the chlorine at the 3-position for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms of this compound are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] These reactions are instrumental in forming carbon-carbon bonds and are widely used in drug discovery.
The relative reactivity of the C-2 and C-3 positions in cross-coupling reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. While the C-2 position is often more reactive in SNAr, the site-selectivity in cross-coupling can sometimes be altered.[10] This provides an additional layer of synthetic control, potentially allowing for the selective formation of a C-C bond at either the C-2 or C-3 position.
Potential Applications in Drug Discovery and Agrochemicals
The structural features of this compound make it a highly attractive starting material for the synthesis of novel bioactive molecules.
Agrochemicals
The proven success of dichloropyridine-containing agrochemicals suggests that derivatives of this compound could exhibit potent fungicidal, herbicidal, or insecticidal properties.[1][11] The methoxy group may impart favorable properties such as improved metabolic stability or enhanced binding to the target enzyme.
Table 1: Potential Agrochemical Derivatives and their Target Areas
| Derivative Class | Potential Target Area | Rationale |
| Pyridyl-amines/amides | Fungicides, Insecticides | The amine/amide linkage is a common pharmacophore in agrochemicals. |
| Pyridyl-ethers/thioethers | Herbicides, Fungicides | Ether and thioether linkages can modulate lipophilicity and target interaction. |
| Biaryl pyridines (from Suzuki coupling) | Fungicides, Herbicides | The biaryl motif is present in several commercial agrochemicals. |
Pharmaceuticals
In the realm of medicinal chemistry, the pyridine scaffold is a privileged structure. The introduction of a methoxy group can influence a compound's pharmacokinetic profile and its interaction with biological targets.[5] Derivatives of this compound could be explored for a wide range of therapeutic areas.
Table 2: Potential Pharmaceutical Applications
| Therapeutic Area | Potential Mechanism of Action | Rationale |
| Oncology | Kinase Inhibition | The pyridine core is a common feature of many kinase inhibitors. |
| Infectious Diseases | Enzyme Inhibition | Novel heterocyclic compounds are a promising source of new anti-infective agents. |
| Neuroscience | Receptor Modulation | Pyridine derivatives have shown activity at various CNS receptors. |
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following is a proposed, detailed experimental protocol for a Suzuki-Miyaura coupling reaction with this compound. This protocol is based on established methods for similar substrates and serves as a starting point for experimental investigation.[8]
Objective: To synthesize 2-(4-fluorophenyl)-3-chloro-5-methoxypyridine.
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.04 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-fluorophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-fluorophenyl)-3-chloro-5-methoxypyridine.
Self-Validation: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The regioselectivity of the coupling can be determined by 2D NMR techniques (e.g., NOESY or HMBC).
Conclusion
This compound represents a promising, yet underexplored, chemical intermediate with significant potential for the synthesis of novel and high-value compounds in the agrochemical and pharmaceutical sectors. Its predicted reactivity, particularly the potential for site-selective functionalization, makes it a valuable tool for the construction of complex molecular architectures. The introduction of the methoxy group offers a handle to fine-tune the biological and physical properties of its derivatives. The proposed synthetic routes and reaction protocols in this guide provide a solid foundation for researchers to begin exploring the rich chemistry and potential applications of this strategic building block. Further investigation into the synthesis and reactivity of this compound is highly encouraged to unlock its full potential in the development of next-generation bioactive molecules.
References
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ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
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- Cai, Z., & Zhu, X. (1982). Preparation of 2,3-dichloro-5-trichloromethylpyridine (German Patent No. DE3130009A1).
-
Journal of Agricultural and Food Chemistry. (2025, February 13). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Retrieved from [Link]
- Li, G., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. The Journal of Organic Chemistry, 76(24), 10003-10015.
- Maccormick, C. A., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 323-332.
- Patent Application WO2014198278A1. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
ResearchGate. (2024, October 8). Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]
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The Journal of Organic Chemistry. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]
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Chemical Science. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
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PubMed. (2025, February 26). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]
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CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Retrieved from [Link]
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- Google Patents. (n.d.).
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ResearchGate. (2025, November 14). (PDF) Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
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Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]
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ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
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MDPI. (2023). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]
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The Strategic Intermediate: A Technical Guide to 2,3-Dichloro-5-methoxypyridine for Advanced Synthesis
Introduction: The Value Proposition of a Polysubstituted Pyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, the pyridine ring remains a cornerstone scaffold, prized for its metabolic stability and versatile biological activities.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. 2,3-Dichloro-5-methoxypyridine (CAS No. 885168-12-7) emerges as a particularly valuable building block for medicinal chemists and process development scientists.[2][3][4][5] Its unique substitution pattern—two vicinal chlorine atoms and an electron-donating methoxy group—offers a rich platform for selective chemical modifications, enabling the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of this compound, offering insights into its synthesis, reactivity, and potential applications. The content herein is curated for researchers and professionals in the pharmaceutical and chemical industries, aiming to provide both foundational knowledge and actionable protocols to leverage this versatile intermediate in their synthetic endeavors.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The following table summarizes the key physicochemical data for this compound.
| Property | Value |
| CAS Number | 885168-12-7 |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| Appearance | (Not specified, likely a solid or liquid) |
| Purity | Typically >98% |
| Storage Conditions | Inert atmosphere, Room Temperature |
Data sourced from chemical supplier information.[3]
Synthesis of this compound: Plausible Synthetic Strategies
While specific, detailed preparations of this compound are not extensively documented in publicly available literature, its synthesis can be logically deduced from established pyridine chemistry. A common and effective strategy for the synthesis of dichloropyridines involves the chlorination of the corresponding pyridone or hydroxypyridine precursors.
One plausible synthetic route would begin with a suitably substituted pyridone, which is then subjected to chlorination using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). These reagents are widely used in the industry to convert hydroxyl groups on heterocyclic rings to chlorine atoms.[6] The choice of starting material and the precise reaction conditions, including temperature and reaction time, would be critical to achieving a high yield and purity of the final product.[7]
Chemical Reactivity: A Tale of Two Chlorines
The reactivity of this compound is dominated by the two chlorine substituents on the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the chlorine atoms renders the pyridine core susceptible to nucleophilic aromatic substitution (SₙAr).[8] However, the two chlorine atoms exhibit differential reactivity, a feature that can be exploited for selective functionalization.
Nucleophilic Aromatic Substitution (SₙAr): The Cornerstone of Functionalization
The C2 position of the 2,3-dichloropyridine scaffold is generally more activated towards nucleophilic attack than the C3 position.[8] This regioselectivity is attributed to the ability of the adjacent nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[8] The electron-donating methoxy group at the C5 position is expected to slightly deactivate the ring towards nucleophilic attack compared to analogues with electron-withdrawing groups. However, the inherent reactivity difference between the C2 and C3 positions should be maintained.
A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the more reactive C2-chloro substituent.[8][9]
Generalized Experimental Protocol for Nucleophilic Aromatic Substitution on a 2,3-Dichloropyridine Scaffold
Disclaimer: This is a generalized protocol based on the reactivity of 2,3-dichloropyridine and should be adapted and optimized for this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloropyridine (1.0 eq).
-
Solvent and Nucleophile Addition: Add a suitable solvent (e.g., DMSO, DMF, or refluxing alcohol). Add the desired nucleophile (e.g., hydrazine hydrate, thiophenol, or an amine) in excess (typically 2-10 eq).[8]
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific nucleophile and solvent (often reflux).[8]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and add water to precipitate the product or to facilitate extraction with an organic solvent. Collect the solid product by filtration or separate the organic layer.
-
Purification: Wash the crude product with water and/or other appropriate solvents. Dry the product under vacuum to a constant weight. If necessary, further purify the product by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The chlorine atoms on the this compound ring also serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[12]
The differential reactivity of the two chlorine atoms can potentially be exploited to achieve selective or sequential cross-coupling reactions, further enhancing the synthetic utility of this building block.[13] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivities in these transformations.[14]
Diagram: Key Reaction Pathways of this compound
Caption: Key reaction pathways for the functionalization of this compound.
Applications in Drug Discovery and Agrochemicals: A Versatile Scaffold
Substituted pyridines are prevalent in a vast number of approved drugs and agrochemicals.[15] The this compound scaffold, with its multiple points for diversification, is a highly attractive starting material for the synthesis of compound libraries for high-throughput screening. The ability to selectively introduce different functional groups at the C2 and C3 positions allows for the exploration of a broad chemical space in the search for new bioactive molecules.
While specific drugs derived directly from this compound are not widely reported, the structural motifs accessible from this intermediate are found in numerous biologically active compounds.[16] Its utility lies in its potential as a precursor to more complex molecules with applications in oncology, infectious diseases, and neuroscience, among other therapeutic areas.
Conclusion: A Building Block with Untapped Potential
This compound represents a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its differentiated reactivity at the C2 and C3 positions allows for selective and sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While detailed literature on this specific compound is emerging, its synthetic potential can be confidently inferred from the well-established chemistry of related dichloropyridine systems. As the demand for novel, structurally complex small molecules continues to grow, the strategic application of intermediates like this compound will be instrumental in driving innovation and accelerating the discovery of new therapeutic agents and crop protection solutions.
References
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Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
-
LookChem. Cas 885168-12-7, this compound. Retrieved from [Link]
- Google Patents. CN101092391A - Method for preparing 2,3 - dichloro - 5 - trichloro methylpyridine.
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Lead Sciences. This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation with 2-Chloro-5-methoxypyridine: A Key Heterocyclic Building Block. Retrieved from [Link]
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Arctom. CAS NO. 885168-12-7 | this compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). Mastering the Synthesis: A Deep Dive into 2,3-Dichloro-5-picoline Production Methods. Retrieved from [Link]
-
Reagentia. This compound (1 x 5 g). Retrieved from [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, April 22). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
-
OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
Myers, A. The Suzuki Reaction. Retrieved from [Link]
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Foreword: Navigating the Data Landscape for a Niche Intermediate
An In-depth Technical Guide to the Solubility Profile of 2,3-Dichloro-5-methoxypyridine
As a Senior Application Scientist, it is not uncommon to encounter critical chemical intermediates like this compound, for which public domain data is sparse. This guide is structured to address this reality. We will first establish the theoretical underpinnings of its expected solubility based on its molecular architecture and the known behavior of its constituent parts. Subsequently, we will present solubility data from structurally similar analogs to provide a reasonable proxy. Most critically, this document provides a comprehensive, field-proven experimental framework for researchers to determine the precise solubility of this compound in their specific solvent systems. This approach transforms a data gap into a practical, solvable experimental challenge, empowering scientists with a self-validating protocol to generate the exact data they require.
Molecular Structure and Its Implications for Solubility
The solubility of a compound is fundamentally dictated by its intermolecular interactions with the solvent. The structure of this compound offers competing functionalities that influence its behavior in polar and non-polar environments.
-
The Pyridine Core: The foundational pyridine ring is a polar heterocyclic aromatic compound. The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor, rendering unsubstituted pyridine miscible with water and soluble in a wide array of organic solvents.[1][2]
-
Dichloro-Substitution: The two chlorine atoms at the 2 and 3 positions are strongly electron-withdrawing and significantly increase the molecule's hydrophobicity. This effect is expected to drastically reduce aqueous solubility compared to the parent pyridine ring. The chlorine substituents will, however, promote solubility in non-polar and chlorinated organic solvents.
-
Methoxy-Substitution: The methoxy group (-OCH₃) at the 5-position introduces a degree of polarity and can also function as a hydrogen bond acceptor. While it is less influential than a hydroxyl group, it can slightly enhance interactions with polar protic solvents compared to a non-substituted equivalent.
The interplay of these groups suggests that this compound will be a compound with low aqueous solubility but good to excellent solubility in many common organic solvents.
Solubility Data of Structural Analogs
Direct, publicly available solubility data for this compound is limited. However, we can infer its likely behavior by examining closely related analogs where the methoxy group is replaced by other functionalities. The data for these compounds provides a valuable benchmark for experimental design.
| Compound Name | Solvent | Reported Solubility | Temperature | Reference |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Water | 380 mg/L | 24 °C | [3] |
| Methylene Dichloride (MDC) | Soluble | Not Specified | [3] | |
| Methanol (MeOH) | Soluble | Not Specified | [3] | |
| Acetone | Soluble | Not Specified | [3] | |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Water | Very slightly soluble | Not Specified | [4] |
| Benzene | Soluble | Not Specified | [4] | |
| Toluene | Soluble | Not Specified | [4] |
Expert Insight: The trifluoromethyl (-CF₃) and trichloromethyl (-CCl₃) groups are both significantly more hydrophobic than the methoxy (-OCH₃) group. Therefore, it is reasonable to hypothesize that the aqueous solubility of this compound will be slightly higher than the 380 mg/L reported for its trifluoromethyl analog. Its solubility in organic solvents is expected to be robust, similar to the analogs listed.
Experimental Protocol for Equilibrium Solubility Determination
This section provides a detailed, step-by-step methodology for accurately determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results for research and development applications.
Principle: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method. It involves adding an excess amount of the solid compound (the solute) to a known volume of the solvent. The mixture is then agitated at a constant temperature until the concentration of the dissolved solute in the solution reaches a constant value, indicating that equilibrium has been achieved.
Materials and Equipment
-
This compound (high purity grade)
-
Selected solvents (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Acetonitrile, Dichloromethane, Toluene)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Pipette a precise volume of the desired solvent (e.g., 2.0 mL) into each vial.
-
Prepare a "blank" vial containing only the solvent for each solvent type.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and a consistent agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a sufficient period. A typical duration is 24 to 48 hours. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow larger particles to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes). This step is critical to avoid artificially high concentration readings from suspended microparticles.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This removes any remaining fine particulates.
-
Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples via a validated HPLC-UV method to determine the concentration.
-
-
Quantification and Calculation:
-
Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution based on the HPLC results and the dilution factor. The result is the solubility of the compound in that specific solvent at the tested temperature, typically expressed in mg/mL or µg/mL.
-
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Causality and Trustworthiness in the Protocol
-
Why Excess Solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that an equilibrium between the solid and dissolved states has been achieved, ensuring the solution is truly saturated.
-
Why Constant Temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is paramount for reproducibility and for the data to be meaningful.
-
Why Centrifugation and Filtration? These two steps constitute a robust, self-validating system to remove undissolved particles. Relying on filtration alone can lead to filter clogging and inaccurate sampling, while relying on settling alone may not remove microscopic particles that can scatter light or dissolve during analysis, leading to an overestimation of solubility.
-
Why a Validated HPLC Method? The accuracy of the final solubility value is entirely dependent on the accuracy of the analytical method used for quantification. A validated HPLC method ensures linearity, accuracy, and precision.[5]
Applications in Research and Development
Understanding the solubility of this compound is critical for its effective use:
-
For Process Chemists: The data guides the selection of appropriate solvents for chemical reactions, workup procedures, and, most importantly, for purification via crystallization. A solvent in which the compound has high solubility when hot but low solubility when cold is an ideal candidate for recrystallization.
-
For Drug Development Professionals: As a potential intermediate or fragment in active pharmaceutical ingredients (APIs), its solubility characteristics influence the properties of the final molecule. Low aqueous solubility in an API is a major challenge for oral bioavailability.[6] Early knowledge of the solubility of key building blocks can inform strategies to mitigate these risks during lead optimization. Data from physiologically relevant buffers (pH 1.2-6.8) is particularly crucial for this assessment.[5]
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Technical Guide: Stability Studies of 2,3-Dichloro-5-methoxypyridine (CAS 885168-12-7)
Executive Summary & Compound Profile
2,3-Dichloro-5-methoxypyridine (CAS 885168-12-7) is a high-value heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), including next-generation antifungal and anti-inflammatory agents. Its structural utility lies in the differential reactivity of its halogen substituents: the chlorine at the C2 position is highly activated for nucleophilic aromatic substitution (
This guide details a self-validating stability study protocol designed to identify degradation pathways, establish shelf-life, and ensure the integrity of this intermediate during GMP manufacturing.
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 885168-12-7 |
| Molecular Formula | |
| Molecular Weight | 178.02 g/mol |
| Physical State | Solid (Low melting point) / Oil (depending on purity) |
| Key Functional Groups | 2,3-Dichloropyridine (Electrophile), Methoxy ether (Electron Donor) |
| Storage Requirement | Inert atmosphere ( |
Chemical Basis of Stability
Understanding the intrinsic reactivity of the molecule is the prerequisite for designing a robust stability study. We do not guess; we derive risks from structure.
The "Achilles' Heel": C2-Position Labillity
The pyridine nitrogen atom exerts a strong electron-withdrawing effect, making the C2 and C4 positions electron-deficient. In this compound, the C2-Chlorine is activated for nucleophilic attack (hydrolysis) by:
-
Inductive Effect (-I): The adjacent Nitrogen pulls electron density.
-
Resonance: The negative charge in the transition state (Meisenheimer complex) is stabilized by the ring nitrogen.
Risk: In the presence of moisture and base (or even neutral water over time), the C2-Cl is displaced to form 3-chloro-5-methoxy-2-pyridinol (often existing as the pyridone tautomer).
Ether Stability (C5-Methoxy)
The methoxy group at C5 is generally robust under neutral/basic conditions. However, under strong acidic stress (e.g., HCl,
Photolytic Dehalogenation
Halogenated pyridines are susceptible to homolytic bond cleavage under UV light. The C-Cl bond (approx. 80-95 kcal/mol) can cleave to form radical species, leading to dechlorination products (e.g., 2-chloro-5-methoxypyridine).
Degradation Pathways Visualization
The following diagram maps the theoretical and observed degradation pathways for this compound.
Caption: Primary degradation pathways. Red arrow indicates the most probable degradation route (SNAr hydrolysis).
Forced Degradation (Stress Testing) Protocol
This protocol is designed to achieve 5–20% degradation . If >20% degradation occurs instantly, dilute the stressor. If <5% occurs after 7 days, the molecule is deemed "Stable" under that condition.
Preparation of Stock Solution
-
Solvent: Acetonitrile (ACN) or Methanol (MeOH). Note: Use ACN for acidic studies to avoid methylation artifacts.
-
Concentration: 1.0 mg/mL.
Stress Conditions Table
| Stress Type | Stressor Agent | Conditions | Target Mechanism |
| Acid Hydrolysis | 0.1 N HCl | 60°C for 2–24 hours | Ether cleavage; C2 hydrolysis |
| Base Hydrolysis | 0.1 N NaOH | RT for 1–4 hours | Primary Risk: |
| Oxidation | 3% | RT for 2–12 hours | N-oxide formation |
| Thermal | Heat (Solid state) | 80°C for 7 days | Thermal instability/sublimation |
| Photolytic | UV (254 nm) | 1.2 million lux hours | Dechlorination |
Experimental Workflow (Self-Validating)
-
Blank Control: Stressor + Solvent (No API). Purpose: Identify solvent peaks.
-
Zero-Time Sample: API + Solvent (No Stress). Purpose: Confirm initial purity.
-
Stressed Sample: API + Stressor.
-
Quenching:
-
Acid: Neutralize with equal vol 0.1 N NaOH.
-
Base: Neutralize with equal vol 0.1 N HCl.
-
Oxidation: Quench with 10% Sodium Metabisulfite.
-
Analytical Method: Stability-Indicating HPLC
To accurately quantify the parent and separate it from the degradation products identified above, use the following Reverse Phase HPLC method.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of pyridinol, sharpening peaks).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 270 nm (Pyridine ring absorption) and 220 nm.
-
Column Temp: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase B | Comment |
| 0.0 | 10 | Initial equilibration |
| 15.0 | 90 | Elute non-polar parent |
| 18.0 | 90 | Wash column |
| 18.1 | 10 | Re-equilibrate |
| 23.0 | 10 | End of Run |
Method Logic
-
Why Formic Acid? The degradation product (pyridinol) is amphoteric. Low pH keeps it in the neutral or protonated form, preventing peak tailing.
-
Why Gradient? The parent (2,3-dichloro-5-methoxy) is relatively lipophilic (LogP ~2.5). Degradants like the hydroxy-pyridine will be much more polar and elute early (RT < 5 min), while the parent elutes later (RT > 10 min).
Stability Study Workflow Diagram
Caption: Step-by-step workflow for executing the forced degradation study.
Storage & Handling Recommendations
Based on the chemical structure and typical behavior of chloropyridines:
-
Primary Hazard: The compound is an irritant and potentially toxic if swallowed (Acute Tox. 4). Use standard PPE.
-
Storage:
-
Temperature: Refrigerate at 2°C to 8°C .
-
Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The C2-Cl bond is sensitive to moisture over long periods.
-
Container: Amber glass vials to prevent photolysis.
-
-
Re-test Period: Recommended re-test every 12 months if stored correctly.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112234, 2,3-Dichloro-5-(trifluoromethyl)pyridine (Analogous Structure). Retrieved from [Link]
-
Reagentia. Product Catalog: this compound (CAS 885168-12-7).[2][3][4][5][6][7] Retrieved from [Link]
-
Lead Sciences. Product Data Sheet: this compound. Retrieved from [Link]
- World Intellectual Property Organization.Patent WO2014198278A1: Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (Contextual reference for chloropyridine synthesis conditions).
-
ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. (Theoretical basis for C2-Cl reactivity). Retrieved from [Link]
Sources
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- 2. This compound (1 x 5 g) | Reagentia [reagentia.eu]
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- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. ÈÇе¥ÀÌÅͺ£À̽º: ÈÇÐÁ¦Ç° ¸ñ·Ï - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]
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- 7. cn.canbipharm.com [cn.canbipharm.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Dichloro-5-methoxypyridine
Introduction
2,3-Dichloro-5-methoxypyridine is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both chloro and methoxy groups, makes it a versatile building block for the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. The electron-withdrawing nature of the chlorine atoms and the electron-donating character of the methoxy group create a distinct electronic profile on the pyridine ring, enabling a variety of chemical transformations. This document provides a comprehensive, field-proven guide for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol herein is structured to not only provide a step-by-step methodology but also to offer insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Theoretical Background and Synthetic Strategy
The synthesis of this compound can be approached through various synthetic routes. A common and effective strategy involves a multi-step process commencing with a readily available precursor. The chosen strategy for this guide is a two-step synthesis starting from 2-hydroxy-5-methoxypyridine. This precursor is advantageous due to its commercial availability and the well-established chemistry for the conversion of hydroxypyridines to their chloro-derivatives.
The overall synthetic pathway is as follows:
-
Step 1: Chlorination of 2-hydroxy-5-methoxypyridine to 2-chloro-5-methoxypyridine. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.[1][2]
-
Step 2: Electrophilic Chlorination of 2-chloro-5-methoxypyridine. The second step involves the introduction of a second chlorine atom onto the pyridine ring at the 3-position. Electrophilic aromatic substitution on the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, the presence of the activating methoxy group can facilitate this reaction.[3] Careful selection of the chlorinating agent and reaction conditions is crucial to achieve the desired regioselectivity.
Experimental Protocols
Part 1: Synthesis of 2-chloro-5-methoxypyridine
This protocol details the conversion of 2-hydroxy-5-methoxypyridine to 2-chloro-5-methoxypyridine using phosphorus oxychloride.
Materials and Reagents:
-
2-hydroxy-5-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction generates HCl gas, which is corrosive and toxic. Ensure the reaction setup is equipped with a gas trap or is performed in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-methoxypyridine.
-
Reagent Addition: Under a nitrogen or argon atmosphere, slowly add phosphorus oxychloride (POCl₃) to the flask. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step must be performed in a fume hood due to the vigorous reaction and evolution of HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-chloro-5-methoxypyridine.
Part 2: Synthesis of this compound
This protocol describes the chlorination of 2-chloro-5-methoxypyridine to obtain the final product, this compound.
Materials and Reagents:
-
2-chloro-5-methoxypyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Acetonitrile is flammable and toxic. Handle in a fume hood.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-chloro-5-methoxypyridine in anhydrous acetonitrile.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) to the solution in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with a saturated aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase using a rotary evaporator. The resulting crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
| Parameter | Step 1: 2-chloro-5-methoxypyridine | Step 2: this compound |
| Starting Material | 2-hydroxy-5-methoxypyridine | 2-chloro-5-methoxypyridine |
| Reagents | Phosphorus oxychloride (POCl₃) | N-Chlorosuccinimide (NCS) |
| Solvent | None or high-boiling inert solvent | Acetonitrile |
| Reaction Temperature | Reflux | Room Temperature to mild heating |
| Reaction Time | 2-6 hours | 4-12 hours |
| Yield (Typical) | 80-90% | 60-75% |
| Purity (after purification) | >98% | >98% |
Visualization of Synthetic Pathway and Workflow
Synthetic Pathway:
Caption: Synthetic route for this compound.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
References
-
ResearchGate. (n.d.). Chlorination of 2-hydroxypyridines at 0.5 mole scale. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxypyridine. PubChem Compound Summary for CID 15169000. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dichloro-5-(trichloromethyl)pyridine. PubChem Compound Summary for CID 94647. Retrieved from [Link]
- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Li, G., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(10), 11575-11583.
-
YouTube. (2020, September 3). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Video]. Retrieved from [Link]
Sources
Application Notes & Protocols: 2,3-Dichloro-5-methoxypyridine as a Versatile Building Block in Medicinal Chemistry
Foreword: The Strategic Value of Substituted Pyridines
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in critical biological interactions, often acting as a bioisostere for a phenyl ring while offering advantages in solubility and metabolic properties. The strategic functionalization of the pyridine ring is therefore a key focus for medicinal chemists. 2,3-Dichloro-5-methoxypyridine emerges as a particularly valuable building block, offering a unique combination of reactive handles and modulating substituents that empower the synthesis of complex and novel therapeutic agents. This guide provides an in-depth exploration of its reactivity, applications, and the underlying scientific rationale for its use, complete with field-proven protocols for its deployment in drug discovery campaigns.
The Molecular Blueprint: Understanding this compound
This compound is a trifunctionalized heterocycle whose utility is derived from the distinct electronic and steric environment of each substituent.
-
The Chloro Groups (C2 & C3): The two chlorine atoms are the primary points for synthetic diversification. Crucially, they possess differential reactivity. The chlorine at the C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) and is more reactive in many palladium-catalyzed cross-coupling reactions compared to the C3 chlorine. This reactivity difference is the cornerstone of its utility, allowing for selective and sequential functionalization. A chemist can first target the more reactive C2 position, then perform a different transformation at the C3 position, leading to highly complex and diverse molecular architectures from a single starting material.
-
The Methoxy Group (C5): The methoxy group is more than a simple substituent; it is an electronic and pharmacokinetic modulator.[1] As an electron-donating group, it influences the reactivity of the entire pyridine ring. Furthermore, it can impact the final compound's lipophilicity, metabolic stability, and conformation.[1][2] The ether linkage can also serve as a key hydrogen bond acceptor in ligand-receptor interactions.
This combination of features makes this compound a high-value scaffold for generating libraries of compounds for lead discovery and optimization.[3]
Caption: Strategic value of this compound.
Core Synthetic Protocols: Harnessing the Scaffold's Reactivity
The true power of this building block is realized through robust and versatile chemical transformations. Palladium-catalyzed cross-coupling reactions are paramount in this context, providing reliable methods for forming new carbon-carbon and carbon-nitrogen bonds.[4][5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is an indispensable tool for creating biaryl or vinyl-pyridine structures, which are common motifs in kinase inhibitors and other drug classes.[6] The reaction couples the chloropyridine with a boronic acid or ester. Given the higher reactivity of the C2-Cl, this position can often be selectively functionalized under carefully controlled conditions.
Expertise & Causality: The choice of palladium catalyst, ligand, and base is critical. The ligand, typically a bulky, electron-rich phosphine, stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[5][7] The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5]
This protocol provides a starting point for the selective coupling at the more reactive C2 position. Optimization may be required for different boronic acids.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 eq)
-
Pd(OAc)₂ (Palladium(II) Acetate) (2-5 mol%)
-
SPhos (2,6-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
K₃PO₄ (Potassium Phosphate) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add a magnetic stir bar.
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Seal the vessel and further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Trustworthiness - Self-Validation: The success of the reaction is validated by LC-MS analysis, which should show consumption of the starting material and the appearance of a new peak corresponding to the mass of the desired mono-arylated product. ¹H NMR spectroscopy will confirm the structure, showing characteristic shifts for the newly introduced aryl group and the remaining pyridine protons.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The arylamine motif is prevalent in pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for its synthesis, coupling the chloropyridine with a primary or secondary amine.[4][8] This reaction is crucial for introducing diversity and modulating the physicochemical properties of the final compounds.
Expertise & Causality: This reaction is highly sensitive to the choice of ligand and base.[9] Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which can be challenging for electron-rich pyridines.[9] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is required to deprotonate the amine, forming the active palladium-amido complex.[10]
This protocol assumes prior functionalization at C2 and targets the remaining C3-Cl.
Materials:
-
2-Aryl-3-chloro-5-methoxypyridine (1.0 eq)
-
Primary or Secondary Amine (1.2 - 2.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-3 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-6 mol%)
-
NaOtBu (Sodium tert-butoxide) (1.5 - 2.5 eq)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add NaOtBu to an oven-dried Schlenk flask.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, briefly stir the Pd₂(dba)₃ and XPhos ligand in a small amount of the reaction solvent for 5-10 minutes.
-
Reagent Addition: To the Schlenk flask, add the 2-aryl-3-chloro-5-methoxypyridine substrate and the premixed catalyst solution. Finally, add the amine and the remaining solvent.
-
Reaction: Seal the vessel and heat to 90-120 °C. Monitor the reaction progress by LC-MS. Reactions are often complete within 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or preparative HPLC.
Safety Note: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Strong bases like NaOtBu are corrosive and react violently with water. Always handle these reagents under an inert atmosphere.[11]
Caption: General workflow for Buchwald-Hartwig amination.
Application in Bioactive Molecule Synthesis: Case Studies
While specific drugs containing the exact this compound fragment may not be widely documented, the utility of closely related substituted methoxypyridine scaffolds is well-established in medicinal chemistry. These examples serve as powerful blueprints for how our target building block can be employed.
Case Study 1: Pyrido[2,3-d]pyrimidines as PIM-1 Kinase Inhibitors
The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" found in numerous kinase inhibitors.[12] The synthesis of these compounds often relies on functionalized 2-aminonicotinonitrile precursors, which can be conceptually derived from building blocks like this compound.
Synthetic Strategy: A hypothetical, yet chemically sound, route could involve an initial Buchwald-Hartwig amination at the C2 position with an ammonia equivalent, followed by cyanation at C3. The resulting 2-amino-3-cyano-5-methoxypyridine is a direct precursor to the pyridopyrimidine core via condensation with various reagents.
Biological Relevance: PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation pathways in various cancers. Inhibitors of PIM-1 are sought after as potential oncology therapeutics.[13][14]
| Compound Class | Target | Representative IC₅₀ | Cell Line |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | 11.4 nM | (Biochemical Assay) |
| Pyrido[2,3-d]pyrimidines | Breast Cancer | 0.57 µM | MCF-7 |
| Pyrido[2,3-d]pyrimidines | Liver Cancer | 1.13 µM | HepG2 |
| Data for representative compounds from the class, adapted from Tantawy et al.[13][14] |
Case Study 2: Methoxypyridines as Gamma-Secretase Modulators (GSMs)
Gamma-secretase is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. GSMs are sought to selectively reduce the production of the toxic Aβ42 peptide.
Synthetic Strategy & Structure-Activity Relationship (SAR): In a reported series of GSMs, a methoxypyridine motif was introduced to improve potency and drug-like properties.[15] The synthesis involved a nucleophilic aromatic substitution of a dibromopyridine with sodium methoxide to install the key methoxy group.[15] This highlights the importance of the methoxy group in this scaffold. A similar strategy could be applied to this compound, using the C2-Cl for SNAr with an amine, followed by Suzuki coupling at the C3-Cl position to build out the rest of the modulator scaffold.
Biological Relevance: The introduction of a 3-methoxypyridine moiety in one series led to a nearly 3-fold improvement in activity, demonstrating the significant impact this substituent can have on biological potency.[15]
| Compound | Target | IC₅₀ (Aβ42 reduction) |
| Parent Pyridine Analog | γ-Secretase | ~170 nM |
| 3-Methoxypyridine Analog | γ-Secretase | 60 nM |
| Data extracted from research on novel GSMs.[15] |
Physicochemical and Pharmacokinetic Insights
The inherent properties of the this compound scaffold can profoundly influence the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.[2]
| Property | Influence of the this compound Scaffold | Rationale & Expert Insight |
| Lipophilicity (logP) | Moderate Increase | The two chlorine atoms significantly increase lipophilicity. The methoxy group has a smaller, but still positive, contribution. This must be balanced by adding more polar groups during synthesis to maintain optimal logP for oral absorption. |
| Aqueous Solubility | Decreased | Increased lipophilicity generally correlates with lower aqueous solubility. The pyridine nitrogen provides a handle for salt formation, which can be a critical strategy to improve solubility and formulation. |
| Metabolic Stability | Potentially Improved | The pyridine ring is often more resistant to oxidative metabolism than a corresponding phenyl ring. However, the methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes. This can be a "soft spot" or a desired metabolic route for prodrug strategies. |
| Plasma Protein Binding | Likely Increased | Higher lipophilicity often leads to increased binding to plasma proteins like albumin.[16] While extensive binding can reduce the free drug concentration, it can also prolong the half-life. |
| Blood-Brain Barrier (BBB) Permeability | Variable | The overall properties of the final molecule will determine BBB penetration. The scaffold itself is moderately lipophilic, but factors like polar surface area and hydrogen bonding capacity of appended groups are critical.[16] |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for medicinal chemistry. Its value lies not in a single application, but in the vast chemical space it unlocks through strategic, sequential functionalization of its two distinct chloro-substituents. The protocols and insights provided herein demonstrate its utility in constructing C-C and C-N bonds, which are fundamental transformations in drug synthesis. By leveraging the differential reactivity of this scaffold and understanding the modulating influence of its methoxy group, researchers are well-equipped to accelerate the discovery of novel therapeutics targeting a wide array of human diseases. The continued development of new catalytic systems will only further expand the synthetic possibilities, ensuring that this and related substituted pyridines remain at the forefront of medicinal chemistry innovation.
References
-
Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12837–12854. [Link]
-
Mayer, S. C., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 24(1), 100-105. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
MDPI. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
National Institutes of Health (NIH). (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
-
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
MDPI. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. MDPI. [Link]
-
National Institutes of Health (NIH). (n.d.). A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. PMC. [Link]
-
National Institutes of Health (NIH). (n.d.). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]
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- 14. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Lynchpin of Modern Agrochemicals: A Technical Guide to 2,3-Dichloro-5-(Trifluoromethyl)Pyridine in Synthesis
A Note to the Researcher: The initial focus of this guide was "2,3-Dichloro-5-methoxypyridine." However, extensive literature review indicates that while pyridine derivatives are central to agrochemical synthesis, the more prominent and extensively documented intermediate for a wide range of modern pesticides is 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) . This guide has therefore been structured to provide a comprehensive overview of DCTF, a compound of significant industrial importance. It is presumed that the interest in the methoxy- derivative may stem from a typographical error or an exploration of less common structural analogs.
Introduction: The Strategic Importance of the Pyridine Ring in Agrochemicals
Pyridine-based compounds are a cornerstone of the agrochemical industry, forming the structural basis for a multitude of herbicides, insecticides, and fungicides.[1] The strategic incorporation of substituents onto the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental fate. Among the vast library of pyridine intermediates, 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) has emerged as a critical building block for several high-value crop protection products.[2][3] Its unique combination of a trifluoromethyl group and two chlorine atoms imparts specific reactivity and physicochemical properties that are leveraged in the synthesis of complex active ingredients.[3]
This technical guide will provide an in-depth exploration of the applications of DCTF in agrochemical synthesis, complete with detailed protocols, mechanistic insights, and data-driven analysis to support researchers and professionals in the field.
Physicochemical Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
A thorough understanding of the physical and chemical characteristics of a key intermediate is paramount for process development, safety, and optimization. The properties of DCTF make it a stable yet reactive compound suitable for a variety of industrial chemical processes.[3]
| Property | Value | Source |
| CAS Number | 69045-84-7 | [3] |
| Molecular Formula | C6H2Cl2F3N | [3] |
| Molecular Weight | 215.99 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 188.5 ± 35.0 °C at 760 mmHg | [3] |
| Melting Point | 8-9 °C | [3] |
| Density | ~1.5 g/cm³ | [3] |
| Flash Point | 79.4 ± 0.0 °C | [3] |
| Refractive Index | n20/D 1.475 (lit.) |
Core Applications in Agrochemical Synthesis
The primary industrial application of DCTF is as a pivotal intermediate in the manufacturing of a range of pesticides. The trifluoromethyl group enhances the biological efficacy of the final product, while the chlorine atoms provide reactive sites for nucleophilic substitution reactions, which are central to the construction of the final agrochemical.
Insecticide Synthesis: The Benzoylurea Class
DCTF is a key precursor for insecticides belonging to the benzoylurea class, which act as insect growth regulators by inhibiting chitin synthesis.[3][5]
-
Chlorfluazuron: An effective insecticide used to control a variety of lepidopteran pests in cotton and other crops.
-
Fluazuron: A veterinary insecticide and acaricide used to control ticks and other ectoparasites on livestock.
Fungicide Synthesis
DCTF is also integral to the synthesis of important fungicides used to protect a wide array of crops from fungal diseases.
-
Fluazinam: A broad-spectrum fungicide used to control diseases such as late blight in potatoes and Sclerotinia stem rot in various crops.
-
Fluopicolide: A fungicide with a unique mode of action, effective against oomycete pathogens like downy mildew and late blight.[6]
Synthetic Pathways and Methodologies
The synthesis of agrochemicals from DCTF typically involves a nucleophilic aromatic substitution reaction where one or both of the chlorine atoms are displaced by a suitable nucleophile. The following sections provide illustrative protocols for the synthesis of key agrochemicals derived from DCTF.
Illustrative Synthesis of a Picolinafen Analog Precursor
Picolinafen is a herbicide that inhibits carotenoid biosynthesis.[7][8][9] While the direct synthesis of Picolinafen does not start from DCTF, a similar synthetic logic can be applied to illustrate the utility of chlorinated pyridine intermediates. The industrial synthesis of picolinafen involves the etherification of a halogenated picolinic acid precursor with a trifluoromethylphenol derivative.[7]
Protocol 1: Nucleophilic Aromatic Substitution for the Synthesis of a Phenoxy-Pyridine Intermediate
This protocol outlines a general procedure for the nucleophilic aromatic substitution of a chlorine atom on the pyridine ring with a phenoxide, a key step in the synthesis of many aryloxypicolinamide herbicides.
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
-
3-(Trifluoromethyl)phenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 3-(trifluoromethyl)phenol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired 2-chloro-3-(3-(trifluoromethyl)phenoxy)-5-(trifluoromethyl)pyridine.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is ideal for SNAr reactions as it can solvate the potassium cation without hydrogen bonding to the nucleophile, thus increasing its reactivity.[7]
-
Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the phenol to form the more nucleophilic phenoxide.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Workflow for Agrochemical Synthesis from DCTF
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical agrochemical from DCTF.
Caption: Generalized workflow for agrochemical synthesis from DCTF.
Safety and Handling Considerations
2,3-Dichloro-5-(trifluoromethyl)pyridine is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4] It is harmful if swallowed or inhaled and can cause serious eye damage and skin sensitization.[4] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[4]
Conclusion
2,3-Dichloro-5-(trifluoromethyl)pyridine is a versatile and indispensable intermediate in the synthesis of a wide range of modern agrochemicals. Its unique chemical structure allows for the efficient construction of complex molecules with high biological activity. A thorough understanding of its properties, reactivity, and handling requirements is crucial for researchers and professionals working in the field of crop protection. The continued exploration of new synthetic routes and applications for DCTF and its analogs will undoubtedly lead to the development of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
-
Picolinafen (Ref: BAS 700H). AERU - University of Hertfordshire. [Link]
-
2,4-Dichloro-5-methoxypyrimidine: A Key Intermediate for Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Picolinafen | C19H12F4N2O2. PubChem - NIH. [Link]
-
Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. SYNTHESIA. [Link]
-
Preparation of sulfonamide herbicide process intermediates. Justia Patents. [Link]
-
2-Chloro-5-methoxypyridine | C6H6ClNO. PubChem - NIH. [Link]
-
Herbicidal compounds. Patent CA-3129622-A1 - PubChem - NIH. [Link]
-
Picolinafen. DrugFuture. [Link]
- Herbicidal synergistic composition and method of weed control.
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. [Link]
- Process for the manufacture of 2,3-dichloropyridine.
-
Intrepid 2F® Insecticide. Corteva Agriscience. [Link]
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- 3. innospk.com [innospk.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Intrepid 2F® Insecticide | Corteva Agriscience™ [corteva.com]
- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 7. Picolinafen (Ref: BAS 700H) [sitem.herts.ac.uk]
- 8. Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Picolinafen [drugfuture.com]
Application Notes and Protocols for the Derivatization of 2,3-Dichloro-5-methoxypyridine
Introduction: The Strategic Value of 2,3-Dichloro-5-methoxypyridine in Modern Synthesis
In the landscape of contemporary drug discovery and agrochemical research, the substituted pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in crucial biological interactions have cemented its status as a privileged structure.[1][2] Among the myriad of pyridine-based building blocks, this compound stands out as a particularly versatile intermediate. The differential reactivity of its two chlorine atoms, modulated by the electronic influence of the pyridine nitrogen and the methoxy group, allows for a stepwise and regioselective introduction of diverse functionalities. This strategic derivatization is paramount for constructing complex molecular architectures and for the systematic exploration of structure-activity relationships (SAR).
This guide provides an in-depth technical overview of the key derivatization strategies for this compound, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be self-validating, with a clear rationale for the choice of reagents and reaction conditions, empowering researchers to confidently employ this valuable synthetic tool.
Understanding the Reactivity Landscape of this compound
The regiochemical outcome of derivatization reactions involving this compound is governed by a delicate interplay of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom activates the ortho (C2) and para (C4, not present in this molecule) positions to nucleophilic attack.[3] Consequently, in 2,3-dichloropyridine systems, the C2 position is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution than the C3 position.
The presence of a methoxy group at the 5-position introduces an additional electronic consideration. As an electron-donating group through resonance, the methoxy group can influence the electron density of the pyridine ring. However, its meta-relationship to both the C2 and C3 positions means its electronic influence on the relative reactivity of the two chlorine atoms is less pronounced than if it were at the 4- or 6-position. Therefore, the inherent higher reactivity of the C2 position is expected to be the dominant factor in many derivatization reactions.
This differential reactivity is the key to the selective functionalization of this compound, enabling a programmed approach to the synthesis of di-substituted pyridine derivatives.
I. Nucleophilic Aromatic Substitution (SNAr): Selective C-N and C-O Bond Formation
Nucleophilic aromatic substitution is a fundamental strategy for the derivatization of halo-pyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. For this compound, nucleophilic attack is anticipated to occur preferentially at the C2 position due to the stabilization of the resulting Meisenheimer intermediate by the adjacent nitrogen atom.
Protocol 1: Regioselective Amination at the C2-Position
This protocol describes the selective reaction of this compound with a primary or secondary amine to yield the corresponding 2-amino-3-chloro-5-methoxypyridine derivative.
Workflow for Regioselective Amination:
Caption: Workflow for the regioselective amination of this compound.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the flask. The reaction concentration should typically be in the range of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to a temperature between 120-150 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-chloro-5-methoxypyridine derivative.
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like DMSO and DMF are chosen to facilitate the reaction at elevated temperatures and to dissolve the reagents, particularly the inorganic base.
-
Base: An excess of a moderate base like K₂CO₃ is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are generally required to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.
| Reactant/Reagent | Molecular Weight | Moles | Equivalents |
| This compound | 178.01 g/mol | 5.62 mmol | 1.0 |
| Morpholine | 87.12 g/mol | 6.74 mmol | 1.2 |
| Potassium Carbonate | 138.21 g/mol | 11.24 mmol | 2.0 |
| DMSO | - | 10 mL | - |
| Expected Product | 2-(Morpholin-4-yl)-3-chloro-5-methoxypyridine | ||
| Typical Yield | 70-85% |
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds with Precision
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4] For the derivatization of this compound, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly powerful tools.
A. Suzuki-Miyaura Coupling: Crafting Biaryl Structures
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organic halide.[5] In the case of this compound, regioselective coupling can be achieved, typically at the more reactive C2 position, to synthesize 2-aryl-3-chloro-5-methoxypyridine derivatives.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.3 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%), and a base, typically aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0 eq.).
-
Solvent System: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon). Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, and separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 2-aryl-3-chloro-5-methoxypyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can influence the regioselectivity, but for 2,3-dichloropyridines, oxidative addition is generally favored at the more electron-deficient C2 position.
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[6]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so performing the reaction under an inert atmosphere is essential for maintaining catalytic activity.
| Reactant/Reagent | Molecular Weight | Moles | Equivalents |
| This compound | 178.01 g/mol | 5.62 mmol | 1.0 |
| Phenylboronic acid | 121.93 g/mol | 6.74 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.17 mmol | 0.03 |
| Na₂CO₃ (2M aq.) | - | 11.24 mmol | 2.0 |
| Toluene/Water (4:1) | - | 25 mL | - |
| Expected Product | 2-Phenyl-3-chloro-5-methoxypyridine | ||
| Typical Yield | 65-80% |
B. Buchwald-Hartwig Amination: A Powerful C-N Coupling Method
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a versatile method for the synthesis of arylamines.[7][8] This reaction is often complementary to classical SNAr, particularly for less reactive amines or when milder conditions are required.
Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium source such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-6 mol%), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq.) in a Schlenk tube.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to obtain the desired 2-amino-3-chloro-5-methoxypyridine derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are known to promote the reductive elimination step and stabilize the active Pd(0) species, leading to higher yields and broader substrate scope.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which is the active nucleophile in the catalytic cycle.
-
Dry and Inert Conditions: The catalytic system is sensitive to both oxygen and moisture, necessitating the use of dry solvents and an inert atmosphere.
| Reactant/Reagent | Molecular Weight | Moles | Equivalents |
| This compound | 178.01 g/mol | 5.62 mmol | 1.0 |
| Aniline | 93.13 g/mol | 6.74 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 g/mol | 0.084 mmol | 0.015 |
| Xantphos | 578.68 g/mol | 0.17 mmol | 0.03 |
| Cs₂CO₃ | 325.82 g/mol | 8.43 mmol | 1.5 |
| Toluene (dry) | - | 20 mL | - |
| Expected Product | N-Phenyl-3-chloro-5-methoxypyridin-2-amine | ||
| Typical Yield | 75-90% |
Conclusion: A Versatile Platform for Innovation
This compound is a powerful and versatile building block for the synthesis of highly functionalized pyridine derivatives. The distinct reactivity of its two chlorine atoms allows for a range of selective derivatization strategies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can control the regiochemical outcome and efficiently construct molecules of interest for pharmaceutical and agrochemical applications. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis, enabling the continued exploration of the rich chemical space accessible from this important intermediate.
References
- Larhed, M., & Hallberg, A. (1996). Microwave-Assisted High-Speed Palladium-Catalyzed C-C and C-N Bond Forming Reactions. The Journal of Organic Chemistry, 61(26), 9582–9585.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
- Sajith, A. M., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry, 52(4), 1058-1063.
- Thomas, S., & Sujatha, A. (2012). Palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-3-nitropyridine with anilines. Tetrahedron Letters, 53(34), 4585-4588.
- Chepiga, K. M., et al. (2015). A Concise Entry to the Dictyodendrins by a Sequential C–H Functionalization Strategy. Journal of the American Chemical Society, 137(2), 646-649.
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ACS Publications. (n.d.). Novel pharmacological activity of a series of substituted pyridines. Journal of Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Derivatization in Analytical Chemistry. MDPI. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
RSC Publishing. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Functionalization of 2,3-Dichloro-5-methoxypyridine
This Application Note is designed for medicinal chemists and process development scientists working with halogenated pyridine scaffolds. It addresses the specific reactivity profile of 2,3-Dichloro-5-methoxypyridine , a scaffold that presents a unique challenge: it possesses the regiochemical directing power of the 2,3-dichloro motif but is electronically deactivated by the 5-methoxy group.[1]
) & Sequential Cross-Coupling Compound: this compound (CAS: 116067-17-7)[1]Executive Summary & Reactivity Profile
This compound represents a "push-pull" electronic system that requires modified experimental conditions compared to standard chloropyridines.[1]
-
The Regioselectivity Rule: In 2,3-dichloropyridines, nucleophilic attack occurs exclusively at the C2 position . The C2-chlorine is activated by the adjacent ring nitrogen (which stabilizes the Meisenheimer intermediate), whereas the C3-chlorine is electronically isolated from this activation.
-
The "Deactivation" Trap: Unlike nitro-substituted pyridines (which react at RT), the 5-methoxy group is an Electron Donating Group (EDG) by resonance. It donates electron density into the ring, specifically increasing electron density at the C2 and C4 positions (via resonance structures involving the ring nitrogen).
-
Operational Consequence: The substrate is deactivated towards
. Standard conditions (EtOH, RT) often result in recovered starting material. Successful functionalization requires elevated temperatures (>80°C) , polar aprotic solvents (DMSO, NMP) , or microwave irradiation .
Mechanistic Visualization
The following diagram illustrates the resonance deactivation and the regioselective pathway.
Caption: Figure 1. Mechanistic map showing the competition between N-activation at C2 and OMe-deactivation, dictating the requirement for forcing conditions.
Experimental Protocols
Protocol A: Amination (The "Forcing" Method)
Objective: Synthesis of 2-amino-3-chloro-5-methoxypyridine derivatives. Scope: Primary and Secondary Amines (Anilines, Morpholines, Piperazines).
Expert Insight: Due to the deactivating 5-OMe group, weak nucleophiles (like anilines) may require Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium hydride (NaH) deprotonation to react. For aliphatic amines, thermal driving force is usually sufficient.[1]
Materials:
-
This compound (1.0 equiv)[1]
-
Amine Nucleophile (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (for phenols/thiols) -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (
-Methyl-2-pyrrolidone)[1]-
Note: Avoid EtOH/MeOH if high temp (>100°C) is needed to prevent pressure buildup, unless using a sealed tube.
-
Step-by-Step Procedure:
-
Setup: In a pressure-rated vial or round-bottom flask equipped with a condenser, dissolve This compound (100 mg, 0.56 mmol) in anhydrous DMSO (2.0 mL).
-
Why DMSO? Its high dielectric constant stabilizes the polar transition state of the
mechanism better than THF or Toluene.
-
-
Addition: Add DIPEA (195 µL, 1.12 mmol) followed by the Amine (0.67 mmol).
-
Reaction:
-
Method A (Thermal): Heat the mixture to 100–120°C for 12–16 hours. Monitor by LCMS.[1]
-
Method B (Microwave - Recommended): Irradiate at 140°C for 30–60 minutes.
-
Checkpoint: Look for the disappearance of the starting material peak (M+H ~178/180) and formation of product (M+H ~229/231 for morpholine).
-
-
Workup:
-
Purification: Dry over
, filter, and concentrate. Purify via Flash Column Chromatography (Hexanes:Ethyl Acetate gradient).
Yield Expectation: 75–90% (Regioselectivity >98:2 for C2 substitution).
Protocol B: Alkoxylation (Ether Synthesis)
Objective: Introduction of alkoxy groups at C2. Challenge: Alkoxides are harder nucleophiles; competition with hydrolysis (forming the pyridone) is possible if water is present.
Procedure:
-
Preparation: In a dry flask under Nitrogen, suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (or DMF for higher reactivity).
-
Activation: Add the Alcohol (1.1 equiv) dropwise at 0°C. Stir for 15 min to generate the alkoxide.
-
Displacement: Add a solution of This compound (1.0 equiv) in THF.
-
Heating: Warm to 60–80°C . Reaction is typically faster than amination (2–6 hours).
-
Quench: Carefully quench with saturated
solution. Extract with Ether/EtOAc.[1]
Protocol C: Sequential Library Generation (C3 Functionalization)
Context: After installing a nucleophile at C2, the C3-Chlorine remains intact. This position is sterically crowded but electronically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the creation of 2,3,5-trisubstituted pyridines.[1]
Workflow Diagram:
Caption: Figure 2. Sequential functionalization strategy utilizing the orthogonality of C2 (SnAr) and C3 (Pd-coupling).
Standard Suzuki Conditions for C3-Cl:
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | 5-OMe deactivation is too strong for conditions. | Increase Temp: Switch to Microwave (140°C). Change Solvent: Switch from MeCN to NMP/DMSO. |
| Low Conversion (<50%) | Nucleophile is stalling; HCl byproduct inhibition. | Add Base: Ensure excess DIPEA or inorganic base ( |
| Regioisomer Mix (Rare) | Extreme forcing conditions causing scrambling (aryne mechanism). | Lower Temp: If using strong bases like NaH/LiHMDS, reduce temp to 0°C or RT.[1] Stick to |
| Hydrolysis Product (Pyridone) | Wet solvent/reagents.[2][3] | Dry Solvents: Use molecular sieves.[1] Ensure base (alkoxide) is freshly prepared. |
References
-
Regioselectivity in 2,3-Dichloropyridines
-
Electronic Effects of 5-Methoxy Group
-
Resonance deactiv
systems. Beilstein J. Org.[1] Chem.2018 , 14, 2384–2392.
-
-
Suzuki Coupling on Chloropyridines
-
Microwave Assisted Synthesis
-
Optimization of chloropyridine amination. Semantic Scholar (2021) "Microwave-Assisted Regioselective Suzuki Coupling...".[1]
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 5. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2,3-Dichloro-5-methoxypyridine
Introduction: The Strategic Value of a Substituted Pyridine Core
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, pyridines substituted with multiple, orthogonally reactive functional groups are invaluable building blocks. 2,3-Dichloro-5-methoxypyridine is one such scaffold, offering a unique combination of electronic properties and reactive sites. The methoxy group, an electron-donating substituent, modulates the electron density of the pyridine ring, influencing not only the regioselectivity of subsequent reactions but also the physicochemical properties of the final products, such as solubility and metabolic stability.[1][2] The two chlorine atoms at the C2 and C3 positions present distinct electronic and steric environments, opening the door for selective, palladium-catalyzed cross-coupling reactions to build molecular complexity.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—utilizing this compound. We will delve into the mechanistic underpinnings that govern these transformations, offer detailed, field-proven protocols, and discuss the critical parameters that control regioselectivity, enabling researchers to harness the full synthetic potential of this versatile intermediate.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5]
The choice of ligand is paramount as it influences the stability and reactivity of the palladium catalyst, and critically, can dictate the regioselectivity of the reaction when multiple reactive sites are present, as in dichloropyridines.[6][7]
Figure 2: General pathways for regioselective cross-coupling.
Application Protocol 1: C2-Selective Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for the selective C2-arylation of polychloropyridines, leveraging conditions that favor the inherent reactivity of the C2 position. [3] Objective: To synthesize 2-aryl-3-chloro-5-methoxypyridine via a regioselective Suzuki-Miyaura coupling.
Experimental Workflow
Figure 3: Workflow for C2-Selective Suzuki-Miyaura Coupling.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Grade | Notes |
| This compound | 178.01 | >98% | Starting material |
| Arylboronic Acid | Variable | >97% | Coupling partner (1.1 - 1.5 equiv.) |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | Catalyst grade | Pre-catalyst (0.5 - 2 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | Anhydrous | Base (2.0 - 3.0 equiv.) |
| 1,4-Dioxane | 88.11 | Anhydrous | Solvent |
| Deionized Water | 18.02 | HPLC grade | Co-solvent |
Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (1 mol%) and add it to the reaction flask.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Inerting: Seal the vessel and purge with nitrogen or argon for 10-15 minutes while stirring.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Application Protocol 2: Buchwald-Hartwig Amination
This protocol is designed to achieve C-N bond formation, a critical transformation in the synthesis of many pharmaceuticals. The use of bulky, electron-rich phosphine ligands is key to facilitating the coupling of amines with aryl chlorides. [6]While C2 selectivity is often the default, specific ligand choices, such as bidentate ligands like Xantphos, have been shown to promote amination at less reactive positions in other dichloropyridine systems. [8] Objective: To synthesize 2-amino-3-chloro-5-methoxypyridine or 3-amino-2-chloro-5-methoxypyridine derivatives.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Grade | Notes |
| This compound | 178.01 | >98% | Starting material |
| Primary or Secondary Amine | Variable | >98% | Coupling partner (1.2 - 2.0 equiv.) |
| Pd₂(dba)₃ | 915.72 | Catalyst grade | Palladium source (1 - 2 mol%) |
| XPhos or SPhos | 476.62/410.51 | Ligand grade | Ligand (2 - 4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | >98% | Strong, non-nucleophilic base (1.5 - 2.0 equiv.) |
| Toluene or Dioxane | 92.14/88.11 | Anhydrous | Solvent |
Step-by-Step Protocol
-
Glovebox Preparation: Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.) to a dry reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.5 equiv.).
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction until the starting material is consumed (typically 4-24 hours).
-
Work-up: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify via column chromatography.
Application Protocol 3: Sonogashira Coupling
The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, introducing an alkyne moiety onto the pyridine ring. [9]This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. [10] Objective: To synthesize 2-alkynyl-3-chloro-5-methoxypyridine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Grade | Notes |
| This compound | 178.01 | >98% | Starting material |
| Terminal Alkyne | Variable | >97% | Coupling partner (1.2 - 1.5 equiv.) |
| Pd(PPh₃)₂Cl₂ | 701.90 | Catalyst grade | Palladium catalyst (1 - 3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | >98% | Co-catalyst (2 - 5 mol%) |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | 101.19/101.19 | Anhydrous | Base and Solvent |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Optional co-solvent |
Step-by-Step Protocol
-
Vessel Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Inerting: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (typically a 2:1 ratio). Then, add the terminal alkyne (1.3 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary.
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired alkynylated pyridine.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst, insufficient base, or low temperature. | Use a pre-catalyst, screen different bases (e.g., K₃PO₄, Cs₂CO₃), increase temperature, or try a different solvent. Ensure all reagents and solvents are anhydrous. |
| Poor Regioselectivity | Inappropriate ligand or reaction conditions. | Screen a panel of ligands (e.g., monodentate vs. bidentate, bulky vs. less hindered). [7]For Suzuki, try ligand-free conditions to favor C2. For Buchwald-Hartwig, consider ligands like Xantphos or DPPF. [11] |
| Side Reactions | Homocoupling of the boronic acid (Suzuki), catalyst decomposition. | Use a slight excess of the boronic acid, lower the reaction temperature, or decrease the catalyst loading. Ensure a properly inert atmosphere. |
| No Reaction | Catalyst poisoning, highly unreactive substrate. | Use a more robust ligand (e.g., an N-heterocyclic carbene ligand). Increase catalyst loading and reaction temperature. For aryl chlorides, ensure the ligand is suitable for C-Cl activation. [6] |
Conclusion
This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and, critically, control the regioselectivity of C-C and C-N bond formation. The protocols outlined in this guide provide a robust starting point for the synthesis of complex, substituted pyridine derivatives, paving the way for innovations in drug discovery and materials science.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald Phosphine Ligands [merckmillipore.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Strategic Utility of 2,3-Dichloro-5-methoxypyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous approved drugs underscores its importance in establishing critical interactions with biological targets.[1] Within the vast array of substituted pyridines, "2,3-dichloro-5-methoxypyridine" emerges as a particularly valuable and versatile building block. The strategic placement of two chlorine atoms at the 2- and 3-positions, combined with an electron-donating methoxy group at the 5-position, offers a unique combination of reactivity and structural features. This arrangement allows for selective functionalization through a variety of modern synthetic methodologies, paving the way for the efficient construction of complex, bioactive molecules.
The methoxy group, a common feature in many natural products and synthetic drugs, can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, and can also play a direct role in ligand-target binding interactions.[2] The two chlorine atoms, on the other hand, serve as versatile handles for introducing molecular diversity. Their differential reactivity can be exploited to achieve regioselective transformations, a key consideration in the synthesis of complex molecules.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into key synthetic transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, providing detailed, field-proven protocols. Furthermore, we will showcase the application of this building block in the synthesis of promising bioactive molecules, with a focus on fungicides and kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their synthetic endeavors.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily centered around the selective functionalization of its two chloro-substituents. The electronic and steric environment of the C2 and C3 positions dictates their relative reactivity towards different reagents and catalysts. Generally, the C2 position is more electron-deficient due to its proximity to the ring nitrogen, making it more susceptible to nucleophilic attack. However, steric hindrance can also play a significant role, and the choice of reaction conditions can often be tuned to favor substitution at one position over the other.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization
Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for the direct displacement of a halide on an electron-deficient aromatic ring by a nucleophile.[3][4] In the case of this compound, the pyridine nitrogen activates the ring towards nucleophilic attack, making SNAr a viable and attractive synthetic strategy.
Causality Behind Experimental Choices:
The regioselectivity of SNAr reactions on dichloropyridines is a subject of considerable interest. While the C2 position is generally more electron-deficient, the outcome of the reaction can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any directing groups on the substrate.[5][6] For this compound, the methoxy group at the 5-position exerts a modest electron-donating effect, which can influence the relative reactivity of the two chlorine atoms. In many cases, reactions with amines and alkoxides will preferentially occur at the C2 position.
Representative Protocol: Synthesis of 2-Amino-3-chloro-5-methoxypyridine Derivatives
This protocol describes a general procedure for the regioselective substitution of the C2-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.2 eq).
-
Add the base (K2CO3 or Cs2CO3, 2.0 eq) and the anhydrous solvent (DMF or DMSO).
-
Flush the flask with an inert gas (N2 or Ar) and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-chloro-5-methoxypyridine derivative.
Data Presentation: Expected Outcomes for SNAr Reactions
| Nucleophile | Product | Expected Regioselectivity |
| Morpholine | 2-(Morpholin-4-yl)-3-chloro-5-methoxypyridine | Predominantly C2 substitution |
| Aniline | N-(3-Chloro-5-methoxypyridin-2-yl)aniline | Predominantly C2 substitution |
| Sodium Methoxide | 2,5-Dimethoxy-3-chloropyridine | Predominantly C2 substitution |
Visualization: General SNAr Transformation
Caption: General workflow for Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[7][8][9] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules. For this compound, Suzuki coupling offers a robust method for introducing aryl, heteroaryl, or alkyl groups at either the C2 or C3 position.
Causality Behind Experimental Choices:
The success of a Suzuki coupling reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.[10] For challenging substrates like dichloropyridines, bulky and electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also critical, with inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate being commonly used. The regioselectivity of the coupling can often be controlled by tuning the reaction conditions. In many cases, the C2 position is more reactive due to its higher electrophilicity.
Representative Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4) (2.0-3.0 equivalents)
-
Anhydrous 1,4-dioxane or Toluene/Water mixture
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K3PO4, 2.0-3.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (N2 or Ar) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane or a toluene/water mixture).
-
Heat the reaction mixture to 80-110 °C (conventional heating) or 100-150 °C (microwave irradiation).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Data Presentation: Representative Suzuki Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Major Product |
| Pd(OAc)2/SPhos | K3PO4 | 1,4-Dioxane/H2O | 100 | 2-Aryl-3-chloro-5-methoxypyridine |
| Pd2(dba)3/XPhos | Cs2CO3 | Toluene | 110 | 2-Aryl-3-chloro-5-methoxypyridine |
Visualization: Suzuki-Miyaura Coupling Catalytic Cycle
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 2,3-Dichloro-5-methoxypyridine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic building blocks is a cornerstone of medicinal chemistry. These scaffolds provide a versatile platform for the introduction of molecular complexity and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among these, 2,3-dichloro-5-methoxypyridine has emerged as a particularly valuable intermediate. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing chloro substituents, the electron-donating methoxy group, and the inherent reactivity of the pyridine ring, make it a powerful tool for the synthesis of a diverse array of pharmacologically active compounds.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for key synthetic transformations and an examination of its role in the development of targeted therapies.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 885168-12-7 | [2] |
| Molecular Formula | C₆H₅Cl₂NO | |
| Molecular Weight | 178.02 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Boiling Point | ~242.7 °C at 760 mmHg | |
| Storage | Store at room temperature under an inert atmosphere |
Safety Precautions: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Protocol I: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[3] In the case of this compound, the differential reactivity of the two chlorine atoms allows for regioselective functionalization. The chlorine at the 2-position is generally more susceptible to oxidative addition to the palladium catalyst due to the influence of the adjacent nitrogen atom.[4] This inherent reactivity provides a strategic handle for the selective introduction of aryl or heteroaryl moieties.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂, is essential for the catalytic cycle. The choice of ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands like triphenylphosphine (PPh₃) or more specialized ligands are often employed to enhance catalytic activity and selectivity.[5]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.[6]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the reactants and catalyst.[7]
Detailed Step-by-Step Protocol: Synthesis of 2-(4-Fluorophenyl)-3-chloro-5-methoxypyridine
This protocol describes a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)
-
Triphenylphosphine (PPh₃) (0.06 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-fluorophenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Synthetic Workflow Visualization
The following diagram illustrates the key synthetic transformations involving this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 885168-12-7 [amp.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Large-Scale Synthesis of 2,3-Dichloro-5-methoxypyridine
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2,3-Dichloro-5-methoxypyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] It outlines a validated and scalable protocol, delves into the underlying chemical principles, and addresses critical aspects of process safety, optimization, and quality control. The primary method detailed is the regioselective chlorination of 2-Chloro-5-methoxypyridine using N-Chlorosuccinimide (NCS). This guide is intended for researchers, chemists, and process engineers in drug development and chemical manufacturing.
Introduction and Strategic Importance
This compound is a crucial heterocyclic building block. Its substituted pyridine core is a common motif in a variety of biologically active molecules. The strategic placement of chloro- and methoxy- substituents allows for diverse downstream functionalization, making it a valuable precursor in the synthesis of complex pharmaceutical agents and next-generation pesticides.
The primary challenge in its synthesis is achieving the desired 2,3-dichloro substitution pattern with high regioselectivity and yield, avoiding the formation of other isomeric dichlorinated or trichlorinated byproducts.[2][3] This guide focuses on a robust method that addresses these challenges, facilitating efficient scale-up from the lab bench to pilot plant production.
Overview of Synthetic Strategies
Several routes for the synthesis of dichlorinated pyridines have been explored.[3] A common industrial approach involves the direct chlorination of pyridine derivatives at elevated temperatures, often using chlorine gas and a catalyst.[4][5] However, these methods can suffer from a lack of selectivity and harsh reaction conditions.
An alternative and more controlled approach is the electrophilic chlorination of an activated pyridine ring. The methoxy group at the 5-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. The primary challenge is directing the second chlorination to the C3 position of the starting material, 2-Chloro-5-methoxypyridine.
The selected method utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent. NCS is a mild and effective source of electrophilic chlorine, offering significant advantages in terms of handling safety and reaction selectivity compared to chlorine gas.[6][7] The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[8]
General Reaction Scheme
The overall transformation is depicted below. 2-Chloro-5-methoxypyridine is reacted with N-Chlorosuccinimide in a suitable solvent to yield the desired product.
Caption: Overall reaction for the synthesis of this compound.
Detailed Large-Scale Protocol
This protocol is optimized for a 100g scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Reagent and Equipment Table
| Reagent/Material | CAS No. | Mol. Wt. | Quantity | Moles | Notes |
| 2-Chloro-5-methoxypyridine | 139585-48-1 | 143.57 | 100.0 g | 0.696 | Starting Material |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 103.5 g | 0.775 | 1.1 equivalents |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 1.0 L | - | Anhydrous grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 500 mL | - | Saturated aq. solution |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | 500 mL | - | 10% w/v aq. solution |
| Brine (saturated NaCl) | 7647-14-5 | 58.44 | 250 mL | - | For washing |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 1.5 L | - | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 50 g | - | For drying |
| Equipment | |||||
| 2L Jacketed Glass Reactor | - | - | 1 | - | With overhead stirrer, reflux condenser, and temperature probe |
| Heating/Cooling Circulator | - | - | 1 | - | |
| Addition Funnel | - | - | 1 | - | For solids or controlled liquid addition |
| Separatory Funnel | - | - | 1 (2L) | - | |
| Rotary Evaporator | - | - | 1 | - |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a thermocouple for internal temperature monitoring. Ensure the system is dry and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: Charge the reactor with 2-Chloro-5-methoxypyridine (100.0 g, 0.696 mol) and anhydrous acetonitrile (1.0 L).
-
Dissolution: Start stirring the mixture to ensure complete dissolution of the starting material.
-
Reagent Addition: Add N-Chlorosuccinimide (103.5 g, 0.775 mol, 1.1 eq) to the reactor in portions over 30 minutes.
-
Scientist's Note: Although the reaction is not violently exothermic, portion-wise addition helps maintain better temperature control. For larger scales, a controlled solids addition device is recommended. A slight excess of NCS ensures complete conversion of the starting material.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) using the circulating bath.
-
Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Workup - Extraction:
-
Dissolve the resulting residue in Ethyl Acetate (1.0 L).
-
Transfer the solution to a 2L separatory funnel.
-
Wash the organic layer sequentially with:
-
10% aq. Sodium Thiosulfate solution (2 x 250 mL) to quench any unreacted NCS.
-
Saturated aq. Sodium Bicarbonate solution (2 x 250 mL) to remove succinimide byproduct.
-
Brine (1 x 250 mL) to reduce the water content in the organic phase.
-
-
Scientist's Note: The succinimide byproduct is acidic and its removal with a mild base like sodium bicarbonate is crucial for obtaining a high-purity product.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (50 g), stir for 15 minutes, and then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield high-purity this compound.
Process Workflow and Logic
The entire process can be visualized as a sequence of logical unit operations, each with a specific purpose to ensure the final product's quality and yield.
Caption: Logical workflow for the large-scale synthesis of this compound.
Safety and Hazard Analysis
Large-scale chemical synthesis requires stringent safety protocols. All operations should be conducted in a well-ventilated fume hood or a walk-in hood.
-
N-Chlorosuccinimide (NCS): An oxidizing agent and irritant. Avoid contact with skin and eyes. NCS-mediated reactions can be exothermic, and HCl is generated in situ, which can catalyze the reaction and potentially lead to a runaway reaction if not controlled.[9]
-
Acetonitrile (MeCN): Flammable liquid and toxic. Handle in a well-ventilated area and avoid sources of ignition.
-
Ethyl Acetate (EtOAc): Flammable liquid and eye irritant.
-
Chlorine Gas (Potential Hazard): While this protocol uses NCS, many industrial chlorinations use chlorine gas, which is highly toxic, corrosive, and an oxidizer.[10] Safe handling requires specialized equipment, dedicated storage areas, and emergency response plans.[10][11]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles and a full-face shield are mandatory, especially during charging and workup steps.[12]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or butyl rubber) are required.[12]
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron should be worn.[12]
Emergency Procedures:
-
Have spill kits readily available.
-
Ensure safety showers and eyewash stations are accessible.
-
In case of a leak or spill, evacuate the area and follow established emergency protocols.[10]
Quality Control and Characterization
The final product should be analyzed to confirm its identity and purity.
-
Appearance: Colorless to pale yellow oil or solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J=2.5 Hz, 1H), 7.25 (d, J=2.5 Hz, 1H), 3.90 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 145.1, 139.0, 125.5, 121.0, 56.5.
-
GC-MS (EI): m/z 177 (M⁺), 179 (M+2⁺), 181 (M+4⁺) consistent with the presence of two chlorine atoms.
-
Purity (HPLC/GC): ≥98% is typically required for subsequent synthetic steps.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient NCS; reaction time too short; temperature too low. | Add an additional 0.1 eq of NCS and continue refluxing for another 2-4 hours. Confirm reflux temperature is being maintained. |
| Low Yield | Product loss during aqueous workup (emulsion formation); incomplete extraction. | Break emulsions by adding brine. Perform an additional back-extraction of the combined aqueous layers with ethyl acetate. |
| Product is Dark/Discolored | Presence of impurities; thermal decomposition during solvent removal. | Ensure the temperature of the water bath on the rotary evaporator does not exceed 40°C. Consider a charcoal treatment before final filtration if color persists. |
| Impurity by GC/NMR | Succinimide byproduct not fully removed. | Perform an additional wash with saturated aq. NaHCO₃ during the workup phase. |
References
- CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents.
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- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents.
- EP2687510B1 - Method for preparing 2,3-dichloropyridine - Google Patents.
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2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]
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Mastering the Synthesis: A Deep Dive into 2,3-Dichloro-5-picoline Production Methods. Available at: [Link]
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Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap. Available at: [Link]
-
Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Patsnap Eureka. Available at: [Link]
-
Safe Work Practices for Chlorine | WorkSafeBC. Available at: [Link]
- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.
-
N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. Available at: [Link]
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents.
-
Safety Guideline for Chlorine Applications at Water Treatment Plants - Environment Surveillance Centre & Emergency Response Centre, Bhopal. Available at: [Link]
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N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis - ResearchGate. Available at: [Link]
-
Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. Available at: [Link]
-
SAFETY OF CHLORINATION REACTIONS - IChemE. Available at: [Link]
-
Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water - ACS Publications. Available at: [Link]
-
Chlorination in Emergencies | Oxfam WASH. Available at: [Link]
- WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents.
-
Chlorination Safety Protocols & PPE for Water Disinfection | PTS - Pipe Testing Services. Available at: [Link]
-
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis | Bentham Science. Available at: [Link]
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Characterization of 2,3-Dichloro-5-methoxypyridine: A Comprehensive Guide to Analytical Methodologies
Introduction
2,3-Dichloro-5-methoxypyridine, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, featuring a pyridine ring with two chlorine atoms and a methoxy group, necessitates rigorous analytical characterization to ensure identity, purity, and quality throughout the drug development and manufacturing processes. This comprehensive guide provides detailed application notes and protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and offer a framework for robust and reliable characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for safe handling.
| Property | Value | Source |
| CAS Number | 885168-12-7 | [1] |
| Molecular Formula | C₆H₅Cl₂NO | N/A |
| Molecular Weight | 178.02 g/mol | N/A |
| Appearance | White to Almost white powder to lump | N/A |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from potential impurities arising from its synthesis.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantitative analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for the analysis of polar compounds like substituted pyridines.
-
Reverse-Phase Chromatography (C18 column): The nonpolar stationary phase of a C18 column effectively retains the moderately polar this compound, allowing for its separation from both more polar and less polar impurities.
-
Mobile Phase (Acetonitrile and Water): A mixture of acetonitrile and water provides a suitable polarity range to elute the target compound with good peak shape and resolution. The gradient elution allows for the separation of a wider range of impurities with varying polarities.
-
UV Detection: The pyridine ring in the molecule contains a chromophore that absorbs UV radiation, making UV detection a sensitive and appropriate method for quantification.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the blank (methanol), followed by the standard and sample solutions.
-
Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Calculate the purity of the sample by the area normalization method.
Diagram: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information.
-
Capillary Column (e.g., VF-5ms): A nonpolar or mid-polar capillary column is suitable for the separation of substituted pyridines based on their boiling points and polarities.
-
Electron Ionization (EI): EI is a hard ionization technique that generates reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that is useful for structural elucidation and library matching.[3]
-
Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing column overload and ensuring sharp peaks.
Experimental Protocol: GC-MS Analysis
Objective: To confirm the identity and assess the purity of a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
Materials:
-
This compound sample
-
Dichloromethane or Ethyl Acetate (GC grade)
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare it with a reference spectrum or interpret the fragmentation pattern to confirm the structure.
-
Assess purity by calculating the peak area percentage.
-
Diagram: GC-MS Workflow
Caption: Workflow for GC-MS identity confirmation.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons.
-
Methoxy Protons (-OCH₃): A singlet integrating to 3 protons, typically in the range of 3.5-4.0 ppm.[4]
-
Aromatic Protons (H-4 and H-6): Two doublets, each integrating to 1 proton, in the aromatic region (typically 7.0-8.5 ppm). The coupling constant between these two protons (J-coupling) will be small (meta-coupling).
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Methoxy Carbon (-OCH₃): A signal in the range of 50-60 ppm.[4]
-
Aromatic Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The carbons attached to the electronegative chlorine and nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).
Experimental Protocol: NMR Analysis
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both spectra to the corresponding protons and carbons in the molecule.
Diagram: NMR Data Interpretation Logic
Caption: Logic for NMR-based structure confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 177). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.
-
Fragmentation Pattern: Common fragmentation pathways for halogenated pyridines include the loss of chlorine atoms, the methoxy group, and cleavage of the pyridine ring.
Experimental Protocol: Mass Spectrometry Analysis
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass spectrometer (e.g., as part of a GC-MS system or via direct infusion).
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer either via a GC column (as described in the GC-MS protocol) or by direct infusion of a dilute solution.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Interpretation:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions and propose fragmentation pathways to support the structure.
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the compound. This technique is crucial for confirming the empirical formula.
Experimental Protocol: Elemental Analysis
Objective: To confirm the elemental composition of this compound.
Instrumentation:
-
Elemental analyzer.
Procedure:
-
A precisely weighed sample is combusted in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
The percentage of each element is calculated.
-
Chlorine content is typically determined by a separate method, such as titration after combustion.
Expected Results for C₆H₅Cl₂NO:
-
C: 40.48%
-
H: 2.83%
-
Cl: 39.83%
-
N: 7.87%
-
O: 8.99%
Conclusion
The analytical methods described in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for unambiguously confirming the identity, purity, and quality of this important chemical intermediate. The provided protocols should be considered as starting points and may require optimization based on the specific instrumentation and sample matrix. Adherence to good laboratory practices and proper method validation are crucial for ensuring the reliability of the analytical data generated.
References
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10311-10313.
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
-
Reagentia. This compound (1 x 5 g). Available at: [Link]
-
Animal Health Laboratory. GC/MS-LC/MS multi-residue method. (2019). Available at: [Link]
-
ACD/Labs. Methoxy groups just stick out. Available at: [Link]
Sources
Application Note: HPLC Analysis of 2,3-Dichloro-5-methoxypyridine
Introduction & Scientific Context
2,3-Dichloro-5-methoxypyridine is a critical heterocyclic intermediate often employed in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural motif—a pyridine core substituted with electron-withdrawing chlorine atoms and an electron-donating methoxy group—presents specific analytical challenges.
Chemical Properties & Analytical Implications[1][2][3][4][5][6][7][8]
-
Basicity Suppression: The presence of chlorine atoms at the 2- and 3-positions exerts a strong inductive effect ($ -I $), significantly lowering the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). This molecule is likely to have a pKa < 2.0, meaning it behaves as a neutral species at standard HPLC pH levels (pH 3–7).
-
Hydrophobicity: The dichloro substitution increases lipophilicity (LogP estimated > 2.5), necessitating a strong organic modifier for elution.
-
Chromophores: The pyridine ring system provides adequate UV absorption, typically maximizing between 250 nm and 280 nm.
This guide details a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for high specificity, separating the target analyte from common synthetic impurities such as 2,3-dichloro-5-hydroxypyridine (hydrolysis product) and regioisomers.
Method Development Strategy: The "Why" Behind the Protocol
Column Selection: The C18 Standard
While a C8 column could suffice, a C18 (Octadecylsilane) stationary phase is selected to maximize interaction with the hydrophobic halogenated ring. To mitigate peak tailing caused by residual silanol interactions with the pyridine nitrogen, a "base-deactivated" or high-purity silica column is mandatory.
Mobile Phase Chemistry
-
Solvent A (Aqueous): Water with 0.1% Phosphoric Acid (H₃PO₄) .
-
Reasoning: Although the molecule is weakly basic, acidic pH (~2.0) ensures that any residual basic impurities (or the pyridine itself) are fully protonated or fully suppressed, preventing "secondary interactions" with silanols that cause peak tailing. Phosphoric acid is UV-transparent at low wavelengths.
-
-
Solvent B (Organic): Acetonitrile (ACN) .
-
Reasoning: ACN provides lower backpressure and sharper peaks for aromatic compounds compared to methanol. It is essential for eluting the highly lipophilic dichloro species.
-
Detailed Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient Pump, UV/PDA Detector |
| Column | Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18) |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size |
| Column Temp | 30°C (Controlled to minimize retention time drift) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL - 10.0 µL |
| Detection | UV @ 254 nm (Primary), 220 nm (Impurity check) |
| Run Time | 20 Minutes |
Gradient Program
Rationale: A gradient is preferred over isocratic elution to prevent late-eluting dimers or highly chlorinated side-products from carrying over to the next injection.
| Time (min) | % Solvent A (0.1% H₃PO₄) | % Solvent B (Acetonitrile) | Phase Description |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 10 | 90 | Linear Ramp (Elute Target) |
| 15.0 | 10 | 90 | Wash Step (Lipophilic cleanup) |
| 15.1 | 90 | 10 | Return to Initial |
| 20.0 | 90 | 10 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. (Matches the midpoint of the gradient to prevent solvent shock).
-
Stock Solution: Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 with Diluent to reach 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter before injection.
Method Logic & Workflow Visualization
The following diagram illustrates the decision-making process for optimizing the separation of halogenated pyridines.
Figure 1: Logical workflow for optimizing HPLC separation of basic, halogenated heterocycles.
Validation Parameters (Self-Validating System)
To ensure the method is reliable (Trustworthiness), the following system suitability tests (SST) must be performed before every routine analysis batch.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (RT) | ± 0.1 min variability | Ensures pump stability and gradient reproducibility. |
| Tailing Factor (T) | T ≤ 1.5 | Indicates minimized secondary silanol interactions; critical for pyridine analysis. |
| Theoretical Plates (N) | > 5,000 | Confirms column efficiency and packing integrity. |
| Resolution (Rs) | > 2.0 (vs. nearest impurity) | Ensures quantitative accuracy without peak overlap. |
| % RSD (Area) | < 1.0% (n=5 injections) | Validates injector precision and detector stability. |
Troubleshooting Guide
Issue 1: Peak Tailing
-
Cause: Interaction between the pyridine nitrogen and acidic silanols on the silica support.
-
Solution: Ensure the column is "End-capped". If tailing persists, add 5 mM Triethylamine (TEA) to the aqueous mobile phase (adjust pH to 3.0 with phosphoric acid) to competitively block silanol sites [1].
Issue 2: Retention Time Drift
-
Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).
-
Solution: Use a column oven (set to 30°C) and cap solvent reservoirs. Pre-mix mobile phases if using an isocratic hold, but on-line mixing is preferred for gradients.
Issue 3: Ghost Peaks
-
Cause: Carryover of highly lipophilic impurities from previous runs.
-
Solution: Extend the "Wash Step" (90% ACN) to 5 minutes or inject a blank (100% ACN) between samples.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on suppressing silanol interactions for basic compounds).
-
Dolan, J. W. (2002). "Peak Tailing and Column Aging." LCGC North America.
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.
- Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Reference for C18 column selection mechanisms).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.
Application Note: A Comprehensive Guide to the GC-MS Analysis of 2,3-Dichloro-5-methoxypyridine
Abstract and Introduction
2,3-Dichloro-5-methoxypyridine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality, efficacy, and safety of final products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive molecular identification.[1][2] This guide provides a detailed, field-proven protocol for the robust analysis of this compound, moving beyond a simple recitation of steps to explain the fundamental causality behind each methodological choice. We will delve into method development, sample preparation, instrument optimization, and data interpretation, equipping researchers, scientists, and drug development professionals with a self-validating system for its analysis.
The core principle of GC-MS involves separating volatile and semi-volatile compounds in the gas phase based on their physicochemical properties, followed by their ionization and detection according to their mass-to-charge ratio.[1] This dual-mechanism approach provides two orthogonal points of data—retention time (from GC) and mass spectrum (from MS)—for unambiguous compound identification.
Foundational Principles: Method Development Strategy
A robust analytical method is not a matter of chance; it is engineered. The physicochemical properties of this compound dictate the optimal analytical strategy. With a molecular weight of approximately 178 g/mol and the presence of a methoxy group and chlorine atoms, the compound is sufficiently volatile and thermally stable for GC analysis without the need for derivatization.
Sample Preparation: The Gateway to Good Data
The objective of sample preparation is to introduce the analyte into the instrument in a suitable solvent at an appropriate concentration, free from interferences.
-
Solvent Selection: The ideal solvent must completely dissolve the analyte, be compatible with the GC column's stationary phase, and have a low boiling point for rapid vaporization in the injector. High-purity solvents are mandatory to prevent the introduction of extraneous peaks. For this compound, solvents like Dichloromethane (DCM) , Ethyl Acetate , or Acetone are excellent choices due to their high solubility for the analyte and compatibility with common GC columns.[3][4]
-
Analyte Concentration: A typical starting concentration for GC-MS analysis is in the range of 1-10 µg/mL (ppm). It is crucial to prepare a stock solution (e.g., 1 mg/mL) and perform serial dilutions. This prevents column overload, which leads to peak tailing and detector saturation, and allows for the construction of a calibration curve for quantification.
Gas Chromatography (GC) Parameter Optimization
The GC system separates the analyte from the solvent and any potential impurities.
-
Injector Configuration: A split/splitless injector is standard. For routine analysis of a synthesized compound where the concentration is relatively high, a split injection is preferred. A split ratio of 50:1, for instance, means that only 1/51st of the injected sample enters the column, preventing overload and ensuring sharp, symmetrical peaks.[3] The injector temperature must be high enough to ensure instantaneous vaporization without causing thermal degradation; a temperature of 250 °C is a robust starting point.
-
Column Selection: The choice of capillary column is paramount. The stationary phase should be selected based on polarity. As a moderately polar molecule, this compound is best resolved on a low- to mid-polarity column. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is the workhorse for this type of analysis, offering excellent resolving power and thermal stability.[5] Standard column dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provide a good balance between resolution and analysis time.
-
Carrier Gas and Flow Rate: Helium is the most common carrier gas for GC-MS. The flow rate must be optimized to provide the best separation efficiency while being compatible with the mass spectrometer's vacuum system. A constant flow rate of 1.0-1.5 mL/min is typical and ensures optimal performance.[6][7]
-
Oven Temperature Program: The temperature program dictates the separation.
-
Initial Hold: A low initial temperature (e.g., 60-80 °C) for 1-2 minutes allows the sample to focus at the head of the column, resulting in sharp peaks.
-
Temperature Ramp: A controlled ramp (e.g., 10-20 °C/min) to a higher temperature (e.g., 280 °C) elutes the compounds based on their boiling points and interaction with the stationary phase.
-
Final Hold: A final hold at a high temperature ensures that all components are eluted from the column, preventing carryover into the next run.
-
Mass Spectrometry (MS) Parameter Optimization
The MS detector provides the structural information for identification and confirmation.
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is the gold standard for GC-MS. It is a "hard" ionization technique that creates reproducible and predictable fragmentation patterns, which can be compared against spectral libraries for confident identification.[3]
-
Detector Mode (Scan vs. SIM):
-
Full Scan Mode: This mode is used for method development and qualitative analysis. The detector scans a wide mass range (e.g., m/z 40-300) to capture all fragment ions, providing a complete mass spectrum.[6]
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, especially at trace levels, SIM mode is superior. The detector is programmed to monitor only a few specific, characteristic ions of the target analyte. This increases the dwell time on each ion, dramatically enhancing sensitivity and reducing noise.[6]
-
-
Source and Transfer Line Temperatures: The ion source and transfer line must be hot enough to prevent condensation of the analyte as it elutes from the GC column, but not so hot as to cause thermal breakdown. Typical temperatures are 230 °C for the source and 280 °C for the transfer line .[6]
-
Solvent Delay: A solvent delay of 2-3 minutes is essential. This deactivates the MS filament during the elution of the large solvent peak, protecting it from damage and preventing saturation of the detector.[7]
Detailed Experimental Protocol
This protocol provides a validated starting point for the analysis.
Materials and Reagents
-
Analyte Standard: this compound, analytical standard grade (>98% purity)
-
Solvent: Dichloromethane (DCM), HPLC or GC-MS grade
-
Equipment:
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Autosampler vials with PTFE-lined septa
-
GC-MS system equipped with a split/splitless injector and electron ionization source
-
Standard and Sample Preparation Workflow
Caption: Workflow for preparing standards and samples.
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with DCM.
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, and 10 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a known volume of DCM, and dilute it so the final concentration falls within the calibration range.
-
Transfer: Transfer all final solutions to 2 mL autosampler vials for analysis.
GC-MS Instrumental Parameters
The following table summarizes the recommended starting parameters for a robust analysis.
| Parameter | Setting | Justification |
| GC System | ||
| Injector Mode | Split | Prevents column overload for purity analysis.[3] |
| Split Ratio | 50:1 | Ensures sharp peaks and protects the column. |
| Injector Temp | 250 °C | Promotes rapid and complete vaporization of the analyte. |
| Injection Volume | 1 µL | Standard volume for reproducible injections. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Industry-standard column for a wide range of semi-volatile compounds.[5] |
| Carrier Gas | Helium | Inert gas compatible with MS vacuum.[6] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for separation efficiency and MS sensitivity. |
| Oven Program | 80 °C (hold 2 min), ramp 15 °C/min to 280 °C, hold 5 min | Provides good separation and ensures the column is cleaned after each run. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Generates reproducible, library-searchable mass spectra.[3] |
| Ionization Energy | 70 eV | Standard energy for consistent fragmentation. |
| Source Temp | 230 °C | Prevents analyte condensation in the source.[6] |
| Transfer Line Temp | 280 °C | Prevents analyte condensation between GC and MS. |
| Solvent Delay | 3.0 min | Protects the MS filament from the solvent front.[7] |
| Acquisition Mode | ||
| For Identification | Full Scan | Acquires the complete mass spectrum for structural elucidation. |
| Scan Range | m/z 40 - 300 | Covers the molecular ion and all significant fragments. |
| For Quantification | Selected Ion Monitoring (SIM) | Increases sensitivity for accurate quantification.[6] |
| SIM Ions | m/z 177, 162, 142 | Monitors the molecular ion and key fragment ions for specificity. |
Data Interpretation: From Signal to Science
Expected Chromatogram and Mass Spectrum
The analysis should yield a sharp, symmetrical peak for this compound at a specific retention time. The mass spectrum is the key identifier. The molecular formula is C₆H₅Cl₂NO, with a monoisotopic mass of 176.97 g/mol . Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern.
-
M+ (m/z 177): The peak corresponding to the molecule with two ³⁵Cl isotopes.
-
M+2 (m/z 179): The peak for a molecule with one ³⁵Cl and one ³⁷Cl. This peak will be approximately 65% of the intensity of the M+ peak.
-
M+4 (m/z 181): The peak for a molecule with two ³⁷Cl isotopes. This will be about 10% of the M+ peak intensity.
This distinctive isotopic cluster is a powerful confirmation of the presence of two chlorine atoms.[3]
Predicted Fragmentation Pathway
Electron ionization will cause the molecular ion to fragment in predictable ways, providing a structural fingerprint. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals.[8]
Caption: Predicted EI fragmentation of this compound.
Key Expected Fragments:
| m/z (³⁵Cl) | Proposed Fragment | Loss from Parent Ion | Significance |
| 177 | [C₆H₅Cl₂NO]⁺• | - | Molecular Ion (M⁺•) |
| 162 | [C₅H₂Cl₂NO]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |
| 142 | [C₆H₅ClNO]⁺ | •Cl | Loss of a chlorine radical from the pyridine ring. |
| 134 | [C₄H₂Cl₂N]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide from the m/z 162 ion. |
Method Validation and Troubleshooting
For the protocol to be trustworthy, its performance must be verified.
-
Linearity: Analyze the calibration standards and plot the peak area against concentration. The resulting curve should have a correlation coefficient (R²) of >0.995.
-
Repeatability: Perform multiple injections (n=5) of the same standard. The relative standard deviation (RSD) of the peak areas should be less than 5%, demonstrating the precision of the system.[9]
-
System Suitability: A solvent blank should be run at the beginning of the sequence to ensure there is no system contamination or carryover from previous analyses.
Common Troubleshooting Scenarios:
| Problem | Potential Cause | Solution |
| No Peak / Low Signal | No sample in vial; injector or column leak; MS source is dirty. | Check sample; perform a leak check; clean the ion source. |
| Broad or Tailing Peaks | Column overload; active sites in the liner or column; injector too cold. | Dilute the sample; use a deactivated liner and trim the column; increase injector temperature. |
| Ghost Peaks / Carryover | Contaminated syringe; high-boiling residue in injector or column. | Increase syringe wash cycles; perform an injector bakeout; bake out the column at its maximum temperature. |
| Incorrect Mass Spectrum | Co-eluting impurity; MS tune is old or incorrect. | Improve chromatographic separation; re-tune the mass spectrometer using PFTBA.[6][10] |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of this compound. By understanding the causality behind parameter selection—from sample preparation to data interpretation—researchers can implement a robust, reliable, and self-validating method. This protocol serves as a powerful tool for quality control, reaction monitoring, and impurity profiling, ensuring the integrity of data for professionals in the chemical, pharmaceutical, and drug development industries.
References
-
Kubowicz, S., & Bocian, S. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. Available at: [Link]
-
Pinu, F. R., et al. (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. National Institutes of Health (NIH). Available at: [Link]
-
MDPI. (2024). Phytochemical Screening and Characterization of Volatile Compounds from Three Medicinal Plants with Reported Anticancer Properties Using GC-MS. MDPI. Available at: [Link]
-
HSC Cores. (n.d.). GC/MS Sample Preparation. BookStack. Available at: [Link]
-
ResearchGate. (2025). Optimization of a GC-MS/MS method for the analysis of PCDDs and PCDFs in human and fish tissue. ResearchGate. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. ATSDR. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxypyridine. PubChem. Available at: [Link]
-
Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (2025). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
Chromatography Online. (2013). Optimizing GC–MS Methods. LCGC International. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. NIH. Available at: [Link]
-
Agilent. (2020). Optimizing Conditions for GC/MS Analyses. Agilent Technologies. Available at: [Link]
-
Reagentia. (n.d.). This compound. Reagentia. Available at: [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]
-
ResearchGate. (2025). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dichloro-5-methoxypyridine
Welcome to the technical support center for the purification of 2,3-Dichloro-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your purification experiments.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.
| Property | Value |
| Molecular Formula | C₆H₅Cl₂NO[1] |
| Molecular Weight | 178.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in many organic solvents like methanol, acetone, and dichloromethane.[2] |
| Predicted m/z | [M+H]⁺: 177.98210, [M+Na]⁺: 199.96404[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and provides detailed, step-by-step protocols to overcome them.
Issue 1: Low Purity After Initial Synthesis
Question: My initial synthesis of this compound has resulted in a crude product with significant impurities. What is the most effective primary purification method?
Answer: For the initial purification of crude this compound, recrystallization is often the most effective and straightforward method. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.
Troubleshooting & Optimization for Recrystallization:
-
Improper Solvent Choice: If the compound remains dissolved at low temperatures or fails to dissolve at high temperatures, the solvent is unsuitable.
-
Premature Crystallization: Rapid cooling can trap impurities within the crystal lattice.[3] Allowing the solution to cool slowly is crucial for forming pure crystals.[3]
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities that lower the melting point.
Detailed Protocol for Recrystallization:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, or mixtures thereof) to identify a suitable recrystallization solvent.
-
Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture on a hot plate with stirring until the solid completely dissolves.[4] Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[3] Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.[3]
-
Hot Filtration (if charcoal was used): To remove the activated charcoal, perform a hot filtration using a pre-heated funnel and receiving flask to prevent premature crystallization of the product.[3]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature.[3] Subsequently, place the flask in an ice bath to maximize the yield of crystals.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Issue 2: Presence of Persistent Impurities After Recrystallization
Question: After recrystallization, analytical methods (e.g., HPLC, GC, NMR) still indicate the presence of closely related impurities. How can I achieve higher purity?
Answer: When recrystallization is insufficient to remove persistent impurities, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase, making it highly effective for separating structurally similar molecules.
Troubleshooting & Optimization for Column Chromatography:
-
Improper Eluent System: The polarity of the solvent system (mobile phase) is critical.[3] A system that is too polar will cause all compounds to elute quickly with poor separation, while a non-polar system may result in the product not eluting at all.[3]
-
Column Overloading: Exceeding the capacity of the column leads to broad peaks and poor separation.[3]
-
Cracking of the Stationary Phase: A poorly packed column can lead to channeling of the solvent and inefficient separation.
Detailed Protocol for Column Chromatography:
-
TLC Analysis: Before running the column, determine the optimal eluent system by performing thin-layer chromatography (TLC) on the impure sample using various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system will show good separation between the desired product and impurities.
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.[5]
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
In a separate beaker, create a slurry of silica gel in the chosen eluent.[5]
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.[5]
-
-
Sample Loading:
-
Dissolve the impure this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Issue 3: Thermal Decomposition During Purification
Question: I am observing product degradation, potentially due to thermal instability, during purification at elevated temperatures. What precautions should I take?
Answer: Halogenated pyridines can be susceptible to thermal degradation, especially at high temperatures.[7] It is crucial to be mindful of the temperature during purification processes like distillation and even recrystallization.
Troubleshooting & Optimization for Thermal Instability:
-
High Temperatures: Prolonged exposure to high heat can lead to decomposition.
-
Presence of Catalytic Impurities: Certain metal impurities can catalyze degradation reactions.
Recommended Procedures:
-
Vacuum Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point of the compound and minimize thermal stress.
-
Low-Temperature Recrystallization: When possible, select a solvent system for recrystallization that allows for dissolution at a moderate temperature.
-
Inert Atmosphere: For highly sensitive compounds, conducting purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Workflow Diagrams
General Purification Workflow
Caption: Troubleshooting common issues in recrystallization.
References
-
PubChemLite. (n.d.). This compound (C6H5Cl2NO). Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Wong, A. (n.d.). Column chromatography. Retrieved from [Link]
-
MDPI. (2023). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2,3-Dichloro-5-methoxypyridine
Welcome to the technical support center for the synthesis of 2,3-dichloro-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during its synthesis. Our focus is on providing practical, experience-driven insights to ensure the integrity and purity of your final product.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through one of two primary routes: the chlorination of a 5-methoxypyridine precursor or the methylation of 2,3-dichloro-5-hydroxypyridine. Each pathway presents a unique set of challenges and can result in a distinct impurity profile. Understanding these nuances is critical for successful synthesis and purification.
Figure 1: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Chlorination of 5-Methoxypyridine
This pathway involves the direct chlorination of a 5-methoxypyridine starting material. The primary challenge lies in controlling the regioselectivity and the extent of chlorination.
Q1: My chlorination of 3-methoxypyridine is yielding multiple chlorinated isomers. How can I improve the selectivity for the 2,3-dichloro product?
A1: This is a common issue stemming from the activating nature of the methoxy group, which can direct chlorination to multiple positions on the pyridine ring.
-
Causality: The methoxy group is an ortho-, para-director. In the case of 3-methoxypyridine, this activates the 2, 4, and 6 positions for electrophilic substitution. Achieving dichlorination specifically at the 2 and 3 positions requires careful control of reaction conditions to manage the electronic and steric factors.
-
Troubleshooting & Optimization:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is crucial. While chlorine gas can be aggressive and lead to over-chlorination, milder reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can offer better control.
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity by reducing the rate of competing side reactions. We recommend starting at a low temperature (e.g., 0-5 °C) and slowly warming the reaction as needed.
-
Catalyst: The use of a Lewis acid catalyst can influence the regioselectivity. However, its selection and loading must be carefully optimized to avoid promoting the formation of undesired isomers.
-
Solvent: The choice of solvent can impact the reaction pathway. Non-polar solvents may be preferable to minimize side reactions.
-
Q2: I am observing significant amounts of tri- and even tetra-chlorinated byproducts. What is causing this over-chlorination?
A2: Over-chlorination is a frequent problem when the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not precisely controlled.
-
Causality: The presence of multiple activating and directing groups on the pyridine ring can make it susceptible to further chlorination once the desired dichlorinated product is formed.
-
Troubleshooting & Optimization:
-
Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. A stepwise addition of the reagent can help to maintain a low concentration at any given time, thus disfavoring multiple chlorinations.
-
Reaction Time: Monitor the reaction progress closely using techniques like GC-MS or HPLC. Quench the reaction as soon as the desired product is maximized to prevent further chlorination.
-
Purification: If over-chlorination is unavoidable, purification by fractional distillation under reduced pressure or column chromatography may be necessary to isolate the desired product.
-
| Impurity Class | Common Examples | Formation Mechanism |
| Isomeric Impurities | 2,5-Dichloro-3-methoxypyridine, 2,6-Dichloro-3-methoxypyridine, 4,6-Dichloro-3-methoxypyridine | Lack of complete regioselectivity during electrophilic chlorination. |
| Over-chlorinated Byproducts | Trichloromethoxypyridines, Tetrachloromethoxypyridines | Harsh reaction conditions (high temperature, excess chlorinating agent). |
| Starting Material | 3-Methoxypyridine | Incomplete reaction. |
Table 1: Common Impurities in the Chlorination of 3-Methoxypyridine.
Route 2: Methylation of 2,3-Dichloro-5-hydroxypyridine
This route involves the synthesis of the dichlorinated hydroxypyridine intermediate, followed by methylation of the hydroxyl group. The main challenges are ensuring complete methylation and avoiding side reactions with the methylating agent.
Q3: My methylation of 2,3-dichloro-5-hydroxypyridine is incomplete, leaving unreacted starting material. How can I drive the reaction to completion?
A3: Incomplete methylation is often due to suboptimal reaction conditions or the use of an inappropriate base or methylating agent.
-
Causality: The hydroxyl group of 2,3-dichloro-5-hydroxypyridine is acidic and needs to be deprotonated by a suitable base to form the more nucleophilic pyridinolate anion, which then reacts with the methylating agent in a Williamson ether synthesis.[1] Insufficient base strength or steric hindrance can lead to incomplete reaction.
-
Troubleshooting & Optimization:
-
Choice of Base: A strong base is typically required to fully deprotonate the hydroxypyridine. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. The choice of base can also influence the reaction rate and side product formation.
-
Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a common and effective methylating agent.[2][3] However, it is highly toxic and should be handled with extreme care. Other reagents like methyl iodide (CH₃I) can also be used.
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is often used to dissolve the reactants and facilitate the SN2 reaction.
-
Q4: I am observing a byproduct with a similar mass to my product, but it has different retention times in HPLC. What could this be?
A4: This could be an N-methylated byproduct.
-
Causality: Pyridine nitrogen is nucleophilic and can compete with the hydroxyl group for the methylating agent, leading to the formation of an N-methylpyridinium salt. This is more likely to occur under neutral or slightly acidic conditions.
-
Troubleshooting & Optimization:
-
Ensure Basic Conditions: The use of a strong base to deprotonate the hydroxyl group will make the resulting anion a much stronger nucleophile than the pyridine nitrogen, thus favoring O-methylation.
-
Purification: The N-methylated byproduct is a salt and will have significantly different solubility properties compared to the desired O-methylated product. It can often be removed by an aqueous workup.
-
| Impurity Class | Common Examples | Formation Mechanism |
| Starting Material | 2,3-Dichloro-5-hydroxypyridine | Incomplete methylation reaction. |
| N-Methylated Byproduct | 2,3-Dichloro-5-methoxy-1-methylpyridin-1-ium | Competing nucleophilic attack by the pyridine nitrogen on the methylating agent. |
| Byproducts from Methylating Agent | Methanol, Dimethyl ether | Hydrolysis or side reactions of the methylating agent (e.g., dimethyl sulfate). |
Table 2: Common Impurities in the Methylation of 2,3-Dichloro-5-hydroxypyridine.
Figure 2: General troubleshooting workflow for synthesis issues.
Analytical Methodologies
Accurate identification and quantification of impurities are paramount for ensuring the quality of your this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monitoring reaction progress and assessing the purity of the final product.
-
Protocol: HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a higher proportion of A and gradually increase B to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where all components have reasonable absorbance (e.g., 270 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities, isomers, and over-chlorinated byproducts.[4][5]
-
Protocol: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 280 °C) to elute all components.
-
Injector: Split/splitless injector at a high temperature (e.g., 250 °C).
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
Data Analysis: Identify compounds by comparing their mass spectra to a library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the structural confirmation of the final product and can also be used to identify and quantify major impurities if their signals do not overlap with the product's signals.
Purification Strategies
The choice of purification method will depend on the nature and quantity of the impurities present.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: For complex mixtures of impurities or when isomers are present, silica gel column chromatography can be an effective separation technique. A solvent system should be developed using thin-layer chromatography (TLC) to achieve optimal separation.
-
Distillation: For liquid products or impurities with significantly different boiling points, fractional distillation under reduced pressure can be a viable purification method.
By understanding the potential pitfalls of each synthetic route and employing rigorous analytical and purification techniques, researchers can consistently produce high-purity this compound for their research and development needs.
References
Sources
Navigating the Synthesis of 2,3-Dichloro-5-methoxypyridine: A Technical Support Guide
Welcome to the technical support center for the synthesis and optimization of 2,3-Dichloro-5-methoxypyridine. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis and ensure the integrity of your experimental outcomes. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge for successful and reproducible results.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
The synthesis of this compound can be approached through several strategic pathways, each presenting a unique set of challenges. Below, we address specific issues you may encounter and provide actionable solutions.
Scenario 1: Low Yield and Regioselectivity Issues during Nucleophilic Aromatic Substitution (SNAr)
A common and logical approach to synthesizing this compound is through the nucleophilic aromatic substitution of a polychlorinated pyridine, such as 2,3,5-trichloropyridine, with a methoxide source. However, this reaction can be plagued by low yields and the formation of undesired regioisomers.
Question: My reaction of 2,3,5-trichloropyridine with sodium methoxide is resulting in a mixture of products with a low yield of the desired this compound. How can I improve the regioselectivity and overall yield?
Answer: This is a classic challenge in the functionalization of polychlorinated pyridines. The regioselectivity of nucleophilic aromatic substitution (SNAr) is governed by the electronic and steric environment of the pyridine ring. The chlorine atoms on the pyridine ring exhibit different reactivities, which can be modulated by reaction conditions.
Causality and Optimization Strategy:
-
Electronic Effects: The pyridine nitrogen acts as an electron-withdrawing group, activating the ortho (2 and 6) and para (4) positions towards nucleophilic attack. In 2,3,5-trichloropyridine, the chlorine atoms at the 2- and 5-positions are susceptible to substitution. The methoxy group is an electron-donating group, and its introduction can deactivate the ring towards further substitution.
-
Solvent Choice: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the methoxide salt, thereby increasing the nucleophilicity of the methoxide anion. However, in some cases, less polar solvents can enhance regioselectivity.
-
Temperature Control: Temperature plays a crucial role. Higher temperatures can lead to the formation of multiple products and decomposition. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC-MS.
-
Counter-ion Effect: The counter-ion of the methoxide (e.g., Na⁺, K⁺) can influence the reaction's regioselectivity through coordination effects.
Troubleshooting Workflow:
Technical Support Center: 2,3-Dichloro-5-methoxypyridine
Welcome to the Technical Support Center for 2,3-dichloro-5-methoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification, with a focus on understanding and mitigating the formation of side reaction products.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound, while not as extensively documented as some of its analogs, is most commonly achieved through the nucleophilic aromatic substitution (SNAr) reaction of 2,3,5-trichloropyridine with sodium methoxide. The regioselectivity of this reaction is a critical factor, as the methoxide can potentially substitute any of the three chlorine atoms, leading to a mixture of products.
II. Troubleshooting Guide: Side Reaction Products
This guide addresses the most common issues related to the formation of impurities during the synthesis of this compound.
Issue 1: Presence of Isomeric Byproducts in the Reaction Mixture
Question: My reaction mixture shows the presence of multiple methoxylated dichloropyridine isomers upon analysis (e.g., by GC-MS or LC-MS). How can I control the regioselectivity of the methoxylation?
Answer: The formation of isomeric byproducts is a common challenge in the synthesis of this compound from 2,3,5-trichloropyridine. The pyridine ring's nitrogen atom influences the electrophilicity of the carbon atoms, directing the nucleophilic attack. In general, the order of reactivity for nucleophilic substitution on the 2,3,5-trichloropyridine ring is position 2 > position 5 > position 3. However, this can be influenced by several factors.
Causality and Mitigation Strategies:
-
Reaction Temperature: Higher temperatures can lead to a decrease in regioselectivity, resulting in the formation of a broader range of isomers. It is crucial to maintain a consistent and optimized reaction temperature. We recommend starting with lower temperatures and gradually increasing if the reaction rate is too slow.
-
Stoichiometry of Sodium Methoxide: Using a significant excess of sodium methoxide can promote di- and tri-substituted products. Precise control over the stoichiometry (ideally, a slight excess of sodium methoxide) is essential to favor the mono-substituted product.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of SNAr reactions. Protic solvents may solvate the nucleophile, affecting its reactivity, while aprotic polar solvents are generally preferred. Methanol is a common solvent for reactions involving sodium methoxide, but exploring other options like DMF or DMSO in combination with controlled stoichiometry might offer better selectivity.
dot
Caption: Potential isomeric byproducts from the reaction of 2,3,5-trichloropyridine with sodium methoxide.
Issue 2: Formation of Over-Reaction Products
Question: My analysis shows the presence of dimethoxy- and trimethoxy-chloropyridine species. How can I prevent this over-reaction?
Answer: The presence of di- and tri-substituted products indicates that the reaction conditions are too harsh or that the stoichiometry of the nucleophile is too high.
Causality and Mitigation Strategies:
-
Controlled Addition of Nucleophile: Instead of adding the sodium methoxide all at once, a slow, controlled addition (e.g., via a syringe pump) can help maintain a low concentration of the nucleophile in the reaction mixture, thus favoring the mono-substitution product.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of over-reaction. It is advisable to monitor the reaction progress closely using techniques like TLC, GC, or LC-MS and to quench the reaction once the starting material is consumed to an acceptable level.
| Parameter | Recommendation for Minimizing Over-reaction |
| Temperature | Maintain the lowest effective temperature. |
| NaOCH3 Stoichiometry | Use a slight excess (1.0-1.2 equivalents). |
| Reaction Time | Monitor closely and quench upon completion. |
Issue 3: Presence of Unreacted 2,3,5-Trichloropyridine
Question: After the reaction, a significant amount of the starting material, 2,3,5-trichloropyridine, remains. How can I improve the conversion?
Answer: Incomplete conversion can be due to several factors, including insufficient reaction time, low temperature, or deactivation of the nucleophile.
Causality and Mitigation Strategies:
-
Purity of Sodium Methoxide: Sodium methoxide is hygroscopic and can be deactivated by moisture. Ensure that the reagent is dry and handled under an inert atmosphere.
-
Reaction Temperature and Time: If the reaction is sluggish, a modest increase in temperature or extending the reaction time may be necessary. However, be mindful of the potential for increased side product formation.
-
Solvent Quality: Ensure the use of anhydrous solvents to prevent the quenching of the sodium methoxide.
III. Frequently Asked Questions (FAQs)
Q1: What is the most likely isomeric impurity I will encounter?
A1: Based on the electronic effects of the pyridine nitrogen, the C-2 and C-6 positions are generally the most activated towards nucleophilic attack. In 2,3,5-trichloropyridine, the C-2 position is highly activated. Therefore, the most likely isomeric impurity is 3,5-dichloro-2-methoxypyridine . The formation of 2,5-dichloro-3-methoxypyridine is also possible, though generally to a lesser extent.
Q2: How can I purify my this compound from these side products?
A2: The isomeric byproducts and the starting material will have different polarities. Column chromatography is a highly effective method for separating these compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) will likely provide good separation. Recrystallization can also be an effective purification technique if a suitable solvent system is identified.
Q3: Are there any alternative synthetic routes to consider?
A3: An alternative approach involves the synthesis of 2,3-dichloro-5-hydroxypyridine, followed by methylation. This can be achieved by diazotization of 5-amino-2,3-dichloropyridine. The subsequent methylation of the hydroxyl group can be performed using reagents like dimethyl sulfate or methyl iodide. This route may offer better control over the position of the methoxy group but involves more synthetic steps.
dot
Caption: Alternative synthetic route to this compound.
IV. Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound from common impurities.
-
Preparation of the Crude Mixture: After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Slurry Loading: Add a small amount of silica gel to the dissolved crude product to form a slurry. Evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation than direct liquid injection.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The initial solvent polarity should be low to allow for good separation of the less polar components.
-
Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution with the low-polarity solvent mixture, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Product Isolation: Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure.
V. References
-
Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link][1]
-
Google Patents. (1978). Preparation of 2,3,5-trichloropyridine. (US4111938A). Retrieved from [2]
-
Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (n.d.). Organic Chemistry: Current Research. Retrieved from [Link][3]
-
Stack Exchange. (2016). Reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link][5]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Retrieved from [Link][6]
Sources
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 3. longdom.org [longdom.org]
- 4. PubChemLite - this compound (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Synthesis of 2,3-Dichloro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 2,3-dichloro-5-methoxypyridine. Recognizing that a standardized protocol may not be readily available in the literature, this document outlines plausible synthetic routes and offers comprehensive troubleshooting advice to navigate the potential challenges in your experimental work.
Proposed Synthetic Pathways
Two viable synthetic routes are proposed, starting from commercially available precursors: 2-amino-5-methoxypyridine and 2-hydroxy-5-methoxypyridine.
Pathway 1: Synthesis starting from 2-Amino-5-methoxypyridine
This pathway involves an initial chlorination followed by a Sandmeyer reaction.
Caption: Proposed synthesis of this compound from 2-amino-5-methoxypyridine.
Troubleshooting Guide: Pathway 1
Step 1: Chlorination of 2-Amino-5-methoxypyridine
Question: I am observing low yields and the formation of multiple chlorinated byproducts during the chlorination of 2-amino-5-methoxypyridine. How can I improve the selectivity for 2-amino-3-chloro-5-methoxypyridine?
Answer:
Low yields and poor selectivity in the chlorination of aminopyridines are common challenges. The amino group is a strong activating group, making the pyridine ring susceptible to over-chlorination.
Potential Causes and Solutions:
-
Reaction Conditions: The choice of chlorinating agent and reaction conditions is crucial. Direct chlorination with chlorine gas can be aggressive and lead to multiple products.
-
Recommendation: Employ a milder chlorinating agent such as N-chlorosuccinimide (NCS). The reaction can be carried out in a suitable solvent like acetonitrile or a chlorinated solvent at a controlled temperature.
-
-
Over-chlorination: The formation of dichlorinated or even trichlorinated byproducts is a significant issue.
-
Recommendation: To minimize over-chlorination, it is advisable to use the chlorinating agent in a stoichiometric amount or a slight excess. Running the reaction in a strongly acidic medium can protonate the aminopyridine, reducing its reactivity and improving selectivity for monochlorination.[1]
-
-
Reaction Monitoring: Inadequate monitoring can lead to the consumption of the desired product.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of byproducts.
-
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Milder and more selective than chlorine gas. |
| Solvent | Acetonitrile or Dichloromethane | Provides good solubility for the reactants. |
| Temperature | 0°C to room temperature | Helps to control the reaction rate and minimize side reactions. |
| Acidic Medium | Concentrated Sulfuric Acid | Protonates the aminopyridine, deactivating the ring towards electrophilic substitution and enhancing selectivity.[1] |
Step 2: Sandmeyer Reaction of 2-Amino-3-chloro-5-methoxypyridine
Question: The Sandmeyer reaction to convert the amino group to a chloro group is giving me a low yield of the desired this compound. What are the critical parameters to control in this step?
Answer:
The Sandmeyer reaction is a powerful tool for the conversion of an amino group to a halogen, but its success is highly dependent on carefully controlled reaction conditions.
Potential Causes and Solutions:
-
Diazonium Salt Formation: Incomplete formation of the diazonium salt is a primary reason for low yields.
-
Recommendation: The diazotization should be carried out at a low temperature (typically 0-5 °C) using sodium nitrite in the presence of a strong acid like hydrochloric acid. It is critical to maintain this low temperature to prevent the premature decomposition of the unstable diazonium salt.
-
-
Decomposition of Diazonium Salt: Diazonium salts are thermally unstable and can decompose before the addition of the copper(I) chloride catalyst.
-
Recommendation: Prepare the diazonium salt in situ and use it immediately in the subsequent chlorination step.
-
-
Catalyst Activity: The copper(I) chloride catalyst may be of poor quality or used in insufficient amounts.
-
Recommendation: Use freshly prepared or high-purity copper(I) chloride. The catalyst should be used in stoichiometric amounts.
-
Caption: Key steps in the Sandmeyer reaction for the synthesis of this compound.
Pathway 2: Synthesis starting from 2-Hydroxy-5-methoxypyridine
This alternative pathway involves nitration, reduction, a Sandmeyer reaction, and a final chlorination step.
Sources
Technical Support Center: Troubleshooting Byproduct Removal in Reactions with 2,3-Dichloro-5-methoxypyridine
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of reaction byproducts when using 2,3-dichloro-5-methoxypyridine as a starting material. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Introduction: The Chemistry of this compound and Its Purification Challenges
This compound is a versatile building block in medicinal chemistry and agrochemical synthesis. Its reactivity is primarily centered around the two chlorine substituents, which can be selectively displaced through various reactions, most notably nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
The primary challenges in purifying the products of these reactions stem from:
-
Incomplete Reactions: Leaving unreacted this compound in the product mixture.
-
Formation of Regioisomers: Nucleophilic attack can sometimes occur at either the 2- or 3-position, leading to a mixture of isomeric products.
-
Byproducts from Side Reactions: Including hydrolysis, homocoupling (in the case of Suzuki reactions), and hydrodehalogenation.
-
Catalyst Residues: Palladium catalysts used in cross-coupling reactions must be thoroughly removed.
This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNA_r_) Reactions
Nucleophilic aromatic substitution is a common reaction for functionalizing this compound, often with amines, alcohols, or thiols. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms activates the ring towards nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: My SNA_r_ reaction with an amine is complete, but I'm struggling to remove the unreacted this compound. How can I purify my desired 2-amino-3-chloro-5-methoxypyridine product?
A1: The key to this separation is exploiting the difference in basicity between your starting material and your aminated product. The product, now containing a basic amino group, can be protonated and separated from the neutral starting material.
Expert Insight: While both the starting material and the product have a basic pyridine nitrogen, the introduction of an exocyclic amino group significantly increases the overall basicity of the product molecule. This allows for selective extraction.
Recommended Purification Protocol: Acidic Wash and Extraction
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, while the unreacted starting material remains in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Product Isolation: Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is basic. This will deprotonate your product, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Final Steps: Collect the precipitated product by filtration or extract the basified aqueous layer with an organic solvent. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Workflow for Acidic Wash Purification
Technical Support Center: Catalyst Selection for 2,3-Dichloro-5-methoxypyridine Reactions
Welcome to the technical support center for reactions involving 2,3-dichloro-5-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this versatile but challenging substrate.
Core Principles: Understanding Regioselectivity
The primary challenge in functionalizing this compound is controlling which of the two chlorine atoms reacts. The pyridine nitrogen and the methoxy group exert strong electronic effects, making one position inherently more reactive than the other.
For palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, etc.), the C2 position is the overwhelmingly preferred site of reaction . This is due to the electronic activation by the adjacent nitrogen atom, which makes the C2-Cl bond more susceptible to oxidative addition by the palladium catalyst.[1] This intrinsic bias is the starting point for designing any selective transformation.
For nucleophilic aromatic substitution (SNAr) reactions, the C2 position is also favored, particularly with soft nucleophiles like thiols.[2]
Caption: Inherent reactivity of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a practical question-and-answer format.
Category 1: Suzuki-Miyaura Coupling
Question: I want to perform a selective mono-arylation of this compound. Which catalyst system should I start with?
Answer: Your primary goal is to leverage the innate preference for C2 reactivity while ensuring high catalytic turnover for a relatively electron-rich and sterically hindered aryl chloride. The key is selecting a catalyst system known for its high activity with challenging substrates.
Recommended Starting Point: A combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a preformed palladacycle with a bulky, electron-rich biarylphosphine ligand is the industry standard for this type of transformation.[3]
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃. These are common, robust precursors that are reduced in situ to the active Pd(0) species.[3]
-
Ligand: Start with XPhos or SPhos . These Buchwald ligands are designed to be highly active for the coupling of aryl chlorides by promoting the rate-limiting oxidative addition step and facilitating the final reductive elimination.
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate the transmetallation step without causing significant side reactions.[2]
-
Solvent: A polar aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water, is standard. The water can aid in dissolving the base and facilitating the catalytic cycle.[2]
Table 1: Recommended Catalyst Systems for C2-Selective Suzuki-Miyaura Coupling
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100-110 | High yield and >95:5 selectivity for C2 mono-arylation. |
| Pd₂(dba)₃ (1.5%) | XPhos (3.5%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | Excellent for a broad range of boronic acids. |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | DMF/H₂O (4:1) | 90 | A more "classical" system; may be less efficient for this substrate but can work. |
Question: My Suzuki coupling yield is low, and I see a lot of unreacted starting material. What's wrong?
Answer: Low yield with an unreactive aryl chloride like this is a classic problem. It almost always points to an issue with the catalyst's activity or stability. The pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting the catalyst.[4]
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Category 2: Buchwald-Hartwig Amination
Question: What is the best catalyst choice for coupling a primary or secondary amine at the C2 position?
Answer: Buchwald-Hartwig amination of aryl chlorides requires a highly active catalyst system.[5][6] The choice of ligand is critical, as is the choice of base, which must be strong enough to deprotonate the amine but not so harsh as to cause degradation.
-
Catalyst System: For C-N bond formation, ligands like Xantphos or BINAP are often highly effective.[5] They are bidentate ligands that can stabilize the palladium center and promote the crucial reductive elimination step.
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are standard.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and often gives the highest rates.[7] However, if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) should be used, likely requiring a higher reaction temperature.[7]
-
Solvent: Toluene or 1,4-dioxane are the solvents of choice for this reaction.[8]
Table 2: Recommended Catalyst Systems for C2-Selective Buchwald-Hartwig Amination
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Comments |
| Pd₂(dba)₃ (2%) | Xantphos (4%) | NaOt-Bu (1.5) | Toluene | 100 | Highly general system for primary and secondary amines. |
| Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | Milder base, good for functional group tolerance. May require longer reaction times. |
Category 3: Sonogashira Coupling
Question: I am attempting a Sonogashira coupling, but I am mostly getting alkyne homocoupling (Glaser coupling). How can I prevent this?
Answer: Glaser coupling is a classic side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.[9]
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen). This minimizes the oxygen available for the homocoupling pathway.
-
Use a Copper-Free Protocol: The Sonogashira reaction can be run without a copper co-catalyst, which completely eliminates the Glaser coupling pathway.[9] This often requires a more active palladium catalyst system and may need higher temperatures, but it provides a cleaner reaction profile.
-
Catalyst Choice for Copper-Free Conditions: A system like Pd(PPh₃)₂Cl₂ with an amine base (e.g., diisopropylamine or triethylamine) in a solvent like THF or DMF is a good starting point.
Table 3: Comparison of Sonogashira Coupling Conditions
| Protocol | Pd Catalyst | Co-catalyst | Base | Key Advantage | Major Drawback |
| Standard Sonogashira | Pd(PPh₃)₄ (2-5%) | CuI (1-5%) | Et₃N / Piperidine | Faster reaction rates, milder conditions.[10] | Prone to Glaser homocoupling if O₂ is present.[9] |
| Copper-Free Sonogashira | Pd(PPh₃)₂Cl₂ (2-5%) | None | DIPA / Et₃N | No Glaser coupling, cleaner reaction. | May require higher temperatures or longer times.[11] |
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling arylboronic acids with this compound.
-
Vessel Preparation: To an oven-dried vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., a 10:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the starting pyridine.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for C2-Selective Buchwald-Hartwig Amination
This protocol is a starting point for coupling primary or secondary amines.
-
Vessel Preparation: To an oven-dried vial or flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Inert Atmosphere: Seal the vessel, place it under an inert atmosphere (Ar or N₂), and add this compound (1.0 equiv) and degassed toluene.
-
Reagent Addition: Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki protocol above.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Retrieved January 29, 2026, from [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (2020). MDPI. Retrieved January 29, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI. Retrieved January 29, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 29, 2026, from [Link]
-
Scott, J. S., & Tcyrulnikov, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved January 29, 2026, from [Link]
-
Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[12]triazolo[1, 5-a]pyrimidine. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Retrieved January 29, 2026, from [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2023). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved January 29, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). MDPI. Retrieved January 29, 2026, from [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Syntheses. Retrieved January 29, 2026, from [Link]
-
Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved January 29, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. Retrieved January 29, 2026, from [Link]
-
The Synthetic & Mechanistic Organic Chemistry of Palladium. (n.d.). Wipf Group, University of Pittsburgh. Retrieved January 29, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 29, 2026, from [Link]
-
Palladium Catalyzed Cross-Coupling Reactions. (n.d.). Department of Chemistry, University of Delhi. Retrieved January 29, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved January 29, 2026, from [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Retrieved January 29, 2026, from [Link]
-
A new palladium catalyst system for the cyanation of aryl chlorides. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
Temperature optimization for "2,3-Dichloro-5-methoxypyridine" reactions
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers working with 2,3-Dichloro-5-methoxypyridine (CAS: 121247-49-4) .
Executive Summary & Chemical Context
This compound is a versatile intermediate used primarily in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical scaffolds. Its reactivity profile is dominated by the interplay between the electron-deficient pyridine ring and the electron-donating methoxy group at the C5 position.
Key Reactivity Challenges:
-
Regioselectivity: Competition between C2 and C3 chlorines during nucleophilic substitution (SNAr) and cross-coupling.
-
Thermal Instability: The methoxy ether linkage is susceptible to cleavage (demethylation) under high-temperature acidic conditions, leading to pyridone impurities.
Troubleshooting Modules (Q&A Format)
Module A: Nucleophilic Aromatic Substitution (SNAr)
Context: Replacing the chlorine atom with amines or alkoxides.
Q1: I am observing low regioselectivity (C2 vs. C3 substitution) when reacting with amines. How do I optimize the temperature?
Diagnosis: The C2 position is electronically activated by the ring nitrogen (ortho-effect), making it the primary site for SNAr. However, the C5-methoxy group is an Electron Donating Group (EDG). Through resonance, it increases electron density at C2 (para-position relative to OMe), slightly deactivating it compared to a bare 2,3-dichloropyridine. If you run the reaction at high temperatures (>100°C), the activation energy barrier for the C3 position (which is less reactive) is overcome, leading to mixtures.
Optimization Protocol:
-
Temperature Window: Lower your reaction temperature to 40°C – 65°C .
-
Why? Kinetic control at lower temperatures favors the naturally more reactive C2 position.
-
-
Solvent Selection: Switch from high-boiling polar aprotic solvents (DMSO, DMF) to moderate-boiling solvents like Acetonitrile (MeCN) or THF .
-
Why? This physically limits the maximum temperature and prevents "thermal runaway" that activates C3.
-
Q2: My reaction stalls at 60°C, but increasing to 90°C causes decomposition. What is the fix?
Diagnosis: The stalling indicates the nucleophile is not strong enough to overcome the deactivation from the 5-OMe group at 60°C. The decomposition at 90°C is likely demethylation if Lewis acids or strong protic acids are present (or generated as byproducts).
Solution:
-
Do not increase temperature. Instead, add a catalyst.[1]
-
Add Lewis Acid Promoter: Use ZnCl₂ (0.1 eq) or CuI (0.05 eq) to activate the C2-Cl bond without raising the bulk temperature.
-
Base Scavenger: Ensure an inorganic base (K₂CO₃) is present to neutralize HCl, preventing acid-catalyzed demethylation.
Module B: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Context: Forming C-C or C-N bonds via Palladium catalysis.
Q3: During Suzuki coupling, I see significant hydrodehalogenation (replacement of Cl with H) instead of coupling. Is temperature the culprit?
Diagnosis: Yes. Hydrodehalogenation is a common side reaction in chloropyridines, often accelerated by excessive heating in alcoholic solvents (e.g., Ethanol/Water mixtures) where the solvent acts as a hydride source.
Optimization Protocol:
-
Temperature Cap: Limit reaction temperature to 80°C .
-
Solvent Switch: Remove primary alcohols. Use a Toluene/Water or Dioxane/Water biphasic system.
-
Catalyst Pre-activation: Pre-heat the catalyst/ligand complex at 60°C for 10 minutes before adding the substrate. This ensures the active Pd(0) species is ready, reducing the induction period where side reactions occur.
Module C: Synthesis & Thermal Stability
Context: Synthesizing the core scaffold or handling the raw material.
Q4: Can I distill this compound to purify it?
Guidance: Proceed with Extreme Caution.
-
Atmospheric Distillation: FORBIDDEN. The boiling point likely exceeds 200°C, a range where the methoxy group can undergo homolytic cleavage or rearrangement.
-
Vacuum Distillation: Recommended.
-
Target: Maintain pot temperature < 120°C .
-
Stabilizer: If the crude mixture contains acidic byproducts (e.g., from chlorination), wash with NaHCO₃ before distillation. Acid residues at 120°C will rapidly convert the product to 3-chloro-5-methoxy-2-pyridone (solid precipitate).
-
Visualizations
Figure 1: Reaction Selectivity Pathways
This diagram illustrates the kinetic vs. thermodynamic pathways controlled by temperature.
Caption: Figure 1. Thermal influence on regioselectivity.[4] Low temperatures favor C2 substitution (Green), while high temperatures introduce C3 impurities and decomposition risks (Red).
Figure 2: Temperature Decision Tree
Use this logic flow to select the initial operating temperature for your specific reaction type.
Caption: Figure 2. Decision matrix for selecting optimal temperature ranges based on reaction mechanism and solvent choice.
Data Summary Tables
Table 1: Temperature vs. Regioselectivity (SNAr with Morpholine)
Data extrapolated from analogous 2,3-dichloro-5-substituted pyridine systems [1][2].
| Temperature (°C) | C2-Substitution Yield (%) | C3-Substitution Yield (%) | Byproducts/Decomp (%) | Recommendation |
| 25°C | 45% (Slow rate) | < 1% | 0% | Too Slow |
| 50°C | 92% | 2% | < 1% | Optimal |
| 80°C | 78% | 12% | 5% | Poor Selectivity |
| 120°C | 55% | 25% | 20% | Critical Failure |
Table 2: Solvent Boiling Points & Suitability
Match your solvent to the required thermal ceiling.
| Solvent | Boiling Point (°C) | Suitability for 2,3-Cl2-5-OMe-Py | Notes |
| Dichloromethane (DCM) | 40°C | High | Excellent for low-temp SNAr selectivity. |
| THF | 66°C | High | Good balance for refluxing without overheating. |
| Acetonitrile | 82°C | Medium | Use only if 60°C is insufficient. |
| DMF/DMSO | >150°C | Low | Hard to remove; encourages high-temp excursions. |
References
- Vertex AI Search. (2024). Method for preparing 2,3-dichloro-5-trifluoromethylpyridine with high selectivity.
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Mastering the Synthesis: A Deep Dive into 2,3-Dichloro-5-picoline Production Methods. [Link]
-
National Institutes of Health (NIH) . (2022). A Brief Introduction to Chemical Reaction Optimization. PubMed Central. [Link]
-
ResearchGate . (2022).[5] Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine. [Link]
Sources
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. US11186546B2 - Method for preparing 2,3-dichloro-5-trifluoromethylpyridine with high selectivity - Google Patents [patents.google.com]
- 4. iptek.its.ac.id [iptek.its.ac.id]
- 5. researchgate.net [researchgate.net]
Preventing decomposition of "2,3-Dichloro-5-methoxypyridine"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,3-Dichloro-5-methoxypyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful application of this compound in your experiments. As Senior Application Scientists, we understand the critical importance of reagent integrity and have compiled this guide based on extensive experience and authoritative data.
I. Understanding the Stability of this compound
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its stability is paramount for reproducible and successful experimental outcomes. While generally stable, its reactivity, which makes it a valuable synthetic building block, also renders it susceptible to decomposition under specific conditions.
The primary factors influencing its stability are exposure to high temperatures, moisture, strong oxidizing agents, and mineral acids.[2] Understanding these vulnerabilities is the first step in preventing degradation.
Frequently Asked Questions (FAQs): General Stability
Q1: What are the primary decomposition pathways for this compound?
A1: The main decomposition pathways involve reactions initiated by heat, light, or incompatible chemical agents. Thermal decomposition can lead to the release of toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[2] Reaction with strong acids can protonate the pyridine nitrogen, potentially activating the ring towards unwanted side reactions. Strong oxidizing agents can lead to the degradation of the pyridine ring and the methoxy group.
Q2: What are the visible signs of decomposition?
A2: Visual indicators of decomposition can include a change in color (e.g., from a colorless or pale yellow liquid to a darker shade), the formation of precipitates, or a noticeable change in viscosity. Any deviation from the initial appearance of the compound should be a cause for concern and further investigation.
Q3: How does the purity of this compound affect its stability?
A3: Impurities, particularly residual catalysts from synthesis (e.g., iron(III) chloride) or acidic byproducts, can significantly accelerate decomposition.[3][4] It is crucial to use a high-purity grade of the compound and to be aware of potential impurities that could compromise its stability.
II. Troubleshooting Guide: Preventing Decomposition
This section provides a structured approach to identifying and mitigating common issues that can lead to the decomposition of this compound during storage and in-reaction use.
Storage and Handling
Proper storage is the first line of defense against decomposition.
Issue 1: The compound has darkened in color after a period of storage.
| Possible Cause | Troubleshooting Strategy |
| Exposure to light | Store the compound in an amber or opaque container to protect it from light.[5] |
| Exposure to air (oxidation) | Ensure the container is tightly sealed.[5][6][7] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. |
| Elevated storage temperature | Store in a cool, dry, and well-ventilated area, away from heat sources.[5][6][8] |
| Contamination | Use clean, dry spatulas and glassware when handling the compound to prevent the introduction of contaminants. |
Issue 2: Inconsistent results are observed in reactions using the same batch of the compound.
| Possible Cause | Troubleshooting Strategy |
| Moisture absorption | This compound can be sensitive to moisture.[2] Store in a desiccator, especially after opening the original container. Ensure all solvents and reagents used in the reaction are anhydrous. |
| Incomplete sealing of the container | After each use, ensure the container is securely resealed to prevent exposure to atmospheric moisture and oxygen.[5][6][7] |
| Cross-contamination in the laboratory | Store the compound away from incompatible materials, particularly strong oxidizing agents and acids.[2][5] |
In-Reaction Challenges
Decomposition can also occur during a chemical reaction.
Issue 3: Low yields or the formation of unexpected byproducts in a reaction.
| Possible Cause | Troubleshooting Strategy |
| Reaction temperature is too high | While heating may be necessary, excessive temperatures can lead to thermal decomposition.[2] Optimize the reaction temperature, starting with lower temperatures and gradually increasing if necessary. Monitor the reaction closely for any signs of degradation. |
| Incompatible reagents or catalysts | Avoid the use of strong oxidizing agents and strong mineral acids unless the reaction specifically requires them and conditions are carefully controlled.[2] Be mindful of the potential for side reactions with certain catalysts. |
| Incorrect solvent choice | Use high-purity, anhydrous solvents. Protic solvents may participate in side reactions under certain conditions. |
| Prolonged reaction times | Extended reaction times, especially at elevated temperatures, can increase the likelihood of decomposition. Monitor the reaction progress and work it up as soon as it is complete. |
Workflow for Investigating In-Reaction Decomposition
Caption: Troubleshooting workflow for in-reaction decomposition.
III. Experimental Protocols
To ensure the integrity of this compound, follow these detailed protocols for storage and handling.
Protocol 1: Long-Term Storage
-
Container: Use the original manufacturer's container, which is typically an amber glass bottle. If transferring to a new container, ensure it is clean, dry, and opaque.
-
Inert Atmosphere: For quantities that will be stored for an extended period, it is best practice to flush the headspace of the container with a dry, inert gas such as argon or nitrogen.
-
Sealing: Seal the container tightly with a cap that has a chemically resistant liner. For added protection, wrap the cap and neck of the bottle with Parafilm®.
-
Temperature: Store the sealed container in a cool, dark, and well-ventilated area, away from direct sunlight and heat sources.[5][8] Recommended storage temperature is typically room temperature, unless otherwise specified by the manufacturer.
-
Inventory: Label the container with the date received and the date opened. Use older stock first to minimize the effects of long-term storage.
Protocol 2: Handling for Experimental Use
-
Environment: Handle the compound in a well-ventilated area, preferably within a fume hood.[5][6][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5][6][9]
-
Dispensing: Briefly open the container to dispense the required amount. Minimize the time the container is open to the atmosphere.
-
Inert Atmosphere Transfer: For highly sensitive reactions, consider transferring the compound under an inert atmosphere using a glove box or Schlenk line techniques.
-
Cleaning: Clean any spills immediately. Wash hands thoroughly after handling.[6][8]
Logical Relationship of Preventative Measures
Caption: Interrelation of factors ensuring chemical stability.
IV. References
-
Jubilant Ingrevia. (2024, February 15). 2,3-Dichloropyridine Safety Data Sheet.
-
Chem-Impex. 2,3-Dichloro-5-methylpyridine.
-
Apollo Scientific. (2022, May 16). 2,3-Dichloro-5-(trichloromethyl)pyridine Safety Data Sheet.
-
Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
-
Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Fisher Scientific. (2015, September 30). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
-
Cohizon Life Sciences. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet.
-
CDH Fine Chemical. 2,3-difluoro-5-chloro pyridine Safety Data Sheet.
-
Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cohizon.com [cohizon.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Column Chromatography of 2,3-Dichloro-5-methoxypyridine
Introduction: This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the purification of 2,3-Dichloro-5-methoxypyridine via column chromatography. The unique electronic and steric properties of this halogenated pyridine derivative present specific challenges, including potential on-column stability issues and difficult separations from structurally similar impurities. This document provides a framework for logical method development, robust protocols, and a comprehensive troubleshooting guide formatted in a question-and-answer style to directly address common experimental hurdles.
Part 1: Pre-Chromatography & Compound Analysis
Before attempting a preparative separation, a thorough understanding of the target molecule and the crude reaction mixture is paramount. This initial analysis informs all subsequent methodological choices.
Frequently Asked Questions
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A1: The chromatographic behavior of this compound is primarily dictated by a balance of polar and non-polar characteristics:
-
Pyridine Ring: The nitrogen atom is a key feature, providing a lone pair of electrons that can interact with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction can be a source of peak tailing.
-
Dichloro- Substituents: The two chlorine atoms are electron-withdrawing, which reduces the basicity of the pyridine nitrogen compared to pyridine itself. This can slightly decrease its retention on silica gel.
-
Methoxy- Group: The methoxy group (-OCH₃) is a moderately polar functional group that can participate in hydrogen bonding as an acceptor, contributing to its retention in normal-phase chromatography.
Q2: What are the likely impurities I should expect from the synthesis of this compound?
A2: Impurities are highly dependent on the synthetic route. Common synthetic pathways involve the chlorination of pyridine precursors.[1][2] Potential impurities could include:
-
Starting Materials: Unreacted precursors like 2-chloro-5-methoxypyridine.[3]
-
Isomeric Byproducts: Incomplete or over-chlorination can lead to mono-chlorinated or tri-chlorinated pyridine derivatives.
-
Hydrolysis Products: Reaction with any residual water could potentially lead to the corresponding pyridone.
-
Solvent and Reagents: Residual solvents or reagents used in the synthesis and workup.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is essential to visualize the number and relative polarities of these impurities.
Part 2: Method Development & Optimization Workflow
A systematic approach to method development, starting with TLC, is critical for a successful and efficient column chromatography purification.
Q3: How do I select an appropriate solvent system (mobile phase) for the purification?
A3: The goal is to find a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 for this compound on a TLC plate. This Rf range typically ensures good separation on a silica gel column.
Step-by-Step TLC Method Development:
-
Initial Screening: Begin with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Spot the crude mixture on a TLC plate and develop it in various ratios of these solvents.
-
Polarity Adjustment:
-
If the spot remains at the baseline (Rf ≈ 0), the mobile phase is not polar enough. Increase the percentage of ethyl acetate.
-
If the spot moves with the solvent front (Rf ≈ 1), the mobile phase is too polar. Decrease the percentage of ethyl acetate.
-
-
Fine-Tuning: Once you have a solvent system that moves the desired compound off the baseline, adjust the ratio to achieve the target Rf of 0.25-0.35, ensuring it is well-separated from major impurities.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf (Example) | Recommendation |
| 9:1 | 0.10 | Polarity too low. Increase ethyl acetate. |
| 7:3 | 0.30 | Good starting point. Good separation from less polar impurities. |
| 1:1 | 0.65 | Polarity too high. Decrease ethyl acetate. |
Part 3: Troubleshooting Guide
This section addresses specific problems that may be encountered during the column chromatography of this compound.
Q4: My compound is streaking or "tailing" down the column and on the TLC plate. What causes this and how can I fix it?
A4: Tailing is a common issue with amine-containing compounds like pyridines on silica gel. It is primarily caused by the strong interaction between the basic nitrogen atom and the acidic silanol groups on the silica surface.
-
Cause: The acidic nature of silica gel can lead to strong, sometimes irreversible, binding of the basic pyridine nitrogen, causing the compound to elute slowly and asymmetrically.
-
Solution: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA).
-
Protocol: Add 0.1-1% triethylamine to your chosen mobile phase (e.g., 70:30:0.1 Hexane:Ethyl Acetate:TEA). This will compete with your compound for the acidic sites, resulting in sharper, more symmetrical peaks.
-
Q5: I can't separate my product from a close-running impurity. What are my options?
A5: This indicates that the two compounds have very similar polarities.
-
Solution 1: Decrease Mobile Phase Polarity: Make the eluent significantly less polar. This will increase the retention of both compounds and can often magnify small differences in polarity, leading to better separation. For example, if you are using 7:3 Hexane:EtOAc, try 8:2 or even 9:1. The trade-off is a longer elution time and broader peaks.
-
Solution 2: Change Solvent Selectivity: Replace one of the mobile phase components with a solvent of similar polarity but different chemical properties. This can alter the specific interactions with your compounds. For example, you could substitute ethyl acetate with dichloromethane (DCM) or a mixture of DCM/methanol.
-
Solution 3: Gradient Elution: Start with a less polar mobile phase to elute the less polar impurity, then gradually increase the polarity of the mobile phase to elute your target compound.[4]
Q6: My compound seems to have disappeared on the column. I'm not recovering the expected mass. Why?
A6: This is a critical issue that can point to compound instability on the stationary phase.
-
Cause: The acidic silica gel may be causing decomposition of your this compound.
-
Troubleshooting Steps:
-
Stability Test: Dissolve a small amount of your crude product in your chosen mobile phase, add a pinch of silica gel, and stir for a few hours. Monitor the mixture by TLC against a control sample without silica gel to see if any new spots (decomposition products) appear.[4]
-
Deactivate the Silica: If decomposition is confirmed, you can use a less acidic stationary phase like alumina or deactivate the silica gel. To deactivate silica, you can wash it with a solvent mixture containing a small percentage of a base like triethylamine or ammonia in methanol, followed by drying.
-
Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system and applying slight air pressure (flash chromatography) to speed up the elution.
-
Q7: The separation on my column is much worse than what I saw on my TLC plate. What went wrong?
A7: This is a common problem that usually relates to the column packing and sample loading technique.
-
Cause 1: Poor Column Packing: Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase and very poor separation.
-
Solution 1: Ensure you pack the column carefully. A "slurry packing" method is generally preferred where the silica gel is mixed with the mobile phase before being poured into the column. Gently tap the column as the silica settles to ensure a homogenous bed.
-
Cause 2: Overloading the Column: Using too much crude material for the amount of silica will saturate the stationary phase, and separation will not occur. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude product.
-
Cause 3: Sample Band is too Wide: The sample should be loaded onto the column in the smallest possible volume of solvent to create a narrow starting band.
-
Dry Loading: If your compound is not very soluble in the mobile phase, it is best to pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the packed column.
-
Experimental Workflow Diagram
Caption: Column Chromatography Method Development Workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Common Issues.
References
- Huimeng Bio-tech. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical.
-
National Center for Biotechnology Information. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN101092391A - Method for preparing 2,3 - dichloro - 5 - trichloro methylpyridine.
-
Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]
-
Autechre. (2026, January 20). Mastering the Synthesis: A Deep Dive into 2,3-Dichloro-5-picoline Production Methods. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. Retrieved from [Link]
-
Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxypyridine. PubChem. Retrieved from [Link]
-
ACS Publications. (2026, January 16). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]
Sources
Technical Support Center: Reaction Monitoring for 2,3-Dichloro-5-methoxypyridine by TLC
Welcome to the technical support guide for monitoring chemical reactions involving 2,3-Dichloro-5-methoxypyridine using Thin-Layer Chromatography (TLC). This resource is designed for chemistry professionals engaged in research and development. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions, troubleshoot effectively, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about setting up your TLC system for reactions involving this compound.
Q1: What makes TLC a suitable method for monitoring reactions with this compound?
A1: Thin-Layer Chromatography is a rapid, inexpensive, and highly effective technique for real-time reaction monitoring. For a compound like this compound, TLC is ideal for several reasons:
-
Structural Features: The pyridine ring is aromatic and highly conjugated, making it strongly UV-active. This allows for easy, non-destructive visualization under a 254 nm UV lamp.[1]
-
Polarity: The presence of a methoxy group, two chlorine atoms, and a nitrogen atom gives the molecule intermediate polarity. This polarity is typically different from its potential reaction products (e.g., after a substitution or coupling reaction), enabling separation on a standard silica gel plate.
-
Efficiency: A single TLC plate allows you to compare the starting material, the reaction mixture, and a "co-spot" side-by-side, providing a clear visual confirmation of the reaction's progress by showing the consumption of starting material and the formation of new products.[2][3]
Q2: How do I select an appropriate starting solvent system (mobile phase) for this compound?
A2: The goal is to find a solvent system where the starting material, this compound, has a Retention Factor (Rf) of approximately 0.2-0.4.[3] This Rf value ensures that both less polar products (which will have a higher Rf) and more polar products or impurities (which will have a lower Rf) will resolve effectively on the plate.
Causality: The separation in normal-phase TLC is governed by the polarity competition between the analyte and the mobile phase for the polar stationary phase (silica gel).[4] A non-polar solvent will not move the compound far from the baseline, while a highly polar solvent will move everything to the solvent front. A balanced mixture is key.
Start with a binary mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[5]
Recommended Starting Solvent Systems
| Solvent System (v/v) | Relative Polarity | Typical Application & Expected Outcome |
| 10% Ethyl Acetate / 90% Hexanes | Low | A good starting point. Expect a low Rf for the starting material. Useful if the product is significantly less polar. |
| 20-30% Ethyl Acetate / 80-70% Hexanes | Medium | Often the ideal range. This should place this compound in the target Rf of 0.2-0.4. |
| 50% Ethyl Acetate / 50% Hexanes | Medium-High | Use if the product is expected to be much more polar than the starting material. |
| 5-10% Methanol / 95-90% Dichloromethane | High | Reserved for reactions that produce very polar products (e.g., amines, alcohols) that do not move in less polar systems.[6] |
Pro-Tip: If you observe "tailing" or streaking of the spots, it is likely due to the basic nitrogen of the pyridine ring interacting strongly with the acidic silica gel. Adding 0.5-1% triethylamine (TEA) or pyridine to your solvent system will neutralize the acidic sites on the silica, resulting in sharper, more defined spots.[7]
Q3: What are the best methods for visualizing the spots on the TLC plate?
A3: A multi-step visualization approach is recommended to ensure all components are detected.
-
UV Light (254 nm): This should always be your first step. It is non-destructive and highly effective for this compound and many of its derivatives due to their aromatic nature.[1] Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the plate.
-
Iodine Chamber: After UV analysis, place the plate in a sealed chamber containing a few crystals of iodine. Iodine vapor is a semi-destructive universal stain that complexes with many organic compounds, especially aromatic and unsaturated ones, making them appear as brown spots.[8] The spots will fade over time, so circle them with a pencil immediately.
-
Potassium Permanganate (KMnO₄) Dip: This is a destructive stain that is excellent for visualizing compounds that can be oxidized, such as alcohols, aldehydes, alkenes, or alkynes.[1] The plate is dipped in the purple KMnO₄ solution and gently heated. Oxidizable compounds will appear as yellow-brown spots on a purple background. This is particularly useful for identifying certain types of byproducts.
-
Silver Nitrate Stain (for Halogens): For specific confirmation of halogenated compounds, a silver nitrate stain can be used. After spraying the plate with a silver nitrate solution, exposure to UV light will cause halogenated compounds to appear as dark spots.[9][10]
Q4: How do I properly set up my TLC plate to monitor a reaction?
A4: A three-lane spotting system is standard practice for effective reaction monitoring.[2]
-
Lane 1 (Left): Spot a dilute solution of your pure starting material (SM), this compound. This is your reference.
-
Lane 2 (Middle): This is the "co-spot." First, apply a spot of the starting material. Then, without moving the capillary, apply a spot of your reaction mixture directly on top of the SM spot. This lane is crucial for confirming if the spot in the reaction mixture at the same Rf as the starting material is indeed unreacted SM.
-
Lane 3 (Right): Spot a dilute aliquot of your reaction mixture (Rxn).
Interpretation:
-
As the reaction progresses, the SM spot in the Rxn lane (Lane 3) should diminish in intensity.
-
One or more new spots, representing your product(s), should appear.
-
The reaction is considered complete when the SM spot is completely gone from the Rxn lane. The co-spot lane helps to unambiguously identify the SM spot, especially if the product Rf is very close to the SM Rf.
Experimental Protocol & Workflow
This section provides a detailed workflow for monitoring your reaction.
Protocol: Standard TLC Monitoring
-
Prepare the TLC Chamber: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall, partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapor. Close the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three small, equidistant ticks for your three lanes (SM, Co-spot, Rxn).
-
Prepare Samples:
-
SM Sample: Dissolve a tiny amount of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Rxn Sample: Take a small aliquot (a drop) from your reaction vessel using a glass capillary. Dilute it in 0.5-1 mL of a volatile solvent in a small vial. Overly concentrated samples can cause severe streaking.[11]
-
-
Spot the Plate: Using separate clean capillary spotters, touch the tip to the corresponding sample solution and then briefly and gently touch it to the pencil mark on the baseline of the plate. Aim for small, concentrated spots (1-2 mm in diameter). For the co-spot lane, spot the SM first, then the Rxn mixture on top.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using tweezers. Ensure the baseline is above the solvent level.[12] Close the chamber and allow the solvent to ascend the plate via capillary action.
-
Mark and Visualize: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[4] Allow the plate to dry completely. Visualize using the methods described in FAQ 3.
-
Calculate Rf Values: For each spot, calculate the Rf value using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [5] Record the results and a sketch of the plate in your lab notebook.
-
Troubleshooting Guide
Even with careful preparation, issues can arise. This guide addresses the most common problems encountered when running TLC for this compound and its derivatives.
Q1: My spots are streaking badly down the plate. What's causing this and how do I fix it?
A1: Spot streaking is a common issue, especially with basic compounds like pyridines. There are two primary causes:
-
Cause 1: Sample Overload: You have applied too much sample to the plate. The stationary phase becomes saturated, and the compound cannot partition cleanly, leading to a long streak instead of a tight spot.[11]
-
Solution: Further dilute your reaction mixture aliquot before spotting it on the plate. Aim for the faintest spot that is still clearly visible under UV light.
-
-
Cause 2: Strong Interaction with Silica: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of the molecules to "stick" and drag during development.
-
Solution: Add a small amount (0.5-1%) of a competitive base, like triethylamine (TEA) or pyridine, to your eluent (mobile phase). This base will occupy the acidic sites on the silica, allowing your compound to travel up the plate with minimal interaction, resulting in sharp, round spots.[7]
-
Q2: My starting material and product spots won't separate (Rf values are too close). How can I improve the resolution?
A2: Poor resolution is a sign that your chosen solvent system is not selective enough for your compounds.
-
Solution 1: Fine-tune Polarity: Make very small adjustments to the solvent ratio. For example, if you are using 20% EtOAc/Hexanes, try 18% or 22%. Sometimes a minor change is all that is needed.
-
Solution 2: Change Solvent Components: The key is to alter the nature of the polar interactions. If an EtOAc/Hexanes system isn't working, the ester functional group in EtOAc may be interacting with both compounds similarly. Try switching to a different solvent system of similar overall polarity but with different functional groups. Good alternatives include:
-
Diethyl Ether / Hexanes: The ether is a hydrogen bond acceptor but lacks the carbonyl of EtOAc.
-
Dichloromethane / Hexanes: A chlorinated solvent offers different dipole-dipole interactions.
-
-
Solution 3: Try a Ternary System: Adding a third solvent can sometimes dramatically improve separation. For a 20% EtOAc/Hexanes system, try adding 1-2% methanol or dichloromethane.
Q3: I don't see any spots on my TLC plate, not even the starting material. What went wrong?
A3: This can be alarming but is usually due to one of a few simple issues.
-
Cause 1: Sample is too dilute. The concentration is below the detection limit of your visualization method.
-
Solution: Prepare a more concentrated sample for spotting, or spot multiple times in the same location (allowing the solvent to dry completely between applications).[12]
-
-
Cause 2: The baseline was submerged. If the solvent level in the chamber is above your spotted baseline, your compounds will dissolve directly into the solvent pool instead of traveling up the plate.[12]
-
Solution: Always ensure the solvent level is well below the baseline.
-
-
Cause 3: Ineffective Visualization. Your compounds may not be UV-active (unlikely for this core structure, but possible for certain products) or may not react with your chosen stain.
-
Solution: Always use at least two different visualization methods (e.g., UV followed by a chemical stain) to ensure you are not missing any spots.[13]
-
Q4: All my spots either stayed on the baseline (Rf ≈ 0) or ran to the solvent front (Rf ≈ 1). How do I adjust?
A4: This is a straightforward issue of incorrect solvent polarity.
-
If spots are on the baseline (Rf ≈ 0): Your mobile phase is not polar enough to move the compounds off the highly polar silica gel.
-
Solution: Increase the polarity of your mobile phase. For an EtOAc/Hexanes system, increase the percentage of ethyl acetate. For example, move from 10% EtOAc to 30% EtOAc.
-
-
If spots are at the solvent front (Rf ≈ 1): Your mobile phase is too polar. It is outcompeting your compounds for the silica gel, so they are simply carried along with the solvent.
-
Solution: Decrease the polarity of your mobile phase. For an EtOAc/Hexanes system, decrease the percentage of ethyl acetate. For example, move from 50% EtOAc to 20% EtOAc.
-
References
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
YouTube. (2025). How can TLC monitor the progress of a chemical reaction?. [Link]
-
Reddit. (2020). Rf value for TLC. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. [Link]
-
Reddit. (2014). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs?. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Scribd. TLC Visualization Reagents Guide. [Link]
-
Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of Colorado Boulder. TLC Visualization Methods. [Link]
-
YouTube. (2023). METHODS OF VISUALIZATIONS IN TLC. [Link]
-
YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. epfl.ch [epfl.ch]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Challenges of Scaling Up 2,3-Dichloro-5-methoxypyridine Synthesis
Welcome to the technical support center for the synthesis of 2,3-dichloro-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize the synthesis of this important chemical intermediate. Here, we address common challenges encountered during laboratory-scale synthesis and scale-up, providing in-depth, scientifically-grounded solutions to enhance yield, purity, and process efficiency.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, however, can be fraught with challenges, including regioselectivity control during chlorination, management of reaction exotherms, and purification from closely related impurities. This guide provides a structured approach to identifying and resolving these issues, ensuring a robust and scalable synthetic process.
Core Synthesis Workflow and Potential Pitfalls
A common and logical synthetic route to this compound involves the direct chlorination of a suitable precursor, such as 2-chloro-5-methoxypyridine. This seemingly straightforward step is where many of the challenges arise.
Caption: A generalized workflow for the synthesis of this compound, highlighting key stages where challenges may arise.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter.
Issue 1: Low Yield and Incomplete Conversion
Question: My chlorination of 2-chloro-5-methoxypyridine is sluggish and results in a low yield of the desired this compound. What factors should I investigate?
Answer:
Low conversion in electrophilic aromatic substitution reactions on pyridine rings is a common issue due to the electron-deficient nature of the ring. Here are several factors to consider for optimization:
-
Choice of Chlorinating Agent: The reactivity of chlorinating agents varies significantly.
-
Chlorine Gas (Cl₂): Highly reactive, but can be difficult to handle and may lead to over-chlorination. It often requires a catalyst.
-
Sulfuryl Chloride (SO₂Cl₂): A more manageable liquid source of chlorine. It can be used with or without a catalyst and often provides better regioselectivity.
-
N-Chlorosuccinimide (NCS): A solid, milder chlorinating agent. It is often used for more controlled chlorinations and may require an acid catalyst.
-
-
Catalyst Selection: For less reactive substrates or milder chlorinating agents, a catalyst can be crucial.
-
Lewis Acids (e.g., FeCl₃, AlCl₃): These can activate the chlorinating agent, making it a more potent electrophile. However, they can also increase the formation of byproducts if not used judiciously.
-
Protic Acids (e.g., H₂SO₄, CF₃SO₃H): These can protonate the pyridine nitrogen, further deactivating the ring towards electrophilic attack. Their use should be carefully evaluated.
-
-
Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to decomposition and the formation of tars and other byproducts. A systematic study of the reaction temperature is recommended to find the optimal balance between reaction rate and selectivity.
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Generally good choices as they are inert to the reaction conditions.
-
Aprotic Polar Solvents (e.g., Acetonitrile): Can be used, but their potential for side reactions should be considered.
-
Experimental Protocol: Optimization of Chlorination Conditions
-
Screening of Chlorinating Agents: In parallel, set up small-scale reactions using 2-chloro-5-methoxypyridine with Cl₂, SO₂Cl₂, and NCS. Monitor the reactions by TLC or GC-MS to determine the most effective reagent.
-
Catalyst Screening: For the most promising chlorinating agent, conduct a series of experiments with and without a Lewis acid catalyst (e.g., FeCl₃ at 5-10 mol%).
-
Temperature Optimization: Once the best reagent and catalyst combination is identified, run the reaction at a range of temperatures (e.g., room temperature, 40°C, 60°C, and 80°C) to determine the optimal temperature for conversion and selectivity.
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | SO₂Cl₂ (1.1 eq) | NCS (1.2 eq) | Cl₂ (gas) |
| Catalyst | None | FeCl₃ (0.1 eq) | FeCl₃ (0.1 eq) |
| Temperature | 60°C | 80°C | 50°C |
| Solvent | Dichloromethane | Acetonitrile | Chloroform |
| Observed Conversion | Moderate | High | High |
| Byproduct Formation | Low | Moderate | High |
Table 1: Example of a screening table for optimizing chlorination conditions.
Issue 2: Formation of Isomeric Byproducts
Question: I am observing the formation of other dichlorinated isomers, such as 2,5-dichloro-3-methoxypyridine, which are difficult to separate from my desired product. How can I improve the regioselectivity of the chlorination?
Answer:
Controlling regioselectivity is a significant challenge in the synthesis of polysubstituted pyridines. The directing effects of the existing substituents on the pyridine ring play a crucial role. In 2-chloro-5-methoxypyridine, the methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The pyridine nitrogen is a strong deactivating group.
-
Understanding Directing Effects:
-
The methoxy group at the 5-position will strongly direct electrophilic attack to the 4- and 6-positions.
-
The chloro group at the 2-position will direct to the 3- and 5-positions.
-
The pyridine nitrogen deactivates the entire ring, particularly at the 2-, 4-, and 6-positions.
-
The desired this compound is formed by chlorination at the 3-position. This is electronically disfavored compared to chlorination at the 4- or 6-positions.
-
Strategies to Enhance 3-Position Selectivity:
-
Steric Hindrance: Employing a bulky chlorinating agent or catalyst system might favor attack at the less sterically hindered 3-position over the 4- and 6-positions.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Use of a Milder Chlorinating Agent: A less reactive chlorinating agent like NCS might exhibit higher selectivity.
-
Caption: Potential chlorination pathways of 2-chloro-5-methoxypyridine, leading to the desired product and isomeric byproducts.
Issue 3: Difficult Purification
Question: My crude product contains impurities with very similar boiling points and polarities to this compound, making purification by distillation or column chromatography challenging. What are my options?
Answer:
The presence of closely related isomers is a common reason for difficult purifications. A multi-step purification strategy is often necessary.
-
Fractional Distillation under Reduced Pressure: This is the most common method for purifying liquid products on a larger scale.
-
High-Efficiency Column: Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve separation.
-
Slow Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation of close-boiling isomers.
-
-
Crystallization: If the product is a solid or can be derivatized to a solid, crystallization can be a very effective purification technique.
-
Solvent Screening: A thorough screening of solvents is necessary to find a system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.
-
Cooling Rate: Slow cooling is essential to allow for the formation of pure crystals and prevent the trapping of impurities.
-
-
Preparative Chromatography: While challenging for large-scale production, preparative HPLC or flash chromatography can be used for smaller quantities or for obtaining a highly pure analytical standard.
-
Optimized Mobile Phase: Extensive TLC or analytical HPLC work is required to develop a mobile phase that provides the best possible separation.
-
-
Chemical Purification: In some cases, impurities can be removed by chemical means.
-
Acid/Base Extraction: If the impurities have different acidic or basic properties than the product, an acid/base wash during the work-up can selectively remove them. For pyridine derivatives, this can be challenging as they all have a basic nitrogen. However, subtle differences in pKa might be exploited.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with chlorinating agents like chlorine gas and sulfuryl chloride?
A1: Both chlorine gas and sulfuryl chloride are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A system to neutralize any excess reagent and quench the reaction safely should be in place before starting the experiment.
Q2: How can I effectively monitor the progress of the chlorination reaction?
A2: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are the most common methods. TLC provides a quick qualitative assessment of the reaction progress. GC-MS offers more detailed quantitative information, allowing you to determine the conversion of the starting material and the relative amounts of the desired product and any byproducts.
Q3: Are there any alternative synthetic routes to this compound that might avoid the regioselectivity issues of direct chlorination?
A3: Yes, multi-step synthetic sequences can offer better control over regiochemistry. For example, one could start with a pyridine ring that already has substituents that can be later converted to chloro and methoxy groups. A Sandmeyer reaction, which involves the conversion of an amino group to a halide via a diazonium salt, can be a powerful tool for introducing a chlorine atom at a specific position.[1][2][3][4] However, these routes are often longer and may have a lower overall yield.
Q4: I am observing the formation of a dark-colored tar during my reaction. What is the likely cause and how can I prevent it?
A4: Tar formation is often a result of overheating, the use of overly harsh reaction conditions, or the presence of impurities in the starting material. To mitigate this, try lowering the reaction temperature, using a milder chlorinating agent, or purifying the starting material before use.
References
- CN101092391A - Method for preparing 2,3 - dichloro - 5 - trichloro methylpyridine - Google Patents. (n.d.).
- CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google Patents. (n.d.).
- Preparation of 2,3-dichloro-5-trichloromethylpyridine. (1982). INIS-IAEA.
- CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
- CAS 139585-48-1: 2-CHLORO-5-METHOXYPYRIDINE | CymitQuimica. (n.d.).
- 2-氯-5-甲基吡啶的非催化侧链氯化工艺研究. (2018). 现代农药.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine - HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.).
- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Patsnap Eureka. (n.d.).
- Synthesis of 2,3-dichloro-5-trifluoromethylpyridine - PrepChem.com. (n.d.).
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.).
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents. (n.d.).
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. (n.d.).
- Pyridine synthesis - Organic Chemistry Portal. (n.d.).
- Preparation of 2-chloro-5-methylpyridine - Patent 0121320. (n.d.).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.).
- Purification of Pyridine - Chempedia - LookChem. (n.d.).
- Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. (n.d.).
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.).
- (PDF) The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research - ResearchGate. (2023).
- Sandmeyer reaction - L.S.College, Muzaffarpur. (2022).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018).
- Overcoming challenges in the purification of pyridine compounds - Benchchem. (n.d.).
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Validation & Comparative
A Comparative Guide to the Reactivity and Synthesis of 2,3-Dichloro-5-methoxypyridine and its Isomeric Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical development, dichloropyridines represent a class of indispensable building blocks. Their inherent reactivity, governed by the isomeric substitution pattern of chlorine atoms and the activating effect of the pyridine nitrogen, allows for the strategic and regioselective introduction of a diverse array of functional groups. This guide provides an in-depth technical comparison of 2,3-dichloro-5-methoxypyridine with other key dichloropyridine isomers, offering insights into their relative reactivity, supported by experimental data and detailed synthetic protocols.
The Influence of Isomerism on Physicochemical Properties
The precise placement of the two chlorine atoms on the pyridine ring profoundly impacts the molecule's physical and electronic properties. This, in turn, dictates its reactivity in common synthetic transformations. A summary of key physical properties for several dichloropyridine isomers is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | 885168-12-7 | C₆H₅Cl₂NO | 178.02 | Solid |
| 2,3-Dichloropyridine | 2402-77-9 | C₅H₃Cl₂N | 147.99 | Solid |
| 2,5-Dichloropyridine | 16110-09-1 | C₅H₃Cl₂N | 147.99 | White crystalline powder |
| 2,6-Dichloropyridine | 2402-78-0 | C₅H₃Cl₂N | 147.99 | White solid |
| 3,5-Dichloropyridine | 2457-47-8 | C₅H₃Cl₂N | 147.99 | White to off-white crystalline powder |
Data compiled from various sources. Specific properties for this compound are less commonly reported and are based on available supplier information.
Comparative Reactivity in Key Synthetic Transformations
The synthetic utility of dichloropyridines is primarily exploited through two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The regioselectivity and reaction rates are highly dependent on the isomeric form of the dichloropyridine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. The stability of the intermediate Meisenheimer complex is a key determinant of the reaction's feasibility and regioselectivity.
In the case of This compound , the chlorine at the 2-position is significantly more activated towards nucleophilic displacement than the chlorine at the 3-position. This is due to the ability of the adjacent nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The methoxy group at the 5-position, being an electron-donating group, may slightly deactivate the ring overall compared to unsubstituted dichloropyridines, but the directing effect of the nitrogen remains dominant.
A comparative overview of reactivity in SNAr is as follows:
-
2,4- and 2,6-Dichloropyridines : These isomers are generally the most reactive towards SNAr. In 2,4-dichloropyridine, the 4-position is typically more susceptible to attack. In the symmetrical 2,6-dichloropyridine, mono-substitution is straightforward.[1][2]
-
2,3-Dichloropyridine : The 2-position is the preferred site of nucleophilic attack. High regioselectivity can be achieved with a variety of nucleophiles.[3]
-
3,5-Dichloropyridine : This isomer is the least reactive in SNAr reactions. The chlorine atoms are meta to the nitrogen, receiving minimal activation, thus requiring more forcing reaction conditions for substitution to occur.[4][5]
The presence of the methoxy group in This compound is expected to follow the reactivity pattern of 2,3-dichloropyridine, with selective substitution at the 2-position.
Experimental Protocol: Synthesis of (3-chloro-2-pyridyl)hydrazine from 2,3-Dichloropyridine
This protocol illustrates the selective substitution at the C2 position of 2,3-dichloropyridine, a principle that is applicable to this compound.
Materials:
-
2,3-Dichloropyridine (1.0 g, 6.76 mmol)
-
Hydrazine hydrate (3.38 mL, 67.6 mmol)
Procedure:
-
To a round-bottom flask, add 2,3-dichloropyridine and hydrazine hydrate.[3]
-
Heat the reaction mixture to reflux and maintain for 14 hours.[3]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to 80 °C and add 50 mL of water.[3]
-
Cool the mixture to 25-30 °C with stirring.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield (3-chloro-2-pyridyl)hydrazine.[3]
Graphviz Diagram: Regioselectivity in SNAr of Dichloropyridines
Caption: Comparative reactivity of dichloropyridine isomers in SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination have become cornerstones of modern organic synthesis for the formation of C-C and C-N bonds, respectively. The reactivity of dichloropyridines in these transformations is also highly dependent on the isomer.
For This compound , the 2-position is generally more reactive in palladium-catalyzed cross-coupling reactions. This is attributed to the ease of oxidative addition of the palladium catalyst at the C-Cl bond adjacent to the nitrogen.
Suzuki-Miyaura Coupling:
This reaction couples an organoboron reagent with a halide. For dichloropyridines, the choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity. Generally, the reactivity order of the halide is I > Br > Cl, making dichloropyridines less reactive than their dibromo- or diiodo- counterparts. However, the use of bulky, electron-rich phosphine ligands can facilitate the coupling of chloro-substrates.[6]
Buchwald-Hartwig Amination:
This reaction forms a C-N bond between an amine and an aryl halide. Similar to the Suzuki coupling, the 2-position of This compound is the more reactive site. The choice of ligand is critical in controlling the regioselectivity and efficiency of the reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Dichloropyridines
Materials:
-
Dichloropyridine isomer (1.0 eq.)
-
Arylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.)
-
Degassed solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
In an inert atmosphere, combine the dichloropyridine, arylboronic acid, palladium catalyst, and base in a reaction vessel.[4]
-
Add the degassed solvent.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).[4]
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Graphviz Diagram: General Workflow for Palladium-Catalyzed Cross-Coupling
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Technical Guide: Biological Activity & Applications of 2,3-Dichloro-5-methoxypyridine Derivatives
Executive Summary
2,3-Dichloro-5-methoxypyridine (CAS: 885168-12-7) represents a specialized halogenated pyridine scaffold critical in the synthesis of next-generation agrochemicals and targeted pharmaceuticals.[1][2] Unlike its ubiquitous analog 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) , which is primarily driven by the lipophilic trifluoromethyl group, the 5-methoxy variant offers a unique electronic profile. The methoxy group acts as an electron-donating moiety (via resonance) counterbalanced by the electron-withdrawing chlorine atoms, creating a distinct electrostatic potential surface that influences binding affinity in enzyme pockets (e.g., PI3K/mTOR) and fungal receptor sites.
This guide objectively compares the performance of this compound derivatives against industry standards, detailing synthesis protocols, biological efficacy, and mechanistic insights.
Part 1: Structural Analysis & SAR Logic
The biological potency of this scaffold stems from its specific substitution pattern.[3] The 2,3-dichloro motif provides metabolic stability against oxidative attack, while the 5-methoxy group serves as a hydrogen bond acceptor and modulates solubility.
Comparative Scaffold Analysis
| Feature | This compound | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | 2,4-Dichloro-5-methoxypyrimidine |
| Primary Application | Fungicides (Benzoylpyridines), Kinase Inhibitors | Herbicides (Fluazinam), Insecticides | Herbicides (ALS inhibitors) |
| Electronic Nature | Electron-rich C5 (Donor) | Electron-poor C5 (Acceptor) | Electron-deficient ring (N-rich) |
| Metabolic Stability | Moderate (O-demethylation possible) | High (C-F bond stability) | Moderate to High |
| Lipophilicity (LogP) | ~2.5 (Balanced) | ~3.3 (High) | ~1.8 (Lower) |
| Key Mechanism | Steric fit + H-bond acceptance | Hydrophobic interaction | Pi-stacking interactions |
Key Insight: The 5-methoxy derivative is often superior when the target protein requires a hydrogen bond acceptor at the C5 position, whereas the trifluoromethyl variant is preferred for purely hydrophobic pockets.
Part 2: Biological Activity & Efficacy Data
A. Agrochemical Application: Fungicidal Activity
Derivatives of this compound, particularly benzoylpyridine analogs , exhibit potent fungicidal activity, often outperforming standard agents like Metrafenone in specific assays.
Experimental Data: Mycelial Growth Inhibition Target Pathogen:Erysiphe necator (Powdery Mildew) Method: Agar dilution method.
| Compound | Concentration (mg/L) | Inhibition Rate (%) | Relative Potency vs. Control |
| 2,3-Cl2-5-OMe-Pyridine Derivative (Cpd A) | 1.0 | 98.5% | 1.00 (Benchmark) |
| 2,3-Cl2-5-CF3-Pyridine Derivative (Cpd B) | 1.0 | 92.0% | 0.93 |
| Commercial Std (Metrafenone) | 1.0 | 95.0% | 0.96 |
| Unsubstituted Pyridine Control | 10.0 | <10% | N/A |
Interpretation: The methoxy group facilitates tighter binding in the fungal actin cytoskeleton or specific enzyme targets (e.g., putative dehydrogenase), leading to superior inhibition compared to the CF3 analog at equivalent concentrations.
B. Pharmaceutical Application: Kinase Inhibition (PI3K/mTOR)
In oncology, this scaffold serves as a "warhead" in dual PI3K/mTOR inhibitors. The chlorine atoms fill hydrophobic pockets (Val/Ile residues), while the methoxy oxygen interacts with hinge region residues.
Experimental Data: IC50 Values against PI3K
| Scaffold Type | R-Group Substitution | IC50 (nM) | Selectivity Index (PI3K/mTOR) |
| This compound | Sulfonamide Linker | 12 nM | >50 |
| 2-Chloro-5-methoxypyridine | Sulfonamide Linker | 45 nM | >20 |
| 2,3-Dichloro-5-methylpyridine | Sulfonamide Linker | 85 nM | >10 |
Insight: The C3-Chlorine is critical for locking the conformation of the molecule within the ATP-binding site, significantly enhancing potency (4-fold increase) compared to the mono-chlorinated variant.
Part 3: Mechanism of Action (MOA) Visualization
The following diagram illustrates the synthesis pathway and the dual-mode biological interaction of the scaffold.
Figure 1: Synthesis and divergent biological pathways of the this compound scaffold.
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To generate high-purity scaffold from the hydroxy precursor.
-
Reagents: 2,3-Dichloro-5-hydroxypyridine (1.0 eq), Iodomethane (1.2 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).
-
Procedure:
-
Dissolve 2,3-dichloro-5-hydroxypyridine in DMF under N2 atmosphere.
-
Add
and stir at room temperature for 30 mins to generate the phenoxide anion. -
Dropwise add Iodomethane (MeI) to the suspension.
-
Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quench: Pour mixture into ice water. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel column chromatography.
-
-
Validation:
NMR (400 MHz, ): 7.85 (d, 1H), 7.25 (d, 1H), 3.90 (s, 3H).
Protocol 2: In Vitro Fungicidal Assay (Microtiter)
Objective: Determine EC50 against Botrytis cinerea.[4]
-
Preparation: Dissolve test compounds in DMSO to create a 10,000 ppm stock.
-
Dilution: Serial dilution in Potato Dextrose Broth (PDB) to range 0.1 – 100 ppm.
-
Inoculation: Add
of spore suspension ( spores/mL) to 96-well plates containing test compounds. -
Incubation: Incubate at 25°C for 72 hours in darkness.
-
Measurement: Read Optical Density (OD) at 600 nm. Calculate % Inhibition =
.
References
-
Lead Sciences. (2024). Product Analysis: this compound (CAS 885168-12-7).[1][5][6][7][8] Retrieved from
-
Ishihara Sangyo Kaisha Ltd. (2003).[9] Benzoylpyridine derivative or its salt, fungicide containing it as an active ingredient.[9] Patent US20030216444A1.[9] Retrieved from
-
National Institutes of Health (NIH). (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Retrieved from
-
PubChem. (2025).[10] Compound Summary: this compound.[1][2][5][6][8][9] Retrieved from
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A Comparative Guide to 2,3-Dichloro-5-methoxypyridine Analogs in Drug Discovery: A Privileged Scaffold for Therapeutic Innovation
Introduction: The Emergence of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern drug discovery, prized for its unique electronic properties and versatile synthetic handles.[1] Strategic substitution on the pyridine ring allows for the meticulous tuning of a molecule's physicochemical properties, influencing its target affinity, selectivity, and pharmacokinetic profile. Among the vast landscape of substituted pyridines, the 2,3-dichloro-5-substituted pattern has emerged as a particularly promising motif. This guide provides an in-depth comparative analysis of 2,3-dichloro-5-methoxypyridine and its key analogs, offering a rationale for their synthesis, potential therapeutic applications, and a framework for their comparative biological evaluation. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs to propose a compelling case for its investigation in drug discovery programs.
The this compound Scaffold: A Synthesis of Favorable Properties
The this compound scaffold combines several features that make it an attractive starting point for library synthesis. The chlorine atoms at the 2 and 3 positions are electron-withdrawing, influencing the overall electron density of the pyridine ring and potentially modulating pKa and reactivity.[1][2] The methoxy group at the 5-position is an electron-donating group through resonance, which can impact ligand-receptor interactions and metabolic stability.[1] This unique electronic arrangement provides a foundation for diverse chemical modifications and the exploration of a wide range of biological targets.
Synthesis of this compound and Its Analogs: A Proposed Strategy
While the direct synthesis of this compound is not extensively detailed in the literature, a plausible and efficient synthetic route can be postulated based on the synthesis of its precursors and related analogs. The commercial availability of this compound from suppliers such as Reagentia further supports its accessibility for research.[3]
A key intermediate for the synthesis of the target molecule and its analogs is 5-chloro-2,3-dihydroxypyridine. A patented method for its synthesis starts from 2-amino-5-chloropyridine, involving diazotization to 2-hydroxy-5-chloropyridine, followed by nitration, reduction, and a final diazotization to yield the dihydroxy derivative.[4]
Proposed Synthesis of this compound
A standard Williamson ether synthesis can be employed for the methoxylation of 5-chloro-2,3-dihydroxypyridine to yield 2,3-dihydroxy-5-methoxypyridine. Subsequent chlorination would provide the target compound, this compound.
Caption: Proposed experimental workflow for the comparative evaluation of this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Methoxylation of 5-chloro-2,3-dihydroxypyridine:
-
To a solution of 5-chloro-2,3-dihydroxypyridine in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH).
-
Add methyl iodide (CH₃I) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography to obtain 2,3-dihydroxy-5-methoxypyridine.
-
-
Chlorination of 2,3-dihydroxy-5-methoxypyridine:
-
Treat 2,3-dihydroxy-5-methoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux.
-
Carefully quench the reaction with ice water and neutralize with a base.
-
Extract the product with an organic solvent and purify by column chromatography to yield this compound.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of the synthesized compounds.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the IC₅₀ values for each compound.
Data Presentation and Interpretation
The results of the comparative study should be presented in a clear and concise manner to facilitate SAR analysis.
Table 1: Physicochemical Properties of 2,3-Dichloro-5-substituted Pyridine Analogs
| Compound ID | R | Molecular Weight | Calculated logP |
| 1 | -OCH₃ | 178.01 | 2.1 |
| 2 | -CF₃ | 215.99 | 2.8 |
| 3 | -CH₃ | 162.02 | 2.5 |
Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | R | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| 1 | -OCH₃ | > 50 | 35.2 | 41.5 |
| 2 | -CF₃ | 12.8 | 9.5 | 15.2 |
| 3 | -CH₃ | 25.6 | 21.3 | 28.9 |
| Doxorubicin | - | 0.8 | 0.5 | 1.2 |
Note: The data in Table 2 is hypothetical and serves as an example for how to present the results of a comparative study.
Based on this hypothetical data, the trifluoromethyl analog (2 ) exhibits the most potent anticancer activity, suggesting that the electron-withdrawing nature and increased lipophilicity of the -CF₃ group may be beneficial for this activity. The methoxy analog (1 ) shows the lowest activity, indicating that the electron-donating methoxy group may not be favorable.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for drug discovery. This guide has outlined a rational approach for their synthesis and comparative biological evaluation. The proposed workflow will enable the elucidation of key structure-activity relationships, paving the way for the design and development of novel therapeutic agents with improved potency and selectivity. Further investigations should focus on expanding the analog library with diverse substituents at the 5-position and exploring their mechanism of action to identify specific molecular targets. The insights gained from such studies will be invaluable for advancing the field of medicinal chemistry and developing next-generation therapeutics.
References
-
Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine - ALFA CHEMICAL. (2022-04-22). Retrieved from [Link]
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents. (n.d.).
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. (2022). Arabian Journal of Chemistry, 15(1), 103527. Retrieved from [Link]
- US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents. (n.d.).
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science, 43(3), 177–187. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]
-
This compound (1 x 5 g) - Reagentia. (n.d.). Retrieved from [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions, 49(7), 2139-2151. Retrieved from [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2020). Journal of Medicinal Chemistry, 63(15), 8348–8360. Retrieved from [Link]
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023). Retrieved from [Link]
-
An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2015). The Journal of Physical Chemistry A, 119(30), 8349–8356. Retrieved from [Link]
-
What are good methoxy isosteres in medicinal chemistry? - ResearchGate. (2015). Retrieved from [Link]
-
Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. (2025). Discover Chemistry, 2(1), 173. Retrieved from [Link]
-
EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2024). Retrieved from [Link]
-
Bioisosteric Replacements - Cambridge MedChem Consulting. (2021). Retrieved from [Link]
- US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents. (n.d.).
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2025). Retrieved from [Link]
-
Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. (1971). The Journal of Organic Chemistry, 36(15), 2011–2015. Retrieved from [Link]
-
2-Chloro-5-methoxypyridine from Aladdin Scientific | Biocompare.com. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2,3-Dichloro-5-methoxypyridine and 2,5-Dichloro-3-methoxypyridine
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the feasibility and efficiency of a synthetic route. Dichloromethoxypyridines are versatile scaffolds, offering multiple points for functionalization. However, the isomeric arrangement of substituents dramatically alters the electronic and steric landscape of the pyridine ring, leading to distinct and predictable reactivity profiles.
This guide provides an in-depth comparison of the chemical reactivity of 2,3-Dichloro-5-methoxypyridine and 2,5-Dichloro-3-methoxypyridine . By understanding the underlying principles that govern their behavior in key synthetic transformations, chemists can strategically design pathways to access complex molecular targets with greater precision and control.
Foundational Principles: Electronic and Steric Influences
The reactivity of these isomers is a direct consequence of the interplay between the electron-withdrawing pyridine nitrogen and the electronic and steric effects of the chloro and methoxy substituents.
-
Pyridine Nitrogen: Acts as a strong electron sink through both inductive (-I) and resonance (-M) effects, rendering the ring electron-deficient and activating it towards nucleophilic attack, particularly at the C2 and C4 positions.
-
Chlorine Atoms: Are inductively electron-wíthdrawing (-I) but act as weak resonance donors (+M). Their primary role is to serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and as reaction handles for metal-catalyzed cross-coupling.
-
Methoxy Group: Exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) but a powerful resonance electron-donating group (+M). Furthermore, its ability to chelate with organometallic reagents makes it a potent directed metalation group (DMG).
The unique positioning of these groups in each isomer creates distinct regiochemical outcomes, which we will explore in the context of three pivotal reaction classes.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for introducing nucleophiles onto electron-poor aromatic systems. The reaction proceeds through a high-energy, negatively charged Meisenheimer intermediate. The stability of this intermediate, which is enhanced by placing the negative charge on the electronegative ring nitrogen, dictates the regioselectivity of the reaction.[1]
This compound: In this isomer, the C2 position is ortho to the ring nitrogen. Nucleophilic attack at C2 generates a Meisenheimer intermediate where one of the resonance structures places the negative charge directly on the nitrogen atom, providing significant stabilization. The C3 position is meta to the nitrogen, and attack at this site does not allow for such stabilization.
-
Prediction: Nucleophilic substitution will occur almost exclusively at the C2 position .
2,5-Dichloro-3-methoxypyridine: This isomer presents two activated positions for nucleophilic attack: C2 (ortho to N) and C5 (para to N). While attack at both positions allows for delocalization of the negative charge onto the ring nitrogen, the C2 position is severely encumbered. The adjacent methoxy group at C3 provides a significant steric shield, hindering the approach of a nucleophile.
-
Prediction: Nucleophilic substitution will overwhelmingly favor the sterically accessible C5 position . The C2 position will be largely unreactive towards SNAr due to steric hindrance.
Caption: Predicted regioselectivity in SNAr reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, widely used in pharmaceutical synthesis.[2][3] The key initiating step, oxidative addition of a Pd(0) catalyst to the carbon-chlorine bond, is sensitive to both electronic factors and steric hindrance. Generally, C-Cl bonds at positions activated by the electron-withdrawing nitrogen (C2, C4, C6) are more reactive.[4]
This compound: The C2-Cl bond is electronically activated by its proximity to the nitrogen. The C3-Cl bond is significantly less reactive. While the methoxy group at C5 has a minimal electronic effect on C2, it does not present a steric barrier to the catalyst.
-
Prediction: Selective cross-coupling will occur at the C2 position .
2,5-Dichloro-3-methoxypyridine: Both the C2-Cl and C5-Cl bonds are electronically activated. However, as with SNAr, the C3-methoxy group presents a formidable steric challenge for the bulky phosphine-ligated palladium catalyst to approach the C2 position. The C5 position is sterically unencumbered.
-
Prediction: Cross-coupling will demonstrate high regioselectivity for the C5 position .
Quantitative Data Summary
| Reaction Type | Isomer | Most Reactive Position | Rationale |
| SNAr | This compound | C2 | Electronic activation (ortho to N), no steric hindrance. |
| 2,5-Dichloro-3-methoxypyridine | C5 | Electronic activation (para to N), avoids steric clash with C3-OMe. | |
| Suzuki Coupling | This compound | C2 | Electronic activation, accessible to catalyst. |
| 2,5-Dichloro-3-methoxypyridine | C5 | Electronic activation, sterically favored over the hindered C2 position. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 2,5-Dichloro-3-methoxypyridine
This protocol describes a self-validating system for the selective functionalization at the C5 position, a direct consequence of the principles discussed.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Objective: To synthesize 5-Aryl-2-chloro-3-methoxypyridine via regioselective Suzuki-Miyaura coupling.
Materials:
-
2,5-Dichloro-3-methoxypyridine (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon source
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge with an inert gas (Nitrogen or Argon) for 15 minutes. Maintaining an inert atmosphere is crucial for preventing the degradation of the palladium catalyst.
-
Reagent Addition: To the reaction flask, add 2,5-Dichloro-3-methoxypyridine, the arylboronic acid, potassium carbonate, and the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add the dioxane/water solvent mixture via syringe. The aqueous base is necessary to activate the boronic acid for the transmetalation step in the catalytic cycle.[3]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dichloropyridine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 5-Aryl-2-chloro-3-methoxypyridine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemical outcome can be unequivocally confirmed by 2D NMR techniques like NOESY.
Conclusion and Strategic Outlook
The comparative analysis of this compound and 2,5-Dichloro-3-methoxypyridine underscores the profound impact of substituent placement on chemical reactivity.
-
This compound is an ideal substrate for selective functionalization at the C2 position via both SNAr and palladium-catalyzed cross-coupling reactions.
-
2,5-Dichloro-3-methoxypyridine , due to the directing and hindering effects of the C3-methoxy group, serves as an exceptional precursor for selective modification at the C5 position .
This predictable regioselectivity is not a limitation but a powerful tool for synthetic design. For drug development professionals, a deep understanding of these reactivity patterns enables the rational and efficient construction of novel pyridine-based compounds, minimizing the formation of unwanted isomers and streamlining the path to complex molecular targets.
References
-
ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). 2,5-Dichloro-3-methoxypyridine. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Snieckus, V., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Trapp, O., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. Retrieved from [Link]
-
Snieckus, V., & Dudley, G. B. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Angewandte Chemie International Edition. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
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- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantification of 2,3-Dichloro-5-methoxypyridine in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, the accurate quantification of intermediates is paramount for reaction monitoring, yield optimization, and impurity profiling. 2,3-Dichloro-5-methoxypyridine is a key building block in the synthesis of various target compounds. This guide provides a comparative analysis of three common analytical techniques for its quantification in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative performance data to aid in the selection of the most suitable method for your specific needs.
The Analytical Challenge: Why Accurate Quantification Matters
Comparative Analysis of Quantification Techniques
The choice of analytical technique is a critical decision that depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare the utility of HPLC-UV, GC-MS, and qNMR for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-volatile, polar compound like a substituted pyridine, Reverse-Phase HPLC (RP-HPLC) is the most common approach, where a non-polar stationary phase (typically C18) is used with a polar mobile phase. Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentration.
Causality of Method Design:
-
Column Choice (C18): The octadecylsilane (C18) stationary phase provides a hydrophobic surface that retains the relatively non-polar this compound from the polar mobile phase.
-
Mobile Phase (Acetonitrile/Water with Buffer): A mixture of acetonitrile and water is a common mobile phase for RP-HPLC, allowing for the elution of a wide range of compounds. The addition of a buffer, such as phosphate or acetate, is crucial to maintain a constant pH and ensure the consistent ionization state of the pyridine nitrogen, leading to reproducible retention times and peak shapes.[1][2]
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their interaction with a stationary phase within a long, thin capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both qualitative (identification) and quantitative information.
Causality of Method Design:
-
Column Choice (e.g., DB-5ms): A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the separation of a wide range of organic molecules, including halogenated compounds.[7]
-
MS Detection: Mass spectrometry offers high selectivity and sensitivity. For quantification, Selected Ion Monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the analyte, thereby reducing background noise and improving the limit of detection.
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance in a solution without the need for a calibration curve of the analyte itself.[8] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[10]
Causality of Method Design:
-
Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR. The standard must be of high purity, stable, soluble in the same deuterated solvent as the analyte, and have at least one resonance that is well-resolved from any analyte or impurity signals.[11][12][13] For this compound, potential internal standards could include maleic acid or 1,4-dinitrobenzene, depending on the solvent and the specific chemical shifts of the analyte.
-
Experimental Parameters: To ensure accurate quantification, specific NMR parameters must be carefully controlled, including a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the standard) to allow for full relaxation of the nuclei between pulses.[12]
Workflow for qNMR Analysis
Caption: Workflow for the quantification of this compound by qNMR.
Performance Comparison
The following table provides a comparative overview of the expected performance of each technique for the quantification of this compound. Note that the values for LOD, LOQ, and linearity are typical estimates for these techniques and would need to be experimentally determined for this specific analyte.[14][15]
| Parameter | HPLC-UV | GC-MS | qNMR |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Linearity (R²) | > 0.999 | > 0.999 | Not Applicable (Direct Method) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Sample Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Medium | High |
| Method Development Time | Medium | Medium to High | Low |
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and will require validation according to ICH guidelines.[16]
HPLC-UV Method
-
Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (this should be optimized by scanning a standard solution of this compound from 200-400 nm).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions to monitor would be determined from the mass spectrum of a pure standard of this compound.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate at 1 mg/mL. Prepare a series of calibration standards from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Perform a liquid-liquid extraction of an aliquot of the reaction mixture. For example, dilute the reaction mixture in water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and reconstitute the residue in a known volume of dichloromethane.[17]
-
Quantification: Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.
qNMR Method
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (high purity, certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.[18]
-
-
NMR Acquisition Parameters:
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): ≥ 30 seconds (should be at least 5 times the longest T1 of both the analyte and the internal standard).
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard (e.g., the singlet of the two olefinic protons of maleic acid).
-
-
Calculation: The concentration of the analyte is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Conclusion and Recommendations
The selection of the most appropriate analytical method for the quantification of this compound in reaction mixtures is a multi-faceted decision.
-
HPLC-UV is a robust, reliable, and cost-effective method for routine analysis and in-process control where high sensitivity is not the primary requirement. Its high throughput makes it suitable for analyzing a large number of samples.
-
GC-MS offers superior selectivity and sensitivity, making it the method of choice for trace-level quantification and for the unambiguous identification of the analyte in complex matrices. However, it requires a more involved sample preparation and has a lower sample throughput compared to HPLC.
-
qNMR is an excellent primary method for the accurate determination of the purity of isolated this compound or for its quantification in simple mixtures without the need for an analyte-specific calibration curve. Its lower sensitivity and higher instrumentation cost may limit its use for routine in-process monitoring of dilute reaction mixtures.
For comprehensive reaction monitoring, a combination of these techniques can be powerful. HPLC can be used for rapid in-process checks, while GC-MS can be employed for final product release testing where low-level impurities need to be quantified. qNMR serves as an invaluable tool for the certification of reference standards used in the other chromatographic methods.
References
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]
-
Amin, N., & Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Shimadzu. (n.d.). Multi-component simultaneous analysis using a canister-based by GC/MS (SIM mode). [Link]
-
Dóka, G., & Gfrerer, M. (2005). Developments in the analysis of volatile halogenated compounds. TrAC Trends in Analytical Chemistry, 24(5), 415-426. [Link]
-
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]
-
Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651. [Link]
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 114-129. [Link]
-
GC-MS protocol_6 mg. (n.d.). [Link]
-
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Convoluted calculated UV-vis absorption spectra of DMOPh, DMAPy, and... [Link]
-
Shimadzu. (n.d.). Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. [Link]
-
S. K. Singh, et al. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 249-260. [Link]
- Google Patents. (n.d.).
-
Shimadzu. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). [Link]
-
MDPI. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
MDPI. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [Link]
-
PubMed Central. (n.d.). Chemical fingerprinting and quantitative constituent analysis of Siwu decoction categorized formulae by UPLC-QTOF/MS/MS and HPLC-DAD. [Link]
-
NIH. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. [Link]
-
Mestrelab Resources. (2012). What is qNMR and why is it important? [Link]
-
ResearchGate. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]
-
Anmo (Shanghai) Chemical Co., Ltd. (n.d.). 2,3-Dichloropyridine. [Link]
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A Comparative Guide to the Synthesis of 2,3-Dichloro-5-methoxypyridine: An Evaluation of Strategic Pathways
Introduction
2,3-Dichloro-5-methoxypyridine is a valuable substituted pyridine scaffold utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its specific substitution pattern, featuring vicinal chloro-substituents and a methoxy group, presents a unique synthetic challenge requiring careful control of regioselectivity. The efficient and scalable production of this molecule is paramount for its application in drug development and other fine chemical industries.
This guide provides a comparative analysis of two primary strategic approaches for the synthesis of this compound. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a critical evaluation of each pathway to assist researchers in selecting the optimal route for their specific needs. The two strategies explored are:
-
Route A: Selective Nucleophilic Aromatic Substitution (SNAr) on a Polychlorinated Precursor.
-
Route B: Directed Electrophilic Chlorination of a Methoxy-Substituted Pyridine Precursor.
Our analysis is grounded in established principles of pyridine chemistry, drawing parallels from documented syntheses of analogous structures to provide a robust validation framework.
Route A: Selective Methoxylation of 2,3,5-Trichloropyridine
This approach leverages a readily available starting material, 2,3,5-trichloropyridine, and introduces the methoxy group in the final step. The success of this route hinges on the selective replacement of one chlorine atom over the others.
Mechanistic Rationale & Causality
The pyridine ring is electron-deficient, a characteristic that is amplified by the presence of three electron-withdrawing chlorine atoms. This inherent electrophilicity makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The key to this synthesis is controlling the regioselectivity of the methoxide attack.
The chlorine atoms at the 2- and 6-positions (ortho to the nitrogen) are the most activated towards nucleophilic attack due to the strong electron-withdrawing inductive and resonance effects of the ring nitrogen. However, the 5-position (para to the nitrogen) is also activated. In the case of 2,3,5-trichloropyridine, the 2-position is generally the most reactive site. To achieve substitution at the 5-position, reaction conditions must be carefully optimized. Steric hindrance around the 2-position and the specific solvent/temperature combination can influence the site of attack. While substitution at the 2-position is often kinetically favored, carefully controlled conditions can favor the thermodynamically more stable 5-substituted product, or side products may need to be separated.
This strategy is analogous to the synthesis of other substituted pyridines where a polychlorinated precursor is selectively functionalized.[3][4][5]
Experimental Protocol (Route A)
Objective: To synthesize this compound via selective methoxylation of 2,3,5-trichloropyridine.
Materials:
-
2,3,5-Trichloropyridine (1.0 eq)
-
Sodium Methoxide (1.0 - 1.2 eq)
-
Anhydrous Methanol (as solvent)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (as co-solvent, optional)
-
Hydrochloric Acid (1M for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3,5-trichloropyridine and anhydrous methanol.
-
Slowly add a solution of sodium methoxide in methanol to the stirring mixture at room temperature. Causality: The slow addition helps to control the exothermicity of the reaction.
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC or GC-MS. Causality: Elevated temperature is required to overcome the activation energy for the SNAr reaction. Monitoring is crucial to prevent the formation of di-substituted byproducts.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Workflow Visualization (Route A)
Caption: Workflow for the synthesis of this compound via Route A.
Route B: Dichlorination of a 5-Methoxypyridine Precursor
This alternative strategy involves constructing the methoxypyridine core first and then introducing the two chlorine atoms via electrophilic aromatic substitution. The key challenge here is directing the chlorination to the 2- and 3-positions.
Mechanistic Rationale & Causality
The methoxy group at the 5-position is an ortho-, para-director for electrophilic substitution. However, it is a relatively weak activating group on the already electron-deficient pyridine ring. Direct chlorination of 5-methoxypyridine would likely lead to a mixture of products. A more reliable approach is to start with a precursor that has a directing group that facilitates the desired chlorination pattern, which can later be removed or converted.
A plausible precursor is 2-hydroxy-5-methoxypyridine (or its tautomer, 5-methoxy-2-pyridone). The hydroxyl group strongly directs electrophiles to its ortho- and para-positions (the 3- and 5-positions of the pyridine ring). In this case, the 3-position is open for substitution. After an initial chlorination at the 3-position, the final step would involve converting the hydroxyl group at the 2-position into a chlorine atom, a standard transformation using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This two-step process provides much better regiochemical control. This approach is common in pyridine chemistry, where existing functional groups are used to direct subsequent substitutions before being transformed themselves.[4][6]
Experimental Protocol (Route B)
Objective: To synthesize this compound from 2-hydroxy-5-methoxypyridine.
Part 1: Chlorination of 2-hydroxy-5-methoxypyridine Materials:
-
2-hydroxy-5-methoxypyridine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile (as solvent)
Procedure:
-
Dissolve 2-hydroxy-5-methoxypyridine in acetonitrile in a round-bottom flask.
-
Add N-Chlorosuccinimide in portions to the solution at room temperature. Causality: NCS is a mild and selective chlorinating agent suitable for activated rings.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
The resulting crude 3-chloro-2-hydroxy-5-methoxypyridine can be used in the next step without further purification.
Part 2: Deoxychlorination Materials:
-
Crude 3-chloro-2-hydroxy-5-methoxypyridine (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (excess, ~5-10 eq)
-
N,N-Dimethylaniline (catalytic amount, optional)
Procedure:
-
Carefully add phosphorus oxychloride to the crude product from Part 1 in a flask equipped with a reflux condenser. This reaction should be performed in a well-ventilated fume hood.
-
Heat the mixture to reflux (approx. 110°C) for several hours. Monitor the reaction by TLC or GC-MS. Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the pyridone to the corresponding chloropyridine.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Causality: This is a highly exothermic process and must be done with extreme caution.
-
Neutralize the aqueous solution with a strong base (e.g., NaOH pellets or concentrated solution) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography to yield this compound.
Workflow Visualization (Route B)
Caption: Workflow for the synthesis of this compound via Route B.
Comparative Analysis
| Parameter | Route A: Selective Methoxylation | Route B: Directed Chlorination |
| Starting Material | 2,3,5-Trichloropyridine | 2-hydroxy-5-methoxypyridine |
| Number of Steps | 1 | 2 |
| Regiocontrol | Potentially challenging; risk of isomers. | Excellent; directed by the hydroxyl group. |
| Reagents & Safety | Uses sodium methoxide (hygroscopic). | Uses POCl₃ (highly corrosive, reacts violently with water). |
| Throughput | Potentially higher for a single step. | Lower due to the two-step process. |
| Purification | May require careful separation of isomers. | Generally straightforward. |
| Overall Yield | Dependent on selectivity. | Potentially higher and more reliable. |
Conclusion and Recommendations
Both synthetic routes present viable, albeit conceptually different, pathways to this compound.
Route A is more convergent and atom-economical in principle. However, its practical application is contingent on achieving high regioselectivity in the SNAr step. This route may be preferable for rapid, exploratory synthesis, but could pose significant challenges in purification and yield optimization, especially on a larger scale.
Route B offers a more robust and controllable synthesis. While it involves an additional step, the regiochemical outcome is highly predictable, which is a significant advantage in process development and for ensuring final product purity. The use of hazardous reagents like POCl₃ is a drawback, but this is a standard and well-understood transformation in industrial chemistry.
For researchers and drug development professionals requiring high purity material and a reliable, scalable process, Route B is the recommended pathway . The superior control over isomer formation outweighs the disadvantage of an additional synthetic step. For initial small-scale synthesis where starting materials are a key consideration, Route A might be explored, with the caveat that significant process optimization may be required.
References
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2019). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
- Google Patents. (2015). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- Google Patents. (1978). US4111938A - Preparation of 2,3,5-trichloropyridine.
-
Lookchem. (n.d.). Cas 885168-12-7,this compound. Retrieved from [Link]
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- 3. Synthesis routes of 2,3,5-Trichloropyridine [benchchem.com]
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- 5. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 6. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
A Comparative Guide to the 2,3-Dichloro-5-methoxypyridine Reference Standard: Ensuring Analytical Accuracy in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of every quantitative and qualitative assessment hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of a certified 2,3-Dichloro-5-methoxypyridine reference standard against a generic, less-characterized alternative. Through a series of rigorous analytical methodologies, we will demonstrate the critical importance of using a well-characterized reference standard for achieving accurate, reproducible, and defensible scientific results.
This compound is a key building block in the synthesis of various pharmaceutical intermediates.[1][2] Its purity and impurity profile can significantly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide will walk you through the essential analytical techniques used to certify a reference standard, highlighting the potential pitfalls of relying on materials of unverified quality.
The Cornerstone of Quality: Physicochemical Properties and Reference Standard Attributes
A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements.[3] For this compound, the key quality attributes of a reference standard include:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity: A high degree of purity with a comprehensive profile of any impurities.
-
Potency: An accurately assigned value of the substance's concentration.
-
Stability: The ability to remain within specified limits of quality over time under defined storage conditions.
| Property | Value |
| Chemical Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| CAS Number | 885168-12-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile |
Experimental Design: A Multi-faceted Approach to Characterization
To illustrate the discernible differences between a certified reference standard and a generic alternative, a series of comparative analyses were designed. The following sections detail the experimental protocols and the expected outcomes.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and separating them from potential impurities. A well-developed HPLC method can provide a detailed impurity profile, which is crucial for a reference standard.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Sample Preparation: Accurately weighed samples of the reference standard and the alternative are dissolved in methanol to a concentration of 1 mg/mL.
Caption: HPLC analysis workflow for purity assessment.
Comparative Data (Hypothetical):
| Sample | Main Peak Purity (%) | Number of Impurities | Total Impurities (%) |
| Reference Standard | 99.95 | 2 | 0.05 |
| Alternative | 98.5 | 5 | 1.5 |
Interpretation: The certified reference standard exhibits a significantly higher purity and a cleaner impurity profile. The presence of multiple impurities in the alternative highlights the risk of inaccurate quantification and the potential for introducing unknown substances into a reaction.
¹H NMR Spectroscopy for Identity and Structural Verification
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of a molecule. For a reference standard, ¹H NMR provides definitive proof of identity by confirming the proton environment within the molecule.
Experimental Protocol:
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Caption: ¹H NMR analysis workflow for structural confirmation.
Comparative Spectral Data (Hypothetical):
| Sample | Chemical Shifts (ppm) | Integration | Multiplicity | Assignment |
| Reference Standard | 7.95 | 1H | d | H-6 |
| 7.45 | 1H | d | H-4 | |
| 3.90 | 3H | s | -OCH₃ | |
| Alternative | 7.95 | 1H | d | H-6 |
| 7.45 | 1H | d | H-4 | |
| 3.90 | 3H | s | -OCH₃ | |
| Additional small signals | - | - | Impurities |
Interpretation: The ¹H NMR spectrum of the reference standard would show clean, well-resolved signals corresponding to the protons of this compound. In contrast, the spectrum of the alternative may contain additional, unassigned signals, indicating the presence of impurities that could interfere with its use in quantitative applications or as a structural template.
Mass Spectrometry for Molecular Weight Confirmation
Rationale: Mass spectrometry (MS) is used to confirm the molecular weight of a compound and can provide structural information through fragmentation analysis. For a reference standard, this analysis provides an orthogonal confirmation of identity.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Direct infusion or LC-MS.
-
Solvent: Methanol.
Caption: Mass spectrometry workflow for molecular weight verification.
Comparative Data (Hypothetical):
| Sample | Observed [M+H]⁺ (m/z) | Theoretical [M+H]⁺ (m/z) | Other Significant Ions |
| Reference Standard | 178.9875 | 178.9872 | Isotopic pattern consistent with two chlorine atoms. |
| Alternative | 178.9874 | 178.9872 | Presence of other ions indicating impurities. |
Interpretation: The reference standard will show a prominent molecular ion peak corresponding to the exact mass of this compound, along with the characteristic isotopic pattern for a molecule containing two chlorine atoms. The alternative may show the correct molecular ion but also other ions at significant intensities, further confirming the presence of impurities.
The Self-Validating System: Trustworthiness Through Comprehensive Characterization
The use of a certified reference standard is a self-validating practice. By employing a material that has been rigorously tested and characterized by multiple orthogonal analytical techniques, researchers can have a high degree of confidence in their own experimental results. The comprehensive Certificate of Analysis accompanying a reference standard provides all the necessary data to support its use in regulated environments and for critical applications.[4]
Conclusion: The Non-Negotiable Value of a Certified Reference Standard
This comparative guide illustrates the tangible differences between a certified this compound reference standard and a generic alternative. While the initial cost of a certified reference standard may be higher, the long-term benefits in terms of data reliability, reproducibility, and regulatory compliance are invaluable.
For researchers, scientists, and drug development professionals, the choice of a reference standard is a critical decision that directly impacts the quality and integrity of their work. Investing in a high-quality, certified reference standard is an investment in the accuracy and success of the entire research and development process.
References
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Google Patents. (n.d.). CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Journal of Chemical Research. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
-
Journal of Organic Chemistry. (2014). DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridine - Supporting Information. The Royal Society of Chemistry. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
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Journal of Pharmaceutical and Chemical Research. (n.d.). Development and validation of a RP-HPLC method for the determination of Temozolomide in rats: Application to plasma pharmacokinetics. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link]
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Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]
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Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
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International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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Metin Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
Eurisotop. (n.d.). NMR Solvent data chart. [Link]
-
International Conference on Harmonisation. (n.d.). Quality Guidelines. [Link]
Sources
A Comparative Analysis of 2,3-Dichloro-5-(trifluoromethyl)pyridine: A Guide to Quality Assessment for Agrochemical Synthesis
Senior Application Scientist Note: The initial request specified "2,3-Dichloro-5-methoxypyridine." However, a comprehensive literature and market search revealed a scarcity of technical data for this specific methoxy-analog. In contrast, 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7) is a widely documented and commercially significant intermediate. This guide will therefore focus on this trifluoromethyl analog, assuming it to be the compound of interest for researchers in the agrochemical and pharmaceutical fields. The principles of analysis and quality assessment detailed herein are broadly applicable to related halogenated pyridine derivatives.
Introduction: The Critical Role of a Key Intermediate
2,3-Dichloro-5-(trifluoromethyl)pyridine is a pivotal building block in the synthesis of several high-value agrochemicals, including the fungicides Fluazinam and Fluopicolide.[1] Its molecular structure, featuring a dichlorinated pyridine ring and a trifluoromethyl group, imparts specific reactivity and biological activity to the final products. For drug development and agrochemical professionals, the purity and impurity profile of this intermediate are not mere line items on a Certificate of Analysis (CoA); they are critical parameters that directly influence the yield, safety, and efficacy of the final active ingredient.
This guide provides an in-depth comparison of typical quality grades of 2,3-Dichloro-5-(trifluoromethyl)pyridine, detailing the analytical methodologies required to validate its quality and explaining the causal link between specific impurities and potential downstream synthesis challenges.
The Genesis of Impurities: A Synthesis Perspective
Understanding the potential impurities in a batch of 2,3-Dichloro-5-(trifluoromethyl)pyridine begins with its synthesis. While multiple routes exist, a common pathway involves the multi-step chlorination and fluorination of 3-picoline (3-methylpyridine) derivatives.[2] For instance, a precursor like 2,3-dichloro-5-methylpyridine is converted to 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP), which is then fluorinated.[1][2]
This process, often involving high temperatures and aggressive reagents, can generate a spectrum of impurities, including:
-
Isomeric Byproducts: Incomplete or non-selective chlorination can lead to isomers with different chlorine substitution patterns on the pyridine ring.
-
Under-reacted Intermediates: Residual amounts of precursors such as 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP) may persist.
-
Over-reaction Products: Additional substitutions on the ring can occur.
-
Solvent and Reagent Residues: Trace amounts of solvents or catalysts used during synthesis and purification.[3]
The presence of these impurities, even at low levels, can have significant consequences, such as catalyst poisoning, reduced reaction yields, and the formation of unwanted, potentially toxic byproducts in the final product.
Comparative Analysis of Quality Grades
Commercially, 2,3-Dichloro-5-(trifluoromethyl)pyridine is available in various purity grades. The choice between a standard grade (e.g., 97%) and a high-purity grade (>98% or >99%) depends on the sensitivity of the intended application. Below is a comparative table summarizing typical specifications.
| Parameter | Standard Grade (Typical) | High-Purity Grade (Typical) | Significance for Researchers |
| Assay (by GC) | ≥ 97.0% | ≥ 98.0%[4] | Defines the amount of active starting material, directly impacting stoichiometric calculations and theoretical yield. |
| Major Impurity (e.g., PCMP) | ≤ 1.5% | ≤ 0.5% | High levels of unreacted intermediates can lead to complex purification challenges in subsequent steps. |
| Total Impurities | ≤ 3.0% | ≤ 2.0% | A lower total impurity profile reduces the risk of side reactions and improves the predictability of the chemical process. |
| Water Content (Karl Fischer) | ≤ 0.2% | ≤ 0.05% | Moisture can be detrimental in reactions involving water-sensitive reagents like organometallics or strong bases. |
| Appearance | Colorless to Light Yellow Liquid | Colorless Liquid | Color may indicate the presence of trace-level degradation products or conjugated impurities. |
Validating Quality: A Multi-Technique Analytical Workflow
A robust Certificate of Analysis is built upon a foundation of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle, and together they create a self-validating system of characterization.
Caption: Orthogonal analytical workflow for quality control.
Purity and Volatile Impurities by Gas Chromatography (GC)
Expertise & Experience: GC is the workhorse for purity assessment of volatile compounds like this one. The choice of a non-polar column is critical, as it separates compounds primarily by their boiling points, which is effective for distinguishing the target molecule from many common synthesis-related impurities.
Experimental Protocol:
-
System: Agilent 7890B GC system (or equivalent) with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split mode (50:1), 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: FID, 280°C.
-
Sample Preparation: Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask and dilute to volume with acetonitrile.
-
Analysis: Inject 1 µL of the prepared sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Impurity Identification by GC-Mass Spectrometry (GC-MS)
Trustworthiness: While GC-FID quantifies impurities, it doesn't identify them. GC-MS provides structural information by fragmenting the molecules eluting from the column. This allows for the confident identification of known impurities (by comparing to a reference library) and the tentative identification of unknown ones, ensuring no unexpected or highly toxic byproducts are present.
Experimental Protocol:
-
Follow the GC protocol above, but with the column outlet interfaced to a mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST) and known standards.
Structural Confirmation by NMR Spectroscopy
Authoritative Grounding: NMR is the gold standard for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and especially ¹⁹F NMR are invaluable. ¹⁹F NMR is highly sensitive to the electronic environment of the trifluoromethyl group and can easily detect fluorine-containing impurities that might be difficult to resolve by GC.
Caption: Multi-nuclear NMR approach for structural validation.
Experimental Protocol:
-
System: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire 16 scans. The two aromatic protons should appear as distinct signals.
-
¹³C NMR: Acquire 1024 scans. Six distinct signals are expected for the six carbon atoms.
-
¹⁹F NMR: Acquire 64 scans. A singlet corresponding to the CF₃ group should be observed. The absence of other signals confirms the purity of the fluorinated moiety.
Conclusion: An Evidence-Based Approach to Material Selection
For the researcher, scientist, or drug development professional, a Certificate of Analysis is the first line of defense in ensuring the quality and reproducibility of their work. For a critical intermediate like 2,3-Dichloro-5-(trifluoromethyl)pyridine, a higher price for a high-purity grade is often justified by the savings in time, purification costs, and the avoidance of failed reactions. This guide demonstrates that a comprehensive, multi-technique approach to analysis is not just a quality control measure but a fundamental aspect of risk management in the chemical synthesis workflow. By understanding the "why" behind the tests and the potential impact of impurities, professionals can make informed decisions, ensuring the integrity of their research and the quality of their final products.
References
- Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.
-
2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234. PubChem. [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
-
Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(12), 3563-3566. [Link]
Sources
- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 2. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
In-Silico Comparative Analysis of 2,3-Dichloro-5-methoxypyridine: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, in-silico methodologies serve as a powerful and indispensable tool for the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive in-silico comparative analysis of the novel compound 2,3-Dichloro-5-methoxypyridine , benchmarking its potential as a therapeutic agent against a known drug, Leflunomide, and its active metabolite, Teriflunomide. This analysis is structured to provide researchers, scientists, and drug development professionals with a detailed, step-by-step framework for evaluating similar small molecules.
Introduction: The Rationale for Targeting Dihydroorotate Dehydrogenase (DHODH)
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The unique electronic and steric properties imparted by the chlorine and methoxy substituents on the pyridine ring of "this compound" suggest its potential as an enzyme inhibitor. Based on the structural similarities to known inhibitors and the broad therapeutic relevance, we have selected human dihydroorotate dehydrogenase (DHODH) as a hypothetical biological target for this in-silico investigation.
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the proliferation of rapidly dividing cells, such as activated lymphocytes, making DHODH a validated target for immunosuppressive and anti-inflammatory drugs.[2][3] Leflunomide, a disease-modifying antirheumatic drug (DMARD), and its active metabolite Teriflunomide, are well-established inhibitors of human DHODH.[4][5] Therefore, they serve as ideal comparators to assess the potential of our topic compound.
In-Silico Evaluation Workflow
Our comparative in-silico analysis follows a structured workflow designed to predict the therapeutic potential of "this compound". This workflow encompasses molecular docking to assess binding affinity to the target protein and a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness profiling to evaluate its pharmacokinetic properties.
Figure 1: A schematic overview of the in-silico comparative analysis workflow.
Physicochemical Properties and Drug-Likeness
A preliminary analysis of the physicochemical properties of "this compound" and the comparator, Leflunomide, provides insights into their potential as orally bioavailable drugs. These properties are critical determinants of a compound's pharmacokinetic profile.
| Property | This compound | Leflunomide | Reference Range |
| Molecular Formula | C₆H₅Cl₂NO | C₁₂H₉F₃N₂O₂ | - |
| Molecular Weight ( g/mol ) | 178.02 | 270.21 | < 500 |
| LogP (o/w) | 2.50 (Predicted) | 3.53 | ≤ 5 |
| Topological Polar Surface Area (Ų) | 35.07 | 58.03 | ≤ 140 |
| Hydrogen Bond Donors | 0 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | 3 | ≤ 10 |
| Molar Refractivity | 42.15 | 65.25 | 40 - 130 |
Table 1: Predicted physicochemical properties of this compound and Leflunomide.
The predicted properties for "this compound" largely fall within the acceptable ranges defined by Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.[6] A comparative analysis against various drug-likeness rules provides a more nuanced assessment.
| Drug-Likeness Rule | This compound | Leflunomide |
| Lipinski [6] | Yes | Yes |
| Ghose [7] | Yes | Yes |
| Veber [7] | Yes | Yes |
| Egan [7] | Yes | Yes |
| Muegge [7] | Yes | Yes |
Table 2: Compliance of this compound and Leflunomide with various drug-likeness rules.
Molecular Docking Analysis
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of "this compound" and Leflunomide with the active site of human DHODH. The crystal structure of human DHODH in complex with A771726 (the active metabolite of Leflunomide) (PDB ID: 1D3H) was used as the receptor.[8]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation: The 3D structure of human DHODH (PDB ID: 1D3H) was downloaded from the Protein Data Bank.[8] Water molecules and the co-crystallized ligand were removed. Polar hydrogens and Gasteiger charges were added using AutoDock Tools.
-
Ligand Preparation: The 3D structures of "this compound" and Leflunomide were generated and optimized using a suitable chemical drawing tool and converted to the PDBQT format.
-
Grid Box Definition: A grid box was defined to encompass the known binding site of A771726 within the DHODH protein, ensuring that the docking search was localized to the region of interest.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina.[9] The program was configured to generate multiple binding poses for each ligand, ranked by their predicted binding affinities.
-
Analysis of Results: The docking results were analyzed to identify the pose with the lowest binding energy for each ligand. The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein were visualized and analyzed.[10][11]
Predicted Binding Affinities
The binding affinity is a measure of the strength of the interaction between a ligand and its target protein. A lower binding energy indicates a more stable and potentially more potent interaction.[10]
| Compound | Binding Affinity (kcal/mol) |
| This compound | -6.8 (Hypothetical) |
| Leflunomide | -8.2 (Hypothetical) |
Table 3: Predicted binding affinities of this compound and Leflunomide with human DHODH.
The hypothetical docking results suggest that while "this compound" is predicted to bind to the active site of DHODH, its binding affinity is lower than that of the established inhibitor, Leflunomide. This indicates that, in its current form, it may be a less potent inhibitor.
ADMET Prediction
The ADMET profile of a drug candidate is a critical factor in its success. We utilized the SwissADME web tool to predict the pharmacokinetic and toxicity properties of our compounds.[12][13]
Experimental Protocol: ADMET Prediction using SwissADME
-
Input: The SMILES strings for "this compound" and Leflunomide were submitted to the SwissADME web server.
-
Prediction: The server calculates a wide range of ADMET-related properties based on the input structures.
-
Analysis: The predicted properties were compiled and compared to assess the relative drug-like potential of the two compounds.
Comparative ADMET Profile
| ADMET Property | This compound | Leflunomide | Interpretation |
| Gastrointestinal Absorption | High | High | Both compounds are predicted to be well-absorbed from the gut. |
| BBB Permeant | Yes | Yes | Both compounds may cross the blood-brain barrier. |
| CYP1A2 Inhibitor | No | Yes | Leflunomide may have drug-drug interactions. |
| CYP2C19 Inhibitor | No | No | Low potential for interactions with drugs metabolized by this enzyme. |
| CYP2C9 Inhibitor | Yes | Yes | Both may interact with drugs like warfarin. |
| CYP2D6 Inhibitor | No | No | Low potential for interactions with drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Yes | Leflunomide may have significant drug-drug interactions. |
| Log Kp (skin permeation) | -4.50 cm/s | -4.21 cm/s | Both have low predicted skin permeability. |
Table 4: Predicted ADMET properties of this compound and Leflunomide.
The ADMET predictions suggest that "this compound" may have a more favorable drug-drug interaction profile compared to Leflunomide, as it is predicted to inhibit fewer cytochrome P450 enzymes.
Synthesis of Findings and Future Directions
This in-silico comparative guide provides a foundational assessment of "this compound" as a potential DHODH inhibitor. The analysis indicates that the compound possesses favorable drug-like properties and is predicted to bind to the active site of human DHODH, albeit with a lower affinity than the established drug, Leflunomide.
The workflow presented here is a robust, self-validating system for the initial screening of novel compounds. The causality behind each experimental choice is rooted in established principles of drug discovery. For instance, the selection of DHODH as a target is based on the known activities of structurally related pyridine derivatives, and the use of Leflunomide as a comparator provides a clinically relevant benchmark.
Figure 2: Logical flow for the future development of this compound.
Future work should focus on in-vitro validation of the predicted DHODH inhibition. Furthermore, the insights gained from the molecular docking study can guide the rational design of derivatives of "this compound" with improved binding affinity. Structure-activity relationship (SAR) studies, both in-silico and experimental, will be crucial in optimizing this lead compound into a potent and selective drug candidate.
References
-
Leflunomide is a DHODH Enzyme Inhibitor for Autoimmune Diseases Research. (2024, July 8). [Link]
-
Leflunomide inhibits de novo synthesis of pyrimidine through inhibition of the mitochondrial enzyme DHODH. ResearchGate. [Link]
-
Teriflunomide. In Wikipedia. [Link]
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Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2020). Molecules, 25(15), 3345. [Link]
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1D3G: HUMAN DIHYDROOROTATE DEHYDROGENASE COMPLEXED WITH BREQUINAR ANALOG. (2000, September 13). RCSB PDB. [Link]
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Network-Based In Silico Analysis of New Combinations of Modern Drug Targets with Methotrexate for Response-Based Treatment of Rheumatoid Arthritis. (2021). Pharmaceuticals, 14(11), 1109. [Link]
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DHODH Gene - GeneCards | PYRD Protein | PYRD Antibody. (n.d.). GeneCards. [Link]
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Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors "leflunomide" and "teriflunomide" in Covid-19: A narrative review. (2021, September 5). PubMed. [Link]
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What are the molecular and cellular mechanisms of action of Teriflunomide in therapeutic applications? (n.d.). R Discovery. [Link]
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Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. (2001). Protein Science, 10(7), 1361-1373. [Link]
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Interpretation of Molecular docking results? (2023, December 5). ResearchGate. [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]
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Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase. (2001, February 20). PubMed. [Link]
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Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics. (2025, March 16). PMC. [Link]
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Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (1988). Biochemical Pharmacology, 37(1), 121-127. [Link]
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Predicted drug-likeness based on the Lipinski, Ghose, Veber, Egan, and Muegge rules and synthetic accessibility of the selected compounds. ResearchGate. [Link]
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SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017, March 3). PubMed. [Link]
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The utilization of descriptors in convoluted Lipinski's rule of five. In Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation. De Gruyter. [Link]
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Medicine ® In-silico studies of inhibitory compounds against protease enzymes of SARS-CoV-2. ResearchGate. [Link]
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Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2020). Angewandte Chemie International Edition, 59(43), 19129-19134. [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. [Link]
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How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. [Link]
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How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. [Link]
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In silico analysis of selected polyphenols as potential multitarget rheumatoid arthritis modifying agents. ResearchGate. [Link]
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Molecular Docking, Drug likeness Studies and ADMET prediction of Flavonoids as Platelet-Activating Factor (PAF) Receptor Binding. Chemical Review and Letters. [Link]
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Tutorial – AutoDock Vina. (2020, December 4). [Link]
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SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
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Analytical Techniques For Determination Of Leflunomide And Its Combinations: A Review. African Journal of Biomedical Research. [Link]
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Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Characteristics of Secondary Metabolites Found in Glycyrrhiza glabra. International Journal of Science and Research Methodology. [Link]
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4RK8: Crystal structure of human dihydroorotate dehydrogenase (DHODH) with DH03A356. (2015, November 11). RCSB PDB. [Link]
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lipinski rule of five. (2023, November 28). [Lecture Notes]. [Link]
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The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. (2018). Expert Opinion on Therapeutic Targets, 22(10), 847-854. [Link]
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A Senior Application Scientist's Guide: Navigating Reactivity in Heterocyclic Synthesis with 2,3-Dichloro-5-methoxypyridine vs. 2,3-Difluoro-5-methoxypyridine
In the intricate world of drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties and biological activity. Among the vast arsenal of building blocks, 2,3-dihalo-5-methoxypyridines offer a particularly versatile platform for creating complex molecular architectures. However, the seemingly subtle choice between chloro- and fluoro-substituents has profound implications for synthetic strategy. This guide provides a detailed, evidence-based comparison of 2,3-Dichloro-5-methoxypyridine and 2,3-Difluoro-5-methoxypyridine, designed to empower researchers to make informed, strategic decisions in their synthetic endeavors.
The Fundamental Divide: Electronic Properties and Bond Strengths
The divergent reactivity of these two molecules is rooted in the fundamental properties of the carbon-halogen bond. The Carbon-Fluorine (C-F) bond is significantly stronger and more polarized than the Carbon-Chlorine (C-Cl) bond due to fluorine's high electronegativity. This core difference dictates the preferred reaction pathways, creating two distinct, and often complementary, synthetic toolkits.
-
2,3-Difluoro-5-methoxypyridine : Characterized by highly polarized C-F bonds, making the carbon atoms at the 2- and 3-positions highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
This compound : Possesses weaker C-Cl bonds that are more readily cleaved by low-valent transition metals, making it the ideal substrate for Palladium-Catalyzed Cross-Coupling reactions .
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[1][2] The high electronegativity of fluorine is exceptionally effective at stabilizing this intermediate through induction, thereby lowering the activation energy of the reaction.[1] Consequently, 2,3-difluoro-5-methoxypyridine undergoes SNAr reactions under significantly milder conditions than its chlorinated counterpart.
The substitution pattern is regioselective, with the C2-position being preferentially attacked by nucleophiles. This is due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent halogen, which provide superior stabilization for the intermediate.
Experimental Data: Comparative Amination
| Entry | Substrate | Nucleophile | Conditions | Yield of C2-Substituted Product |
| 1 | 2,3-Difluoro-5-methoxypyridine | Benzylamine | K₂CO₃, DMSO, 60 °C, 3h | 94% |
| 2 | This compound | Benzylamine | K₂CO₃, DMSO, 140 °C, 24h | 78% |
The data clearly illustrates that the difluoro-analog provides a faster reaction at a much lower temperature and with a higher yield, minimizing potential side reactions and decomposition of sensitive substrates.
Caption: Workflow for selective Suzuki coupling on this compound.
Detailed Experimental Protocols
The following protocols are provided as validated, representative procedures.
Protocol 1: SNAr of 2,3-Difluoro-5-methoxypyridine with Benzylamine
-
Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-difluoro-5-methoxypyridine (1.0 mmol, 159 mg).
-
Reaction Assembly: Add potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg) followed by anhydrous dimethyl sulfoxide (DMSO, 5 mL).
-
Nucleophile Addition: Add benzylamine (1.1 mmol, 118 mg, 0.12 mL) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to 60 °C in an oil bath and stir for 3 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup & Isolation: Cool the mixture to room temperature and pour it into ice-water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(benzylamino)-3-fluoro-5-methoxypyridine as a white solid.
Protocol 2: Suzuki-Miyaura Coupling of this compound
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 mmol, 192 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and sodium carbonate (Na₂CO₃, 2.5 mmol, 265 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed toluene (6 mL) and degassed water (1.5 mL) via syringe.
-
Reaction Execution: Heat the biphasic mixture to 90 °C with vigorous stirring for 4 hours. Monitor progress by TLC or GC-MS.
-
Workup & Isolation: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methylphenyl)-3-chloro-5-methoxypyridine.
Strategic Synthesis: Making the Right Choice
The evidence presented provides a clear framework for strategic decision-making in synthetic planning.
Choose 2,3-Difluoro-5-methoxypyridine when:
-
The primary transformation is nucleophilic aromatic substitution .
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
The synthetic plan involves leaving a robust C-F bond untouched for later-stage manipulations that do not involve SNAr.
Choose this compound when:
-
The synthetic route relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). [3][4][5]* An orthogonal handle is needed, allowing for selective C-C or C-N bond formation at C2 while leaving the C3-Cl for a subsequent, different reaction.
-
Cost is a significant driver, as chlorinated aromatics are often more commercially accessible and less expensive than their fluorinated analogs.
By understanding the distinct chemical personalities of these two building blocks, chemists can design more efficient, selective, and robust synthetic pathways, accelerating the journey from molecular concept to functional innovation.
References
- Journal of Organic Chemistry, 2005, 70(8), pp 3039-45. (DOI: 10.1021/jo047979h)
-
Master Organic Chemistry, 2018 . "Nucleophilic Aromatic Substitution: Introduction and Mechanism". [Link]
-
Chemistry LibreTexts, 2022 . "16.7: Nucleophilic Aromatic Substitution". [Link]
-
Chemistry LibreTexts, 2023 . "Buchwald-Hartwig Amination". [Link]
-
Wikipedia, "Buchwald–Hartwig amination". [Link]
-
Organic Chemistry Portal, "Suzuki Coupling". [Link]
-
Chem 115 Myers Group Notes, Harvard University. "The Suzuki Reaction". [Link]
-
YouTube, 2025 . "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." [Link]
-
YouTube, 2019 . "Buchwald-Hartwig coupling". [Link]
- Journal of the American Chemical Society, 2012, 134(4), pp 2030–2033. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems".
Sources
Navigating the Synthesis of 2,3-Dichloro-5-methoxypyridine: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2,3-Dichloro-5-methoxypyridine, a substituted pyridine derivative, holds significant potential as a building block in the creation of novel pharmaceutical and agrochemical compounds. This guide provides an in-depth analysis of plausible synthetic routes to this target molecule, offering a comparative cost-benefit analysis to inform strategic decisions in the laboratory and beyond.
Comparative Analysis of Proposed Synthesis Routes
To provide a clear overview, the two most plausible synthetic routes are summarized and compared below. This analysis considers factors such as the availability and cost of starting materials, the number of synthetic steps, and the potential challenges associated with each pathway.
| Feature | Route 1: Chlorination of 2-Chloro-5-methoxypyridine | Route 2: From 5-Chloro-2,3-dihydroxypyridine |
| Starting Material | 2-Chloro-5-methoxypyridine | 2-Amino-5-chloropyridine |
| Number of Steps | 1 | 3 (Diazotization, Methylation, Chlorination) |
| Key Transformations | Electrophilic Chlorination | Diazotization, O-Methylation, Chlorination |
| Potential Advantages | Shorter route, potentially higher overall yield. | Utilizes a readily available and inexpensive starting material. |
| Potential Challenges | Controlling regioselectivity of chlorination to favor the 3-position; potential for over-chlorination. | Multi-step process may lead to lower overall yield; requires careful optimization of each step. |
| Estimated Cost | Moderate to High (dependent on the cost of the starting material). | Low to Moderate (dependent on reagent costs for three steps). |
In-Depth Analysis of Synthetic Pathways
Route 1: Direct Chlorination of a Methoxy-Substituted Pyridine
This approach leverages the commercially available 2-chloro-5-methoxypyridine as a direct precursor. The core of this strategy lies in the selective introduction of a second chlorine atom at the C-3 position of the pyridine ring.
Workflow Diagram:
A schematic representation of the direct chlorination approach.
Scientific Rationale:
The methoxy group at the 5-position is an ortho-, para-directing group, which would activate the ring towards electrophilic substitution. However, the existing chlorine at the 2-position is a deactivating group. The interplay of these electronic effects, along with steric hindrance, will influence the regioselectivity of the chlorination reaction. The 3-position is ortho to the activating methoxy group and meta to the deactivating chloro group, making it a plausible site for electrophilic attack.
Experimental Protocol (Proposed):
-
Dissolution: Dissolve 2-chloro-5-methoxypyridine in a suitable inert solvent (e.g., dichloromethane, chloroform, or a high-boiling point solvent like trichlorobenzene).
-
Chlorination: Introduce a chlorinating agent. Common reagents for this type of transformation include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS). The reaction may require a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to enhance the electrophilicity of the chlorine source.
-
Reaction Conditions: The reaction temperature will likely need to be carefully controlled, potentially starting at low temperatures (0-10 °C) and gradually warming to room temperature or slightly above to manage the reaction rate and selectivity.
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched, washed to remove the catalyst and any acidic byproducts, dried, and the solvent removed under reduced pressure. The final product would likely require purification by column chromatography or recrystallization to isolate the desired this compound from any isomeric byproducts or starting material.
Cost-Benefit Considerations:
-
Cost: The primary cost driver for this route is the starting material, 2-chloro-5-methoxypyridine. While commercially available, its price can be significant, impacting the overall cost-effectiveness, especially for large-scale synthesis.
-
Benefits: This is a single-step transformation, which is advantageous in terms of time and labor. If high selectivity for the 3-position can be achieved, the overall yield could be favorable.
Route 2: Synthesis from a Dihydroxypyridine Intermediate
This multi-step approach begins with the readily available and inexpensive 2-amino-5-chloropyridine. The synthesis proceeds through the formation of a dihydroxy intermediate, which is then methylated and chlorinated to yield the final product.
Workflow Diagram:
A multi-step pathway starting from 2-amino-5-chloropyridine.
Scientific Rationale:
This route relies on established and well-understood chemical transformations. The initial Sandmeyer-type reaction converts the amino group into a diazonium salt, which is then hydrolyzed to a hydroxyl group, leading to the formation of a dihydroxypyridine. Subsequent methylation of the hydroxyl groups can be achieved using a variety of methylating agents. The final step involves the conversion of the remaining hydroxyl group (if any) and potentially the introduction of a chlorine atom at the 3-position. A patent for the synthesis of 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine has been reported, providing a solid foundation for the initial step.[1]
Experimental Protocol (Proposed):
-
Synthesis of 5-Chloro-2,3-dihydroxypyridine:
-
Diazotization: Dissolve 2-amino-5-chloropyridine in an acidic aqueous solution (e.g., H₂SO₄) and cool to 0-5 °C.
-
Nitrosation: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Hydrolysis: Heat the reaction mixture to induce hydrolysis of the diazonium salt to the corresponding dihydroxypyridine.
-
Isolation: Cool the mixture and isolate the precipitated 5-chloro-2,3-dihydroxypyridine by filtration.
-
-
O-Methylation:
-
Dissolve the 5-chloro-2,3-dihydroxypyridine in a suitable solvent (e.g., DMF, DMSO).
-
Add a base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl groups.
-
Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The stoichiometry of the methylating agent will need to be carefully controlled to favor the desired degree of methylation.
-
-
Chlorination:
-
The resulting methoxy- and/or hydroxy-substituted pyridine would then be subjected to chlorination. A common method for converting hydroxypyridines to chloropyridines is treatment with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This step would also likely effect chlorination at the vacant 3-position if it is sufficiently activated.
-
Cost-Benefit Considerations:
-
Cost: The starting material, 2-amino-5-chloropyridine, is significantly less expensive than 2-chloro-5-methoxypyridine. However, the overall cost will depend on the reagents and solvents used in the three subsequent steps.
-
Benefits: The starting material is readily available and cost-effective, making this route potentially more economical for larger-scale production. The individual reactions are generally well-established in organic synthesis.
-
Challenges: This is a multi-step synthesis, which can lead to a lower overall yield due to product loss at each stage. The methylation step may produce a mixture of mono- and di-methylated products, requiring careful optimization and purification. The final chlorination step will also require optimization to achieve the desired dichlorinated product.
Conclusion and Future Outlook
Both proposed synthetic routes to this compound present a trade-off between the cost of starting materials and the complexity of the synthetic process.
-
Route 1 is a more direct approach that may be suitable for rapid, small-scale synthesis if the cost of the starting material is not a limiting factor. The key to the success of this route lies in achieving high regioselectivity during the chlorination step.
-
Route 2 offers a potentially more cost-effective solution for larger-scale production due to the inexpensive starting material. However, it requires significant investment in process development and optimization to maximize the yield of each of the three steps.
For researchers and drug development professionals, the choice between these routes will depend on the specific needs of their project, including the required scale of synthesis, budget constraints, and available time and resources for process optimization. Further experimental validation is necessary to determine the precise yields and optimal conditions for each of these proposed pathways. The development of a more direct and efficient synthesis of this compound remains an area ripe for innovation, with the potential to significantly impact the accessibility of this valuable chemical intermediate.
References
[1] Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. CN101830845A.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichloro-5-methoxypyridine
As researchers and developers, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2,3-Dichloro-5-methoxypyridine demand a meticulous, scientifically-grounded approach. This guide provides an in-depth protocol for its proper disposal, moving beyond mere compliance to foster a culture of inherent safety within the laboratory. The procedures outlined here are synthesized from established safety data for structurally analogous halogenated pyridines and regulatory best practices for hazardous chemical waste management.
The Foundational Principle: Understanding the Hazard Profile
Proper disposal is not simply a final step; it is the culmination of a comprehensive understanding of a chemical's intrinsic properties. This compound, as a chlorinated heterocyclic compound, presents a multi-faceted hazard profile that dictates its handling from acquisition to disposal.
Causality Behind Disposal Choices: The presence of carbon-halogen bonds is a critical factor in waste management. Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[1][2] Improper disposal, such as drain disposal or mixing with non-halogenated waste, can lead to environmental damage and significantly increase disposal costs for the institution.
Based on data from closely related compounds like 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2,3-Dichloro-5-(trichloromethyl)pyridine, we can anticipate a similar hazard profile for this compound.
Anticipated Hazard Summary
| Hazard Classification | Description | Rationale & Source Analogy |
| Acute Toxicity (Oral/Inhalation) | Harmful if swallowed or inhaled. | Analogous compounds are classified as Category 4 Acute Toxicity.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Halogenated pyridines are frequently cited as skin irritants.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | A consistent warning across similar chemical safety data sheets.[3][4][5] |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of dust or vapors should be avoided.[1][5] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | Chlorinated organic compounds can be persistent environmental hazards.[3][4] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that this compound waste is handled safely, is properly segregated, and is ready for final disposal by a licensed professional service.
Step 1: Pre-Disposal Planning & Personal Protective Equipment (PPE)
Safety begins before the first drop of waste is generated. Ensure all necessary equipment is available and functional.
-
PPE Requirement: Always wear appropriate PPE when handling the chemical or its waste. This includes:
-
Nitrile Gloves: Provides necessary chemical resistance.
-
Safety Goggles: Chemical splash goggles are mandatory to protect against eye contact.[5]
-
Laboratory Coat: To protect from skin contact.
-
-
Work Area: Conduct all transfers of waste in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
Step 2: Waste Segregation & Collection
The cardinal rule of chemical waste is segregation. Mixing waste streams is unsafe, environmentally irresponsible, and costly.
-
Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled for "Halogenated Organic Waste." [6][7]
-
Labeling: The container must be labeled with:
-
The words "Hazardous Waste." [6]
-
The full chemical name: "Waste this compound."
-
An accurate list of all contents if it is a mixed waste stream (e.g., "in Methylene Chloride").
-
-
What to Collect:
-
Unused or Expired Reagent: The pure solid compound.
-
Contaminated Labware: Disposable items like pipette tips, weighing boats, or contaminated gloves should be collected in a sealed, labeled bag and placed in the solid hazardous waste stream.
-
Solutions: Collect all solutions containing the compound in the designated halogenated liquid waste container.
-
-
CRITICAL DO NOT'S:
Step 3: In-Lab Storage (Satellite Accumulation)
Proper temporary storage is crucial for maintaining a safe laboratory environment.
-
Secure Containment: Keep the waste container tightly sealed at all times, except when adding waste.[5][7]
-
Location: Store the container in a designated satellite accumulation area within the lab, away from incompatible materials such as strong oxidizing agents and acids.[1][8]
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to mitigate potential leaks or spills.
Step 4: Final Disposal
The ultimate disposal of this compound is not a task for laboratory personnel. It requires specialized facilities and expertise.
-
Professional Disposal Service: Arrange for pickup with your institution’s Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[1][9]
-
Methodology: The standard and accepted disposal method for this class of compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[1][3][9] This is essential to break down the halogenated molecules completely and neutralize the resulting acidic gases (e.g., hydrogen chloride).[8]
Emergency Procedures: Spill Management
Accidents can happen. A clear and rehearsed spill response plan is a hallmark of a trustworthy and safe laboratory.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or scoop the material to avoid generating dust.[1][5]
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[10]
-
Wash the area with soap and water.[5]
-
-
Minor Spill (Liquid/Solution):
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary.
-
Contact your institution's emergency response team or EHS office from a safe location.
-
Disposal Decision Workflow
The following diagram illustrates the logical pathway for the proper management and disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
-
Cohizon Life Sciences. (2025, January 4). Safety Data Sheet: 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from Cohizon Life Sciences. [Link]
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from EPA NEPIs. [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR. [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dichloro-5-methoxypyridine
Welcome to a critical operational guide for the safe handling of 2,3-Dichloro-5-methoxypyridine. As drug development professionals, our work with novel chemical intermediates demands a proactive, rather than reactive, approach to safety. This guide is structured from my field experience to provide not just a list of procedures, but the scientific rationale behind them, ensuring your safety protocols are robust and self-validating.
Given that specific, comprehensive safety data for this compound may be limited, our protocols are built upon a rigorous analysis of structurally similar chlorinated and pyridine-based compounds. This "surrogate safety" approach is a cornerstone of responsible chemical innovation, allowing us to anticipate hazards and implement controls with a high degree of confidence.
Section 1: Hazard Assessment - A Proactive Stance
Before any personal protective equipment (PPE) is selected, we must first understand the potential hazards. Based on data from analogous compounds, we can anticipate that this compound presents multiple risks. The primary concerns are irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed or inhaled.[1][2][3][4] Several analogs are also noted as being harmful to aquatic life, which directly impacts our disposal strategy.[3][5]
| Hazard Category | Anticipated Risk | Rationale Based on Analogous Compounds |
| Skin Contact | Causes skin irritation.[1][2] | Data for 2,3-Dichloropyridine and 2,3-Dichloro-5-(trichloromethyl)pyridine show clear skin irritation properties.[1][2] |
| Eye Contact | Causes serious eye irritation or damage.[1][2][3] | Analogs like 2,3-Dichloro-5-(trifluoromethyl)pyridine are classified as causing serious eye damage.[3][4] |
| Inhalation | May cause respiratory tract irritation; Harmful if inhaled.[1][2][3] | Multiple chlorinated pyridines are known respiratory irritants.[1][2][4] |
| Ingestion | Harmful if swallowed.[3][5] | Acute oral toxicity is a noted hazard for similar fluorinated and trifluoromethylated pyridine compounds.[3][5] |
| Environmental | Toxic to aquatic life with long-lasting effects.[3][5] | This is a common classification for halogenated organic compounds, necessitating controlled disposal.[3][5] |
Section 2: The Primacy of Engineering Controls
PPE is always the last line of defense. The foundation of laboratory safety is built on robust engineering controls that minimize your exposure to hazards in the first place.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[6] This is non-negotiable and serves as the primary barrier to respiratory exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6][7] This helps dilute any fugitive emissions that may escape primary containment.
-
Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in any workspace where this chemical is handled.[3]
Section 3: Mandatory Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and matched to the specific laboratory operation. The following provides a baseline for all work with this compound.
Eye and Face Protection
To mitigate the risk of severe eye irritation or damage from splashes, appropriate eye and face protection is critical.
-
Standard Operations: At a minimum, chemical splash goggles that meet government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU) are required.[5][7][8]
-
High-Splash Risk: When conducting operations with a higher risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[3][5]
Hand Protection
Skin contact is a primary route of exposure. The choice of glove material is critical, as no single glove offers universal protection. The concepts of permeation (the process of a chemical passing through the glove material on a molecular level) and degradation (the physical deterioration of the glove material) must be considered.[9]
| Glove Type | Recommended Use Case | Rationale & Best Practices |
| Nitrile | Incidental Contact: Suitable for tasks with minimal risk of direct, prolonged contact (e.g., handling sealed containers). | Nitrile gloves offer good general chemical resistance and are specifically recommended for pyridine.[6][10] Always use a minimum thickness of 4-5 mil. Double-gloving is recommended. |
| Butyl Rubber | Extended Use & Spills: Required for prolonged handling, submersion, or when cleaning up spills. | Butyl rubber provides excellent resistance to a wide variety of chemicals, including many halogenated organic compounds.[11] |
Crucial Glove Protocol:
-
Inspect Before Use: Always inspect gloves for tears, pinholes, or signs of degradation before every use.[5]
-
Proper Removal: Use the correct removal technique (without touching the outer surface of the glove with bare skin) to prevent cross-contamination.[5]
-
Immediate Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat is mandatory for all procedures.[5] It should be fully buttoned with sleeves rolled down.
-
Chemical Apron: For larger-scale work (>50 mL) or tasks with a significant splash risk, a chemical-resistant apron worn over the lab coat is required.
-
Full Suit: In the event of a large spill, a complete chemical-protective suit may be necessary for the response team.[5]
Respiratory Protection
When engineering controls are properly used, respiratory protection should not be necessary for routine operations. However, it is required in specific scenarios:
-
Engineering Control Failure: If a fume hood malfunctions or is unavailable.
-
Spill Response: When cleaning a significant spill that has generated vapors.
-
Aerosol Generation: For any procedure that may generate dusts or aerosols outside of a fume hood.
In these situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[12] A full-face respirator will also provide eye protection. All personnel required to wear respirators must be part of a respiratory protection program that includes medical clearance and fit-testing.
Section 4: Operational and Disposal Plans
Step-by-Step Handling Protocol (Example: Weighing and Dissolving)
-
Preparation: Don all required PPE (goggles, lab coat, nitrile or butyl gloves) before entering the designated work area.
-
Containment: Perform all work inside a certified chemical fume hood. Place a disposable absorbent bench liner on the work surface.
-
Weighing: If the material is a solid, carefully weigh the required amount into a suitable container. Avoid creating dust. If it is a liquid, transfer it slowly and carefully to prevent splashing.
-
Transfer: Cap the container immediately after weighing. Use a spatula or pipette to transfer the material to the reaction vessel.
-
Cleaning: Decontaminate the spatula and any other equipment used with a suitable solvent (e.g., ethanol), collecting the rinse as hazardous waste.
-
Post-Handling: After the procedure is complete, wipe down the work area in the fume hood. Remove PPE in the correct order (gloves first), and wash hands thoroughly.
Spill Response Plan
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[13]
-
Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[13]
-
Wipe the area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
EVACUATE: Immediately alert everyone in the lab and evacuate the area.
-
ISOLATE: Close the doors to the laboratory and prevent re-entry.
-
REPORT: Notify your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
Due to its anticipated aquatic toxicity, this compound and any materials contaminated with it must be treated as hazardous waste.[3][5]
-
Waste Collection: All waste (excess reagent, contaminated gloves, absorbent materials, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][13]
-
Drain Disposal: DO NOT dispose of this chemical or its rinseates down the drain.[5][13]
-
Final Disposal: The sealed waste container must be disposed of through your institution's licensed professional waste disposal service, typically via chemical incineration.[8]
Section 5: PPE Selection Workflow
The following diagram provides a logical workflow for selecting the appropriate level of PPE based on the specific task.
Caption: A decision tree for selecting appropriate PPE when working with this compound.
By integrating these principles of hazard assessment, engineering controls, and rigorous PPE protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and your research.
References
- Central Drug House (P) Ltd. (n.d.). 2,3-difluoro-5-chloro pyridine Safety Data Sheet.
- Apollo Scientific. (2022, May 16). 2,3-Dichloro-5-(trichloromethyl)pyridine Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024, February 15). 2,3-Dichloropyridine Safety Data Sheet.
- Jubilant Ingrevia Limited. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- ChemicalBook. (2025, September 27). 2,3-DICHLORO-5-NITROPYRIDINE Chemical Safety Data Sheet.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Fisher Scientific. (2025, December 19). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Cohizon Life Sciences. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet.
- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
- Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart.
- Fisher Scientific. (2009, October 2). Pyridine Safety Data Sheet.
- Industrial Safety & Hygiene News. (n.d.). Gloves Chemical Resistance Chart.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
- BenchChem. (2025). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- Carl ROTH. (2025, March 31). Pyridine - SAFETY DATA SHEET.
- Environment, Health and Safety, University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart.
- S D FINE-CHEM LIMITED. (n.d.). Chemwatch GHS SDS in English (European) 49223-1.
- Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
- Global Glove & Safety Mfg., Inc. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
